molecular formula C6Cl5NO2<br>NO2C6H4Cl B1680406 Pentachloronitrobenzene CAS No. 82-68-8

Pentachloronitrobenzene

Cat. No.: B1680406
CAS No.: 82-68-8
M. Wt: 295.3 g/mol
InChI Key: LKPLKUMXSAEKID-UHFFFAOYSA-N
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Description

Pentachloronitrobenzene (PCNB), with the CAS Registry Number 82-68-8, is an organochlorine compound that functions as a protective fungicide . Its primary historical and research application is in agriculture, where it is used as a soil and seed treatment to suppress fungal pathogens that cause diseases such as blight, damping-off, and clubroot . The compound is characterized by its chemical stability, which allows it to persist in the environment, leading to its detection in soil, water, and various biological samples . The mechanism of action for PCNB's antifungal activity is believed to involve the electrophilic inhibition of critical fungal enzymes, such as cytochrome reductase, by interacting with thiol groups . In a research context, PCNB is a valuable compound for studying the environmental fate and impact of organochlorine pesticides. Recent investigative toxicology studies, particularly using zebrafish (Danio rerio) models, have revealed that PCNB exposure can induce significant oxidative stress, leading to developmental cardiotoxicity, including cardiac malformation, decreased heart rate, and reduced proliferative capacity of cardiomyocytes . These findings make PCNB a relevant tool for probing the mechanisms of chemical-induced toxicity in aquatic vertebrates, which shares high genetic homology with humans . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in controlled laboratory investigations and must not be used for personal, household, agricultural, or veterinary purposes. Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant safety protocols before handling.

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-nitrobenzene
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InChI

InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9
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InChI Key

LKPLKUMXSAEKID-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-]
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Molecular Formula

C6Cl5NO2
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DSSTOX Substance ID

DTXSID2021105
Record name Pentachloronitrobenzene
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Molecular Weight

295.3 g/mol
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Physical Description

Quintozene appears as crystalline pale yellow to white solid or powder with a musty moth ball odor. Insoluble in water and denser than water. Hence sinks in water., Pale yellow crystals with a musty odor; [HSDB] Solid; Colorless when pure, the technical product is pale yellow; [ICSC] Colorless needles; [Aldrich MSDS], PURE: COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TECHNICAL: PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Crystalline pale yellow to white solid or powder with a musty moth ball odor.
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Boiling Point

622 °F at 760 mmHg (with some decomposition) (NTP, 1992), 328 °C at 760 mm Hg with some decomposition, 328 °C, 622 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Practically insol in cold alc, Slightly soluble in alcohols; somewhat soluble in carbon disulfide, benzene, chloroform, Solubility in various solvents. [Table#3529], In water, 0.44 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.00004
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Density

1.718 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.718 at 25 °C/4 °C, 1.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

10.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 10.2
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Vapor Pressure

0.013 mmHg at 77 °F (NTP, 1992), 0.00005 [mmHg], 5X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.007, 0.013 mmHg
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Impurities

Hexachlorobenzene (HCB) and pentachlorobenzene (PCB) are manufacturing impurities in technical pentachloronitrobenzene (PCNB). During a special review in the 1980s of PCNB, /the EPA/ ... entered into an agreement with the manufacturers to reduce the amount of HCB in the technical grade PCNB to 0.5% by April 1983, and to 0.1% by April 1988 (47 FR 18177). ... In 1994, the /EPA/ ... sought to establish a maximum allowable level of HCB at 0.05% and 0.01% for PCB. Both registrants complied with the changes and subsequent formulations of PCNB contained HCB and PCB contamination levels at or below the new allowable limits., ... TECHNICAL PENTACHLORONITROBENZENE (PCNB) CONTAINS 1.8% HCB (HEXACHLOROBENZENE). ..., Technical grade pentachloronitrobenzene contains an avg of 97.8% PCNB ... 0.4% 2,3,4,5-tetrachloronitrobenzene, & less than 0.1% pentachlorobenzene., Pentachloronitrobenzene pesticide contains hexachlorobenzene as an impurity at concentrations of <0.05%.
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Color/Form

Pale yellow crystals, Colorless needles, Fine needles from alcohol, platelets from carbon disulfide, Cream crystals

CAS No.

82-68-8
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Melting Point

295 °F (NTP, 1992), 144 °C, Pale yellow crystals. 99% pure. MP: 142-145 °C /Technical grade/, 146 °C, 295 °F
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Impurities of Pentachloronitrobenzene (PCNB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentachloronitrobenzene (PCNB), a significant organochlorine fungicide. It details the primary manufacturing processes, identifies key impurities, and outlines analytical methodologies for their detection and quantification. This document is intended to serve as a valuable resource for professionals in research, chemical development, and quality control.

Introduction to this compound (PCNB)

This compound (PCNB), also known as quintozene, is a contact fungicide used to control a broad spectrum of soil-borne and seed-borne fungal diseases in various agricultural and horticultural crops. Its chemical stability and broad-spectrum efficacy have made it a widely used agrochemical. However, the manufacturing processes of PCNB can lead to the formation of several impurities, some of which are of toxicological concern. Therefore, a thorough understanding of its synthesis and impurity profile is crucial for ensuring product quality, safety, and regulatory compliance.

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound: the chlorination of nitrobenzene (B124822) and the nitration of pentachlorobenzene (B41901).

Chlorination of Nitrobenzene

This process involves the direct chlorination of nitrobenzene in the presence of a catalyst.

Reaction Pathway:

Nitrobenzene Nitrobenzene PCNB This compound (PCNB) Nitrobenzene->PCNB Chlorination Chlorine Chlorine (Cl2) Chlorine->PCNB Catalyst Catalyst (e.g., I2 in Chlorosulfuric Acid or FeCl3) Catalyst->PCNB HCl Hydrogen Chloride (HCl) PCNB->HCl Byproduct

Figure 1: Synthesis of PCNB via Chlorination of Nitrobenzene.

Experimental Protocol:

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a gas inlet tube, and a thermometer.

  • Charging Reactants: Nitrobenzene is dissolved in a suitable solvent, such as chlorosulfuric acid. A catalyst, typically iodine or ferric chloride, is added to the mixture.[1]

  • Chlorination: Gaseous chlorine is bubbled through the reaction mixture while maintaining a specific temperature, often in the range of 60-70 °C.[1] The reaction is highly exothermic and requires careful temperature control.

  • Monitoring: The reaction progress is monitored by analytical techniques such as Gas Chromatography (GC) to determine the consumption of nitrobenzene and the formation of PCNB and chlorinated intermediates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The crude PCNB is then isolated, often by precipitation, followed by filtration. The solid product is washed with water to remove residual acids and then dried.[2] Further purification is achieved by recrystallization from a suitable solvent or solvent mixture.[3][4][5][6]

Nitration of Pentachlorobenzene

This alternative route involves the nitration of pentachlorobenzene using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Reaction Pathway:

Pentachlorobenzene Pentachlorobenzene PCNB This compound (PCNB) Pentachlorobenzene->PCNB Nitration MixedAcid Mixed Acid (HNO3 + H2SO4) MixedAcid->PCNB Water Water (H2O) PCNB->Water Byproduct Sample PCNB Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Data Data Analysis (Identification & Quantification) HPLC->Data GCMS->Data

References

Physicochemical Properties of Pentachloronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pentachloronitrobenzene (PCNB), a fungicide with the chemical formula C₆Cl₅NO₂. The information presented herein is intended to support research, safety, and development activities involving this compound. All quantitative data is summarized for clarity, and generalized experimental protocols for determining these properties are detailed.

Core Physicochemical Data

This compound is a crystalline solid, appearing as colorless to pale yellow needles with a musty odor.[1] It is also known by other names such as Quintozene and PCNB.[2] The key physicochemical properties of this compound are summarized in the tables below.

Table 1: Identification and General Properties
PropertyValueSource(s)
IUPAC Name 1,2,3,4,5-Pentachloro-6-nitrobenzene[3]
Synonyms PCNB, Quintozene, Terrachlor[2][4][5]
CAS Number 82-68-8[2]
Molecular Formula C₆Cl₅NO₂[2][5][6]
Molecular Weight 295.33 g/mol [2][5][6]
Appearance Colorless to off-white or yellow crystalline solid/needles[1][3]
Table 2: Thermodynamic and Physical Properties
PropertyValueConditionsSource(s)
Melting Point 140 - 144 °C (284 - 291 °F)[2][3][7]
Boiling Point 328 °C (622 °F)Decomposes[3][7]
Density 1.718 g/cm³at 25 °C (77 °F)[7][8]
Vapor Pressure 0.0133 mm Hgat 25 °C[1]
Water Solubility 0.44 mg/L (practically insoluble)at 20 °C[3]
Solubility in other solvents Slightly soluble in alcohols[3]
Log Kₒw (Octanol-Water Partition Coefficient) 4.46[1][7]

Experimental Protocols

Standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the consistent and reliable determination of physicochemical properties.[1][7] The following are detailed, generalized methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a key indicator of purity.[9][10]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.[8][11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or digital temperature sensor.[9]

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, as it approaches the expected melting point.[9][11]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.[9][11] For a pure substance, this range is typically narrow (0.5-1.0°C).[9]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]

  • Apparatus Setup: A small quantity of the substance is placed in a distillation flask connected to a condenser and a collection vessel. A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor as it passes into the condenser.[2]

  • Heating: The liquid is heated gently.[12]

  • Observation: As the liquid boils, the vapor rises, and its temperature is recorded. The boiling point is the stable temperature observed on the thermometer during distillation.[2] The atmospheric pressure should be recorded as it affects the boiling point.[2]

Water Solubility (Flask Method - OECD 105)

This method determines the mass of a substance that will dissolve in water at a specific temperature.

  • Equilibration: An excess amount of solid this compound is added to a flask containing purified water.

  • Mixing: The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (saturation). This may take 24 hours or longer.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

  • Analysis: A sample of the clear aqueous phase is carefully removed and the concentration of the dissolved substance is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Vapor Pressure Determination (Static or Effusion Method - OECD 104)

Vapor pressure is a measure of a substance's volatility.

  • Static Method: The substance is placed in a temperature-controlled chamber connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the solid is measured at different temperatures.[13]

  • Effusion Method (Knudsen Effusion): This method is suitable for low vapor pressures. The rate of mass loss of the substance effusing through a small orifice into a vacuum is measured. The vapor pressure can be calculated from this rate.[13]

Octanol-Water Partition Coefficient (Shake-Flask Method - OECD 107)

The octanol-water partition coefficient (Kₒw or P) is a measure of a compound's lipophilicity, indicating its tendency to partition between an oily and an aqueous phase.[14]

  • Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[15]

  • Partitioning: A known amount of this compound is dissolved in either water or n-octanol. This solution is then placed in a separatory funnel with the other solvent.[14][15]

  • Equilibration: The funnel is shaken to facilitate the partitioning of the solute between the two phases until equilibrium is reached.[15][16]

  • Phase Separation: The mixture is allowed to stand until the two phases (octanol and water) are clearly separated.

  • Analysis: The concentration of this compound in each phase is determined using an appropriate analytical technique. The partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[14]

Visualizations

Logical Workflow for Physicochemical Property Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the physicochemical properties of a chemical compound like this compound.

cluster_0 Phase 1: Identification & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Environmental & Biological Properties cluster_3 Phase 4: Data Analysis & Reporting A Compound Identification (CAS, Name, Structure) B Purity Assessment (e.g., GC, HPLC) A->B C Melting Point (Capillary Method) B->C D Boiling Point (Distillation) B->D E Density B->E F Vapor Pressure (Static/Effusion) B->F G Water Solubility (Flask Method) B->G H Octanol-Water Partition Coefficient (Log Kow) B->H I Degradation/Metabolism Studies B->I J Data Compilation & Tabulation C->J D->J E->J F->J G->J H->J I->J K Risk Assessment & Modeling J->K L Technical Guide Preparation K->L

Caption: Workflow for Physicochemical Characterization.

Simplified Environmental Degradation Pathway of this compound

This compound is known to degrade in the environment into several metabolites. The primary transformation involves the reduction of the nitro group to an amine, as well as hydrolysis and other reactions.[17]

PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Reduction PCP Pentachlorophenol (PCP) PCNB->PCP Hydrolysis PCTA Pentachlorothioanisole (PCTA) PCNB->PCTA Substitution Metabolites Further Metabolites PCA->Metabolites PCP->Metabolites PCTA->Metabolites

Caption: Major Degradation Pathways of PCNB.

References

Pentachloronitrobenzene: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 82-68-8

Molecular Formula: C₆Cl₅NO₂

This technical guide provides an in-depth overview of Pentachloronitrobenzene (PCNB), a fungicide also known as Quintozene.[1][2] The information presented is intended for researchers, scientists, and professionals in drug development, encompassing its chemical properties, synthesis, metabolic pathways, and analytical methodologies.

Molecular and Chemical Properties

This compound is an off-white to yellow crystalline solid with a musty odor.[1] It is formally derived from nitrobenzene (B124822) and has a molecular weight of approximately 295.33 g/mol .[2]

Molecular Structure

The structure of this compound consists of a benzene (B151609) ring substituted with five chlorine atoms and one nitro group.

SMILES: O=--INVALID-LINK--c1c(Cl)c(Cl)c(Cl)c(Cl)c1Cl

InChI: InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight 295.33 g/mol [2]
Melting Point 144 °C (291 °F; 417 K)[1]
Boiling Point 328 °C (622 °F; 601 K) (decomposes)[1]
Solubility in Water 0.44 mg/L[1]
Solubility Slightly soluble in alcohols[1]

Synthesis and Degradation

Synthesis Pathway

PCNB was first synthesized in 1868 and was introduced as a fungicide in the 1930s by Bayer AG.[1] The primary method of synthesis is the chlorination of nitrobenzene in chlorosulfuric acid with iodine as a catalyst at 60–70 °C.[1] An alternative method involves the nitration of chlorinated benzenes.[1] A significant impurity and byproduct of PCNB synthesis is hexachlorobenzene (B1673134) (HCB).[1]

This compound Synthesis Nitrobenzene Nitrobenzene PCNB This compound (PCNB) Nitrobenzene->PCNB Chlorine 5 Cl₂ Chlorine->PCNB Catalyst Iodine Catalyst Chlorosulfuric Acid 60-70°C Catalyst->PCNB HCl 5 HCl

A simplified diagram of the synthesis of this compound.
Environmental Degradation

In the soil, this compound is relatively labile, with a reported half-life of 1.8 days.[1] It undergoes degradation to form several metabolites, primarily through reduction to pentachloroaniline (B41903) (PCA).[1] Other degradation products include pentachlorophenol (B1679276) (PCP) via hydrolysis and pentachlorothioanisole (B41897) (PCTA).[1]

PCNB Degradation Pathway PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA [H] PCP Pentachlorophenol (PCP) PCNB->PCP H₂O PCTA Pentachlorothioanisole (PCTA) PCNB->PCTA Reduction Reduction Hydrolysis Hydrolysis Other Other Pathways

Environmental degradation pathways of this compound in soil.

Biological Activity and Metabolism

Mechanism of Action

PCNB is a broad-spectrum contact fungicide.[3] Its mode of action is classified as a lipid and membrane synthesis inhibitor.[4] PCNB exhibits a multi-site activity, which is believed to contribute to the lack of documented resistance in fungal pathogens.[3] One proposed mechanism is the breakdown of PCNB into CO₂, which inhibits oxygen uptake by fungal spores, thereby preventing germination by blocking metabolic pathways.[3]

Metabolic Pathway: Glutathione (B108866) Conjugation

In biological systems, PCNB undergoes metabolism that involves conjugation with glutathione (GSH).[5] This is a common detoxification pathway for xenobiotics. The initial step, catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiolate anion of GSH on the electrophilic carbon of PCNB, leading to the displacement of the nitro group.

Glutathione Conjugation of PCNB PCNB This compound (PCNB) Conjugate S-(pentachlorophenyl)glutathione PCNB->Conjugate GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-transferase (GST) GST->Conjugate

Initial step of this compound metabolism via glutathione conjugation.
Toxicity and Induced Signaling Pathways

PCNB is classified by the U.S. Environmental Protection Agency (EPA) as a Group C, possible human carcinogen.[6] Studies have indicated that the liver and thyroid are target organs for PCNB toxicity.[3] Recent research using a zebrafish model has demonstrated that PCNB can induce cardiotoxicity.[7] This toxicity is mediated through the induction of oxidative stress.[7] Exposure to PCNB was shown to increase levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while decreasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[8] This oxidative stress leads to a reduction in the proliferative capacity of embryonic cardiomyocytes.[8]

PCNB Induced Oxidative Stress Pathway PCNB This compound (PCNB) OxidativeStress Increased Reactive Oxygen Species (ROS) PCNB->OxidativeStress LipidPeroxidation Increased Malondialdehyde (MDA) OxidativeStress->LipidPeroxidation AntioxidantDefense Decreased Superoxide Dismutase (SOD) Activity OxidativeStress->AntioxidantDefense CellProliferation Reduced Cardiomyocyte Proliferation OxidativeStress->CellProliferation Cardiotoxicity Cardiotoxicity CellProliferation->Cardiotoxicity

Logical flow of PCNB-induced cardiotoxicity via oxidative stress.

Experimental Protocols

Accurate quantification of PCNB and its metabolites is crucial for research and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed analytical techniques.

HPLC Method for PCNB and Metabolite Analysis

This protocol is adapted from a method developed for the analysis of PCNB, hexachlorobenzene (HCB), and their possible intermediates.[2][3]

  • Sample Preparation:

    • Extraction from soil or minimal salt medium is performed using ethyl acetate (B1210297) for PCNB.[2]

    • For HCB, hexane (B92381) is used as the extraction solvent.[2]

    • The method has shown good recoveries (98% for PCNB and 97% for HCB) without the need for sample cleanup.[2]

  • HPLC System and Conditions:

    • Column: A column packed with 5-micron octadecylsilane (B103800) (ODS) spherical particles is used at 30°C.[9]

    • Mobile Phase and Detection: The specific mobile phase and detection wavelengths are optimized depending on the target analytes. For a group of related compounds including p-chloronitrobenzene and its metabolites, a mobile phase of 0.005 M phosphate (B84403) buffer (pH 3.6)-methanol (76:24, v/v) containing 1.2 mM sodium 1-octanesulfonate with UV detection at 240 nm has been used.[9]

    • Data Analysis: Quantification is achieved by comparing the peak areas of the samples to those of known concentration standards.

Gas Chromatography Method for PCNB Analysis

This protocol is based on established methods for the determination of PCNB in various formulations and environmental samples.[10][11]

  • Sample Preparation:

    • For pesticide formulations, samples are extracted with chloroform.[10]

    • For environmental water samples, extraction is typically performed with methylene (B1212753) chloride at a pH between 5 and 9.[11]

    • For solid samples, various extraction methods can be employed.[11]

    • Prior to GC analysis, the extraction solvent is exchanged to hexane.[11]

  • GC System and Conditions:

    • Column: A 5% SE-30 column is suitable for the analysis of PCNB in formulations.[10] For environmental samples, an HP-5 MS column (30 m × 0.25 mm × 0.25 μm) is a common choice.[4]

    • Temperatures:

      • Inlet Temperature: 280 °C[4]

      • Detector Temperature: 300 °C[4]

    • Carrier Gas: High-purity nitrogen with a column flow rate of 1.0 mL/min.[4]

    • Injection: Splitless injection with a sample volume of 1.0 μL.[4]

    • Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like PCNB.[11] Mass Spectrometry (MS) can be used for confirmation and identification, typically in electron ionization (EI) mode at 70 eV.[4]

    • Quantitation: Peak height or area ratios are used for quantitation, often with an internal standard such as o-terphenyl.[10]

References

An In-depth Technical Guide to the Environmental Fate and Transport of Pentachloronitrobenzene (PCNB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloronitrobenzene (PCNB), also known as Quintozene, is an organochlorine fungicide used to control soil-borne and foliar diseases in a variety of agricultural and ornamental crops.[1][2] Due to its chemical stability and widespread use, PCNB and its degradation products can persist in the environment, leading to potential contamination of soil, water, and air.[1][3] Understanding the environmental fate and transport of PCNB is crucial for assessing its ecological risks and developing effective remediation strategies. This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, and transport mechanisms of PCNB, along with detailed experimental protocols for its study.

Physicochemical Properties of this compound

The environmental behavior of PCNB is largely governed by its physicochemical properties. These properties influence its partitioning between different environmental compartments, its susceptibility to various degradation processes, and its potential for long-range transport. A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (PCNB)

PropertyValueReference(s)
Chemical FormulaC₆Cl₅NO₂[3]
Molar Mass295.32 g/mol [3]
AppearanceOff-white to yellow crystalline solid with a musty odor[3][4]
Melting Point144 °C[3]
Boiling Point328 °C (decomposes)[3]
Water Solubility0.44 mg/L at 25 °C[3]
Vapor Pressure1.22 x 10⁻⁷ mm Hg at 25 °C[5]
Henry's Law Constant4.4 x 10⁻⁵ atm·m³/mol (estimated)
Log Octanol-Water Partition Coefficient (Log Kₒw)4.89[5]
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Kₒc)1.56 x 10⁴ L/kg[5][6]

Environmental Fate of this compound

The fate of PCNB in the environment is determined by a combination of biotic and abiotic degradation processes, as well as its transport and partitioning behavior.

Biotic Degradation

Microbial degradation is a significant pathway for the transformation of PCNB in soil and sediment. Both aerobic and anaerobic microorganisms have been shown to degrade PCNB, although the rates and products can vary depending on the environmental conditions.

Under anaerobic conditions, the primary degradation pathway involves the reduction of the nitro group to an amino group, forming pentachloroaniline (B41903) (PCA).[7] Further degradation can lead to the formation of tetrachloroaniline (TeCA), trichloroaniline (TCA), and dichloroaniline (DCA).[7] In some cases, PCNB can be completely mineralized.

Under aerobic conditions, degradation can also occur. For instance, the white rot fungus Phanerochaete chrysosporium has been shown to completely degrade PCNB at concentrations of 25 to 200 µM within 21 days.[8]

A key metabolite formed through microbial activity is pentachlorothioanisole (B41897) (PCTA).[9] The degradation of PCNB in river water has been observed to be faster than in river sediment and soil.[9]

Abiotic Degradation

Abiotic processes, including hydrolysis, photolysis, and reduction by minerals, also contribute to the degradation of PCNB in the environment.

  • Hydrolysis: PCNB is relatively stable to hydrolysis in neutral and acidic conditions but may undergo hydrolysis in strongly alkaline environments.[10] The half-life of PCNB in the water phase has been estimated to be 1.8 days, with volatilization and sorption being major removal processes.[10]

  • Photolysis: While some studies suggest that photolysis is not a significant degradation pathway for PCNB in water, it can occur in the atmosphere.[10] The atmospheric half-life due to reaction with hydroxyl radicals is estimated to be significant.

  • Abiotic Reduction: PCNB can be abiotically reduced to pentachloroaniline (PCA) by naturally occurring reductants in anoxic environments. Ferrous iron (Fe(II)) associated with minerals like goethite can facilitate this reduction.[11] The reaction is believed to be a surface-mediated process.[11][12]

Table 2: Environmental Half-Life of this compound

Environmental CompartmentConditionHalf-LifeReference(s)
SoilAerobic78.5 days[1]
Water-1.8 - 1042 days[1][10]
SedimentAnaerobicVaries (slower than in water)[9]

Environmental Transport of this compound

The transport of PCNB in the environment is influenced by its moderate volatility and strong sorption to soil and sediment.

  • Volatilization: PCNB has a low vapor pressure, but volatilization from soil and water surfaces can still be a significant transport mechanism.[10][13] The rate of volatilization is influenced by factors such as temperature, soil moisture, and air flow.[14]

  • Sorption and Mobility in Soil: With a high soil organic carbon-water partitioning coefficient (Kₒc), PCNB is strongly adsorbed to soil organic matter.[5][6] This strong sorption limits its mobility and leaching potential into groundwater.[6] PCNB is generally considered to have low mobility in soil.[6]

  • Runoff: Despite its low water solubility, PCNB can be transported from treated areas via runoff, primarily associated with eroded soil particles.

  • Bioaccumulation: PCNB has a high octanol-water partition coefficient (Log Kₒw), indicating a potential for bioaccumulation in aquatic organisms.[5] Bioconcentration factors (BCFs) have been reported in fish.[10]

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the environmental fate and transport of PCNB.

Soil Biodegradation Study (Aerobic)

This protocol is based on the principles outlined in OECD Guideline 307.[15][16]

  • Soil Selection and Preparation:

    • Select a well-characterized soil representative of an agricultural region where PCNB is used.

    • Sieve the soil (e.g., <2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soil for a period (e.g., 7-14 days) at the desired temperature to allow microbial populations to stabilize.

  • Application of PCNB:

    • Prepare a stock solution of ¹⁴C-labeled PCNB in a suitable solvent (e.g., acetone).

    • Apply the PCNB solution to the soil to achieve the desired concentration. Ensure even distribution by thorough mixing.

    • Allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Transfer a known weight of the treated soil (e.g., 50-100 g) into biometer flasks or similar incubation vessels.[17]

    • Include traps for CO₂ (e.g., sodium hydroxide (B78521) solution) and volatile organic compounds (e.g., polyurethane foam plugs) to monitor mineralization and volatilization.

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C).

    • Maintain aerobic conditions by periodically flushing the flasks with humidified air.

  • Sampling and Analysis:

    • At predetermined time intervals, sacrifice replicate flasks.

    • Analyze the CO₂ traps for ¹⁴CO₂ using liquid scintillation counting (LSC) to determine the extent of mineralization.

    • Extract the soil samples with an appropriate solvent mixture (e.g., ethyl acetate-methanol).[7]

    • Analyze the soil extracts for PCNB and its metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][18]

    • Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

Hydrolysis Study

This protocol is based on the principles of OECD Guideline 111.[19]

  • Preparation of Buffer Solutions:

    • Prepare sterile aqueous buffer solutions at three different pH values (e.g., 4, 7, and 9).

  • Test Procedure:

    • Add a known concentration of PCNB (either non-labeled or radiolabeled) to each buffer solution in sterile, sealed test vessels. The concentration should not exceed half of its water solubility.[19]

    • Incubate the test vessels in the dark at a constant temperature (e.g., 25 °C).[20]

    • At various time points, take samples from each vessel.

  • Analysis:

    • Analyze the samples for the concentration of PCNB and any hydrolysis products using a suitable analytical method such as HPLC or GC-MS.[20][21]

    • Determine the degradation rate constant and half-life at each pH.

Photolysis Study in Water
  • Sample Preparation:

    • Prepare a solution of PCNB in sterile, purified water in quartz tubes.

  • Irradiation:

    • Expose the quartz tubes to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Include dark controls wrapped in aluminum foil to differentiate between photolytic and other degradation processes.

    • Maintain a constant temperature during the experiment.

  • Sampling and Analysis:

    • At specific time intervals, remove replicate tubes (both irradiated and dark controls).

    • Analyze the samples for PCNB and its photoproducts using HPLC or GC-MS.

    • Calculate the photodegradation rate constant and half-life.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): A common and highly specific method for the analysis of PCNB and its metabolites in environmental samples.[18]

    • Extraction: Soil and sediment samples are typically extracted using a solvent mixture such as ethyl acetate-methanol or hexane-acetone. Water samples may be extracted using solid-phase extraction (SPE) with a C8 disk.[22]

    • Cleanup: The extracts may require cleanup using techniques like column chromatography to remove interfering substances.

    • Analysis: The final extract is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer.

  • High-Performance Liquid Chromatography (HPLC): An alternative method, particularly useful for the analysis of more polar or thermally labile metabolites.[7][23]

    • Mobile Phase: A typical mobile phase for the separation of PCNB and its metabolites is a mixture of methanol (B129727) and water.[7]

    • Detection: UV detection is commonly used.

Visualizations

Degradation Pathway of this compound

PCNB_Degradation PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Biotic/Abiotic Reduction PCTA Pentachlorothioanisole (PCTA) PCNB->PCTA Biotic PCP Pentachlorophenol (PCP) PCNB->PCP Hydrolysis TeCA Tetrachloroaniline (TeCA) PCA->TeCA Biotic TCA Trichloroaniline (TCA) TeCA->TCA Biotic DCA Dichloroaniline (DCA) TCA->DCA Biotic

Caption: Proposed degradation pathways of this compound (PCNB).

Experimental Workflow for Soil Biodegradation Study

Soil_Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Moisture_Adjustment Moisture Adjustment Soil_Collection->Moisture_Adjustment Pre_incubation Pre-incubation Moisture_Adjustment->Pre_incubation PCNB_Application 14C-PCNB Application Pre_incubation->PCNB_Application Incubation Incubation in Biometers PCNB_Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Soil Extraction Sampling->Extraction CO2_Trapping 14CO2 Trapping & LSC Sampling->CO2_Trapping Extract_Analysis HPLC or GC-MS Analysis Extraction->Extract_Analysis Bound_Residue Bound Residue Combustion Extraction->Bound_Residue

Caption: General experimental workflow for a PCNB soil biodegradation study.

Conclusion

This compound is a persistent fungicide whose fate in the environment is a complex interplay of biotic and abiotic degradation, sorption, and transport processes. Its strong adsorption to soil organic matter limits its mobility, but its persistence and potential for bioaccumulation warrant careful management and further research. The primary degradation pathway involves the reduction to pentachloroaniline, with further degradation to various chlorinated anilines. This technical guide provides a foundational understanding of the environmental behavior of PCNB and standardized methodologies for its investigation, serving as a valuable resource for researchers and environmental professionals.

References

The Environmental Fate of Pentachloronitrobenzene: A Technical Guide to its Degradation Products in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloronitrobenzene (PCNB), a broad-spectrum organochlorine fungicide, has been extensively used in agriculture to control soil-borne fungal diseases. However, its persistence and the potential toxicity of its degradation products have raised significant environmental concerns. Understanding the transformation pathways and the ultimate fate of PCNB in soil and water is crucial for assessing its environmental risk and developing effective remediation strategies. This technical guide provides an in-depth overview of the degradation products of PCNB, detailed experimental protocols for their analysis, and a summary of quantitative data to aid researchers in this field.

Degradation of this compound in Soil

The degradation of PCNB in soil is a complex process influenced by a combination of biotic and abiotic factors, including soil type, organic matter content, pH, temperature, and microbial activity. The primary degradation pathways in soil involve the reduction of the nitro group, hydrolysis, and microbial metabolism.

The most significant transformation of PCNB in soil is its reduction to pentachloroaniline (B41903) (PCA)[1][2]. This process can be mediated by soil microorganisms and abiotic factors. Other notable degradation products formed in soil include pentachlorothioanisole (B41897) (PCTA), resulting from the reaction of PCNB with microbial sulfur compounds, and pentachlorophenol (B1679276) (PCP) via hydrolysis[1]. The persistence of PCNB in soil can vary significantly, with reported half-lives ranging from a few days to over a year, depending on environmental conditions[1][3][4]. Biodegradation is a key factor in the dissipation of PCNB from soil, with anaerobic conditions generally favoring more rapid degradation[3][5].

Key Degradation Products in Soil:
  • Pentachloroaniline (PCA): The major metabolite formed through the reduction of the nitro group of PCNB.

  • Pentachlorothioanisole (PCTA): Formed through the substitution of the nitro group with a methylthio group, often mediated by microbial activity.

  • Pentachlorophenol (PCP): A product of the hydrolysis of PCNB.

  • Methyl Pentachlorophenyl Sulfide (MPCPS): Another sulfur-containing metabolite.[1]

  • Pentachlorobenzene: A minor degradation product.[4]

  • Hexachlorobenzene (B1673134): Can be a contaminant in technical-grade PCNB and also a minor degradation product.[4]

The following diagram illustrates the primary degradation pathways of PCNB in soil.

PCNB_Degradation_Soil PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Reduction (Microbial/Abiotic) PCTA Pentachlorothioanisole (PCTA) PCNB->PCTA Microbial Metabolism (Sulfur compounds) PCP Pentachlorophenol (PCP) PCNB->PCP Hydrolysis

Primary degradation pathways of PCNB in soil.

Degradation of this compound in Water

In aquatic environments, the fate of PCNB is primarily governed by physical processes such as volatilization and sorption to sediment and suspended particles[3][5]. While biodegradation and photolysis are generally considered less significant degradation pathways in water compared to soil, they can still contribute to the transformation of PCNB over time[3][5]. The estimated half-life of PCNB in the water phase is relatively short, around 1.8 days, largely due to these physical removal mechanisms[3][5].

Abiotic degradation, particularly in the presence of sunlight (photodegradation), can lead to the transformation of PCNB. Studies on similar compounds suggest that photodegradation in aqueous solutions can result in a variety of intermediate products, including hydroxylated and dehalogenated derivatives. However, specific data on the photodegradation products of PCNB in natural waters are limited.

The following diagram depicts the key processes affecting PCNB in water.

PCNB_Fate_Water PCNB_water PCNB in Water Volatilization Volatilization to Atmosphere PCNB_water->Volatilization Sorption Sorption to Sediment/Particulates PCNB_water->Sorption Biodegradation_water Biodegradation (Minor pathway) PCNB_water->Biodegradation_water Photodegradation Photodegradation (Minor pathway) PCNB_water->Photodegradation Degradation_Products_water Degradation Products Biodegradation_water->Degradation_Products_water Photodegradation->Degradation_Products_water

Key processes influencing the fate of PCNB in water.

Quantitative Data on PCNB Degradation

The following tables summarize quantitative data on the degradation of PCNB and the formation of its major metabolites in soil and water from various studies.

Table 1: Half-life of this compound (PCNB) in Soil and Water

MatrixConditionHalf-lifeReference(s)
SoilLabile in soil1.8 days[1]
SoilVariety of field soilsAverage of 434 days[3]
SoilGeneral< 3 weeks to > 1 year[4]
WaterWater phaseEstimated 1.8 days[3][5]

Table 2: Microbial Degradation of this compound (PCNB) in Soil

Microorganism/SystemInitial PCNB ConcentrationDegradation RateTimeReference(s)
Arthrobacter nicotianae DH19100 mg/L> 90%7 days[6][7]
Alfalfa-planted soil10 mg/kg66.26 - 77.68%20 days[8][9]
Unplanted control soil10 mg/kg48.42%20 days[8][9]
Cupriavidus nantongensis HB4B5Not specified79.75%7 days[10]

Experimental Protocols

Accurate quantification of PCNB and its degradation products is essential for environmental monitoring and research. The following are detailed methodologies for the analysis of these compounds in soil and water samples.

Protocol 1: Analysis of PCNB, PCA, and PCTA in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated analytical method for the determination of PCNB, PCA, and PCTA in soil and sediment.[11][12]

1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. b. Add 10 mL of acetonitrile (B52724) to the tube. c. Shake vigorously for 1 minute. d. Add the contents of one QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate sesquihydrate). e. Shake vigorously for 1 minute. f. Centrifuge at ≥ 3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA). b. Vortex for 30 seconds. c. Centrifuge at ≥ 3000 rpm for 5 minutes.

3. GC-MS Analysis: a. Transfer the cleaned extract to a GC vial. b. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). c. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. d. Injection: 1 µL, splitless mode. e. Oven Temperature Program:

  • Initial temperature: 60°C, hold for 1 min.
  • Ramp 1: 25°C/min to 200°C.
  • Ramp 2: 10°C/min to 280°C, hold for 5 min. f. MS Detector: Electron ionization (EI) mode, selected ion monitoring (SIM).
  • PCNB: m/z 295, 237, 265
  • PCA: m/z 265, 230, 202
  • PCTA: m/z 280, 265, 232 g. Quantification: Use a multi-level calibration curve prepared in a matrix-matched solvent.

The following diagram outlines the experimental workflow for soil analysis.

Soil_Analysis_Workflow start Soil Sample Collection and Homogenization extraction Solvent Extraction (Acetonitrile + QuEChERS salts) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive SPE Cleanup (PSA + MgSO4) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 analysis GC-MS Analysis centrifugation2->analysis end Data Processing and Quantification analysis->end

Experimental workflow for the analysis of PCNB and its metabolites in soil.
Protocol 2: Analysis of PCNB and its Metabolites in Water by Solid-Phase Extraction (SPE) and GC-MS

This protocol is a general method that can be adapted for the analysis of PCNB and its metabolites in water, based on established SPE procedures for nonpolar organic compounds.

1. Sample Preparation: a. Collect a 500 mL water sample in a clean glass bottle. b. If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter. c. Adjust the pH of the water sample to ~7.0.

2. Solid-Phase Extraction (SPE): a. Cartridge: C18 SPE cartridge (e.g., 500 mg, 6 mL). b. Conditioning:

  • Pass 5 mL of ethyl acetate (B1210297) through the cartridge.
  • Pass 5 mL of methanol (B129727) through the cartridge.
  • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry. c. Sample Loading:
  • Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min. d. Washing:
  • Wash the cartridge with 5 mL of deionized water to remove polar interferences. e. Drying:
  • Dry the cartridge by passing air or nitrogen through it for 30 minutes. f. Elution:
  • Elute the retained analytes with 2 x 5 mL of ethyl acetate into a collection tube.

3. Concentration and Analysis: a. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. b. Analyze the concentrated extract by GC-MS using the same conditions as described in Protocol 1.

Conclusion

The degradation of this compound in soil and water results in the formation of several metabolites, with pentachloroaniline being the most prominent. The persistence and transformation of PCNB are highly dependent on environmental conditions, particularly microbial activity. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of PCNB and its key degradation products, which is fundamental for assessing its environmental impact and for the development of effective remediation technologies. Further research is needed to fully elucidate the complete degradation pathways, particularly in aqueous environments, and to understand the toxicological significance of all intermediate and final degradation products.

References

Microbial Degradation of Pentachloronitrobenzene (PCNB): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of Pentachloronitrobenzene (PCNB), a persistent organochlorine fungicide. The document details the aerobic and anaerobic biotransformation of PCNB by various microorganisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Introduction

This compound (PCNB), commercially known as Quintozene, has been widely used as a fungicide for soil and seed treatment.[1] Its chemical stability and persistence in the environment raise significant toxicological concerns, necessitating effective remediation strategies. Microbial degradation has emerged as a cost-effective and environmentally sound approach to detoxify PCNB-contaminated sites. This guide explores the diverse metabolic capabilities of bacteria and fungi in breaking down this recalcitrant compound.

Key Microorganisms in PCNB Degradation

A variety of microorganisms have been identified with the ability to degrade or transform PCNB under different environmental conditions.

Bacterial Strains:

  • Arthrobacter nicotianae DH19: Isolated from ginseng rhizosphere soil, this strain can utilize PCNB as a sole source of carbon for growth and degradation.[2][3] It has demonstrated high degradation efficiency under optimal conditions.[2][3]

  • Nocardioides sp. PD653: This bacterium is capable of aerobically degrading PCNB.

  • Mixed Methanogenic and Denitrifying Cultures: Consortia of anaerobic bacteria have been shown to reductively transform PCNB.

Fungal Species:

  • Phanerochaete chrysosporium: A white-rot fungus that has been investigated for its ability to degrade PCNB, leveraging its non-specific ligninolytic enzyme system.[4][5]

Microbial Degradation Pathways

The microbial breakdown of PCNB proceeds through distinct aerobic and anaerobic pathways, primarily initiated by the reduction of the nitro group.

Aerobic Degradation Pathway

Under aerobic conditions, the degradation of PCNB is primarily carried out by bacteria like Arthrobacter nicotianae. The proposed pathway involves an initial reduction followed by dechlorination and ring cleavage.

The initial step is the reduction of the nitro group of PCNB to form pentachloroaniline (B41903) (PCA) by a nitroreductase enzyme.[3] Subsequently, PCA undergoes a series of reductive dechlorination steps, yielding intermediates such as 3,5-dichloroaniline (B42879) and 3,4-dichloroaniline.[3] Further dechlorination leads to the formation of aniline (B41778).[3] The aromatic ring of aniline is then hydroxylated to form catechol, which enters the tricarboxylic acid (TCA) cycle after ring cleavage to adipic acid.[3]

Aerobic_PCNB_Degradation PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Nitroreductase Dichloroanilines 3,5-Dichloroaniline & 3,4-Dichloroaniline PCA->Dichloroanilines Reductive Dechlorination Aniline Aniline Dichloroanilines->Aniline Dechlorination Catechol Catechol Aniline->Catechol Hydroxylation RingCleavage Ring Cleavage Catechol->RingCleavage TCA TCA Cycle RingCleavage->TCA

Figure 1: Proposed aerobic degradation pathway of PCNB by Arthrobacter nicotianae DH19.
Anaerobic Degradation Pathway

Under anaerobic conditions, such as in methanogenic and nitrate-reducing environments, the degradation of PCNB follows a reductive pathway. The primary initial step is the biotransformation of PCNB to pentachloroaniline (PCA). This is followed by a sequential dechlorination of PCA, leading to the formation of various chloroaniline isomers with progressively fewer chlorine atoms. The pathway generally stalls at monochloroanilines, with further ring cleavage being limited under strictly anaerobic conditions.

Anaerobic_PCNB_Degradation PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Nitro Group Reduction TeCA Tetrachloroanilines (TeCA) (2,3,4,5- & 2,3,5,6-) PCA->TeCA Reductive Dechlorination TrCA Trichloroanilines (TrCA) (2,4,5- & 2,3,5-) TeCA->TrCA DCA Dichloroanilines (DCA) (2,4-, 2,5-, & 3,5-) TrCA->DCA CA Chloroanilines (CA) (3- & 4-) DCA->CA

Figure 2: Anaerobic reductive degradation pathway of PCNB.

Quantitative Data on PCNB Degradation

The efficiency of microbial degradation of PCNB is influenced by various factors, including the microbial strain, initial substrate concentration, pH, temperature, and inoculum size.

MicroorganismConditionInitial PCNB Conc.Degradation EfficiencyTime (days)Reference
Arthrobacter nicotianae DH19Aerobic, pH 6.85, 30°C100 mg/L>90%7[2][3]
Phanerochaete chrysosporiumAerobic, pH 5, 35°C10 µM100%7[5]
Phanerochaete chrysosporiumAerobic, pH 5, 35°C50 µM100%14[5]
Pseudomonas aeruginosa PAO1Aerobic, pH 7.7, 30.6°C50 mg/L91.4%5[6]
Mixed Methanogenic CultureAnaerobic3 µM--

Table 1: Summary of Quantitative Data on PCNB Degradation

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the microbial degradation of PCNB.

Microbial Culture and Degradation Assay

Objective: To assess the degradation of PCNB by a specific microbial strain in a liquid culture.

Materials:

  • PCNB-degrading microbial strain (e.g., Arthrobacter nicotianae DH19)

  • Mineral Salt Medium (MSM) (see composition below)

  • PCNB stock solution (in a suitable solvent like acetone)

  • Sterile culture flasks

  • Incubator shaker

  • Centrifuge

  • Organic solvent (e.g., n-hexane or ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen evaporator

  • GC-MS system

Mineral Salt Medium (MSM) Composition: A typical MSM for cultivating PCNB-degrading bacteria may contain (per liter of distilled water):

  • (NH₄)₂SO₄: 2.0 g

  • K₂HPO₄: 1.5 g

  • KH₂PO₄: 0.5 g

  • MgSO₄·7H₂O: 0.2 g

  • NaCl: 0.1 g

  • FeSO₄·7H₂O: 0.01 g

  • Trace element solution: 1.0 mL The pH is typically adjusted to 7.0-7.2. The medium is sterilized by autoclaving.

Procedure:

  • Prepare MSM and sterilize by autoclaving.

  • Inoculate the MSM with the microbial strain and pre-culture until it reaches the exponential growth phase.

  • Prepare experimental flasks containing a defined volume of MSM.

  • Add PCNB from the stock solution to the flasks to achieve the desired final concentration (e.g., 100 mg/L). Include a non-inoculated control to monitor abiotic degradation.

  • Inoculate the experimental flasks with a specific amount of the pre-cultured microbial biomass (e.g., 1.45 g/L).[3]

  • Incubate the flasks in a shaker at the optimal temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).[3]

  • At regular time intervals, withdraw samples for analysis.

  • For analysis, centrifuge the sample to separate the biomass.

  • Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., n-hexane).

  • Pass the organic phase through a column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Re-dissolve the residue in a small volume of solvent for GC-MS analysis.

Degradation_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_MSM Prepare & Sterilize MSM Setup_Flasks Set up Flasks with MSM & PCNB Prep_MSM->Setup_Flasks Pre_Culture Pre-culture Microorganism Inoculate Inoculate with Microbial Culture Pre_Culture->Inoculate Setup_Flasks->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Sample Withdraw Samples at Intervals Incubate->Sample Extract Centrifuge & Extract Supernatant Sample->Extract Analyze Analyze by GC-MS Extract->Analyze

Figure 3: Experimental workflow for a PCNB degradation assay.
GC-MS Analysis of PCNB and its Metabolites in Soil

Objective: To extract and quantify PCNB and its primary metabolites (PCA, PCTA) from soil samples.

Materials:

  • Soil sample

  • Acetonitrile (B52724)

  • QuEChERS extraction salts

  • Dispersive SPE (d-SPE) tubes

  • Centrifuge

  • GC-MS system with a suitable column (e.g., HP-5MS)

Procedure:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and shake vigorously for 15 minutes.

  • Add the QuEChERS extraction salt packet, shake for another 15 minutes, and then centrifuge at 4,000 RPM for 10 minutes.

  • Transfer a 1 mL aliquot of the acetonitrile supernatant into a d-SPE tube.

  • Shake the d-SPE tube for 2 minutes and centrifuge at 3,500 RPM for 5 minutes.

  • Transfer the cleaned-up extract for GC-MS analysis.

GC-MS Parameters (Example):

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)

  • Inlet Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program: Start at 40°C, ramp to 120°C at 5°C/min, then to 240°C at 40°C/min, hold for 1 min, and finally to 300°C and hold for 6 min.

  • MS Ionization: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 50-550

Enzymes and Genetics of PCNB Degradation

The microbial degradation of PCNB is facilitated by a series of specific enzymes.

  • Nitroreductases: These enzymes catalyze the initial and rate-limiting step in the aerobic degradation of PCNB, the reduction of the nitro group to an amino group to form PCA. They are often flavoproteins that use NADH or NADPH as a cofactor.

  • Dehalogenases: These enzymes are crucial for the removal of chlorine atoms from the aromatic ring of PCA and its subsequent chlorinated intermediates. Both aerobic and anaerobic dehalogenases have been identified in various microorganisms.

  • Ligninolytic Enzymes: In white-rot fungi like Phanerochaete chrysosporium, non-specific extracellular enzymes such as lignin (B12514952) peroxidases (LiPs), manganese peroxidases (MnPs), and laccases are involved in the initial attack on a wide range of aromatic pollutants, including PCNB.[7][8][9]

The genes encoding these enzymes are often located on plasmids or in specific gene clusters on the bacterial chromosome. Further research is needed to fully elucidate the genetic organization and regulation of the PCNB degradation pathways in different microorganisms.

Conclusion and Future Perspectives

Significant progress has been made in understanding the microbial degradation of PCNB, with well-defined aerobic and anaerobic pathways in bacteria and initial insights into fungal degradation. The identified microorganisms and their enzymatic systems hold great promise for the bioremediation of PCNB-contaminated environments.

Future research should focus on:

  • Isolation and characterization of novel, highly efficient PCNB-degrading microorganisms.

  • Detailed characterization of the key enzymes involved in the degradation pathways, including their kinetics and substrate specificity.

  • Elucidation of the complete genetic basis of PCNB degradation and its regulation.

  • Optimization of bioremediation strategies for in-situ and ex-situ applications.

  • Investigation of the synergistic effects of microbial consortia on PCNB degradation.

By advancing our knowledge in these areas, we can develop more effective and sustainable solutions for the removal of this persistent pollutant from the environment.

References

toxicological profile of Pentachloronitrobenzene in aquatic organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Profile of Pentachloronitrobenzene (PCNB) in Aquatic Organisms

Introduction

This compound (PCNB), also known as quintozene, is a chlorinated nitroaromatic fungicide used primarily to control soil-borne and seed-borne diseases in a variety of agricultural crops.[1][2] Its chemical stability and persistence in the environment, coupled with its potential for bioaccumulation, make it a substance of ecological concern, particularly for aquatic ecosystems.[2] PCNB enters aquatic environments through agricultural runoff and industrial effluents.[3] This guide provides a comprehensive overview of the toxicological effects of PCNB on aquatic organisms, focusing on its toxicity, mechanisms of action, biotransformation, and the experimental protocols used for its assessment.

Quantitative Toxicity Data

The toxicity of PCNB to aquatic life is well-documented, with effects observed across various trophic levels. It is generally considered to have high acute toxicity to freshwater and very high acute toxicity to estuarine/marine fish and invertebrates.[2] Quantitative data are summarized below.

Acute Toxicity

Acute toxicity is typically measured by the median lethal concentration (LC50) or median effective concentration (EC50) over a short exposure period (e.g., 96 hours for fish, 48 hours for invertebrates).[4]

SpeciesCommon NameExposure DurationEndpointConcentration (mg/L)Reference
Danio rerio (embryo)Zebrafish24 hLC502.0[5][6]
Danio rerio (embryo)Zebrafish48 hLC503.0[5][6]
Danio rerio (embryo)Zebrafish72 hLC504.0[5][6]
Oncorhynchus mykissRainbow Trout96 hLC500.55[5][6]
Lepomis macrochirusBluegill Sunfish96 hLC500.1[5][6]
Cyprinus carpioCarp24 h (at 35°C)LC501.0[1]
Cyprinodon variegatusSheepshead Minnow96 hLC500.0079[7]
Bioaccumulation and Bioconcentration

PCNB is lipophilic and has a moderate potential to bioaccumulate in the tissues of aquatic organisms.[1][8] Bioaccumulation is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium.[9][10]

SpeciesCommon NameBioconcentration Factor (BCF)Reference
Salmo gairdneri (now Oncorhynchus mykiss)Rainbow Trout260 - 590[1][8]
Leuciscus idus melanotusGolden Orfe950 - 1130[1][8]

Mechanisms of Toxicity

The toxic effects of PCNB are mediated through several biochemical pathways, with oxidative stress being a primary mechanism.

Oxidative Stress

Exposure to PCNB has been shown to induce severe oxidative stress in aquatic organisms.[5][6][11] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.[12][13][14] In zebrafish, PCNB exposure leads to a significant increase in ROS levels, particularly in the head and heart.[5]

The key events in PCNB-induced oxidative stress are:

  • Decreased Antioxidant Enzyme Activity: The activity of superoxide (B77818) dismutase (SOD), a crucial enzyme that scavenges superoxide radicals, is markedly decreased.[5][6][11]

  • Increased Catalase Activity: Catalase (CAT) activity, which is responsible for breaking down hydrogen peroxide, is significantly increased, indicating a response to high levels of ROS.[5][6][11]

  • Lipid Peroxidation: The concentration of malondialdehyde (MDA), a product of lipid peroxidation, increases significantly.[5][6][11] This indicates that PCNB causes oxidative damage to cell membranes.[5]

This cascade of events leads to cellular damage and disrupts normal physiological functions.[5]

G cluster_pcnb PCNB Exposure cluster_cellular Cellular Response cluster_outcome Toxicological Outcome PCNB This compound (PCNB) ROS ↑ Reactive Oxygen Species (ROS) PCNB->ROS Induces SOD ↓ Superoxide Dismutase (SOD) Activity ROS->SOD Overwhelms CAT ↑ Catalase (CAT) Activity ROS->CAT Induces Compensatory Response MDA ↑ Malondialdehyde (MDA) (Lipid Peroxidation) ROS->MDA Causes Damage Cellular Damage (Membranes, Proteins, DNA) MDA->Damage Cardiotox Cardiotoxicity Damage->Cardiotox Leads to

Caption: PCNB-induced oxidative stress pathway in aquatic organisms.

Cardiotoxicity

In zebrafish embryos, PCNB-induced oxidative stress is directly linked to cardiotoxicity.[5][6] Exposure from 6 to 72 hours post-fertilization results in developmental abnormalities, including cardiac malformation, pericardial edema, and decreased heart rate.[5][6] The underlying cause is a reduction in the proliferative capacity of cardiomyocytes (heart muscle cells).[5] This is evidenced by the significant down-regulation of proliferation-related genes such as cdk-2, cdk-6, ccnd1, and ccne1.[5]

Endocrine Disruption

PCNB is also suspected of being an endocrine disruptor.[2] Studies in rats have shown that PCNB exposure is associated with thyroid hypertrophy (enlargement). This effect on the thyroid gland suggests a potential to interfere with hormone regulation in vertebrates, including fish.[2]

Biotransformation

Aquatic organisms can metabolize PCNB, a process that influences its persistence and toxicity. The primary biotransformation pathways involve the reduction of the nitro group and conjugation with glutathione (B108866).[1][15]

  • Denitrification: The initial step often involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).[1]

  • Glutathione Conjugation: Both PCNB and its metabolites can react with glutathione (GSH), a key molecule in detoxification.[15] This reaction, catalyzed by glutathione S-transferases (GSTs), makes the compound more water-soluble and easier to excrete.

  • Metabolite Formation: The glutathione conjugate is further metabolized to form mercapturic acids, thiophenols, and thioanisoles, which have been identified as metabolites in various species.[15][16] It is important to note that biotransformation does not always lead to detoxification; some metabolites may also be toxic.[17]

G PCNB PCNB GSH_Conj S-(pentachlorophenyl)glutathione (GSH Conjugate) PCNB->GSH_Conj + Glutathione (GSH) - NO2 group Mercap N-acetyl-S-(pentachlorophenyl)cysteine (Mercapturic Acid) GSH_Conj->Mercap Metabolism Further_Met Further Metabolites (e.g., Thiophenols) Mercap->Further_Met Metabolism Excretion Excretion Further_Met->Excretion

Caption: Simplified biotransformation pathway of PCNB.

Experimental Protocols

Assessing the toxicity of chemicals like PCNB relies on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[18][19]

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test determines the concentration of a chemical that is lethal to 50% (LC50) of the test fish over a 96-hour period.[18]

  • Test Organism: A recommended fish species (e.g., Rainbow trout, Zebrafish, Fathead minnow) is selected.[18] Healthy, juvenile fish are acclimated to laboratory conditions for at least 10-14 days.[20]

  • Test Conditions:

    • System: The test can be run under static (no water change), semi-static (periodic water renewal), or flow-through (continuous water renewal) conditions.[18][21] Flow-through systems are preferred as they maintain constant exposure concentrations and remove metabolic wastes.[21]

    • Water Quality: Parameters such as temperature, pH, and dissolved oxygen are maintained within narrow limits suitable for the test species and are monitored regularly.[20]

    • Exposure: A minimum of seven fish are placed in test chambers for each concentration level and a control (no PCNB). At least five concentrations in a geometric series are typically used.[19]

  • Duration: The exposure period is 96 hours.[18]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[18] Any abnormal behavioral or physical changes (e.g., erratic swimming, loss of equilibrium, hyperventilation) are also noted.[20][22]

  • Data Analysis: The LC50 values and their 95% confidence intervals for each observation period are calculated using statistical methods like Probit analysis.[20]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure (96 hours) cluster_analysis Phase 3: Data Analysis A1 Select Test Species (e.g., Rainbow Trout) A2 Acclimate Fish to Lab Conditions A1->A2 A3 Prepare Test Solutions (≥5 Concentrations + Control) A2->A3 B1 Place Fish in Test Chambers (≥7 fish per concentration) A3->B1 Start Test B2 Maintain & Monitor Water Quality (Temp, pH, DO) B1->B2 B3 Record Mortalities & Abnormalities at 24, 48, 72, 96h B2->B3 C1 Compile Mortality Data B3->C1 End Test C2 Calculate LC50 Values (e.g., Probit Analysis) C1->C2 C3 Generate Final Report C2->C3

Caption: General workflow for a fish acute toxicity test (OECD 203).

Conclusion

This compound poses a significant toxicological risk to aquatic organisms. It exhibits high acute toxicity and a moderate potential for bioaccumulation. The primary mechanism of toxicity is the induction of oxidative stress, leading to cellular damage and organ-specific effects such as cardiotoxicity. While organisms possess biotransformation pathways to metabolize PCNB, the environmental persistence and inherent toxicity of the parent compound and potentially its metabolites remain a concern. Standardized ecotoxicological testing protocols are essential for accurately characterizing the risks posed by PCNB and for establishing water quality guidelines to protect aquatic life. Future research should focus on the chronic, sublethal effects of PCNB, particularly its endocrine-disrupting potential in a wider range of aquatic species, and the toxicological impact of its environmental degradates.

References

The Historical Use of Pentachloronitrobenzene (PCNB) in Agriculture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloronitrobenzene (PCNB), also known as quintozene, is a chlorinated aromatic hydrocarbon that was first synthesized in 1868 and introduced as a fungicide in Germany in the 1930s as a replacement for mercurial pesticides.[1] It has seen widespread historical use in agriculture as a broad-spectrum, contact fungicide primarily effective against soil-borne fungal diseases. This technical guide provides a comprehensive overview of the historical application of PCNB, its fungicidal efficacy, toxicological profile, and the experimental methodologies used in its evaluation.

Fungicidal Properties and Applications

PCNB has been utilized to control a range of fungal pathogens on a wide variety of agricultural and ornamental crops. Its primary applications have been as a soil treatment, seed dressing, and foliar spray to manage diseases caused by fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Plasmodiophora brassicae.

Efficacy Data

The efficacy of PCNB against key fungal pathogens has been documented in numerous field and laboratory studies. The following table summarizes representative data on its effectiveness.

Target PathogenCropApplication MethodApplication Rate (Active Ingredient)Disease Reduction (%)Reference(s)
Rhizoctonia solani (Black Scurf)PotatoIn-furrow2.5 - 5.0 lbs/acreSignificant reduction in stem and stolon infection[2]
Sclerotinia sclerotiorum (White Mold)Beans (Dry, Snap)Foliar Spray1.5 - 3.0 lbs/acreModerate to good control[2]
Plasmodiophora brassicae (Clubroot)Cole Crops (Cabbage, Broccoli)Transplant water treatment0.75 - 3.75 lbs/100 gallonsEffective in reducing clubroot severity[2]
Sclerotinia minor (Lettuce Drop)LettuceSoil Drench2.0 - 4.0 lbs/acreReduction in plant mortality[3]

Toxicological Profile

The toxicological properties of PCNB have been extensively studied, leading to regulatory scrutiny and restrictions on its use. It is characterized by low acute toxicity but raises concerns regarding chronic effects and environmental persistence.

Acute Toxicity Data
TestSpeciesRouteLD50 / LC50Toxicity CategoryReference(s)
Acute Oral LD50RatOral>12,000 mg/kgIV (Practically Non-toxic)[4]
Acute Dermal LD50RabbitDermal>2000 mg/kgIII (Slightly Toxic)[1]
Acute Inhalation LC50RatInhalation (4h)>1.8 mg/LIII (Slightly Toxic)[5]

Environmental Fate

PCNB is known for its persistence in the environment, a characteristic that contributes to both its long-lasting fungicidal activity and its environmental risk profile.

Environmental Persistence Data
MediumHalf-lifeConditionsReference(s)
SoilApproximately 80 daysAerobic, varies with soil type[6]
Water1.8 daysPhotolysis is not a significant degradation pathway[6]

Experimental Protocols

The evaluation of PCNB's efficacy and safety has relied on a variety of standardized and specific experimental protocols.

Fungicide Efficacy Trial: In-Furrow Application for Rhizoctonia Control in Potato

Objective: To evaluate the efficacy of PCNB applied in-furrow at planting for the control of black scurf (Rhizoctonia solani) on potatoes.

Methodology:

  • Experimental Design: A randomized complete block design with four to six replications is typically used. Plots consist of multiple rows of a susceptible potato cultivar.

  • Inoculum: If natural inoculum levels are low, the soil can be artificially infested with cultured R. solani.

  • Treatment Application: PCNB formulations (e.g., granular or liquid) are applied directly into the furrow at planting using calibrated application equipment. Application rates are tested at, above, and below the recommended label rate. An untreated control is included for comparison.

  • Data Collection: Disease severity on stems and stolons is assessed mid-season. At harvest, tubers are washed and graded for the presence and severity of black scurf sclerotia.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Residue Analysis in Soil: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of PCNB and its primary metabolites in soil samples.

Methodology:

  • Sample Preparation (QuEChERS method):

    • A representative soil sample is collected and homogenized.

    • The sample is extracted with an organic solvent (e.g., acetonitrile) and a salting-out agent (e.g., magnesium sulfate, sodium chloride).

    • The mixture is centrifuged, and an aliquot of the supernatant is taken for cleanup.

    • Dispersive solid-phase extraction (d-SPE) with a combination of sorbents is used to remove interfering matrix components.

  • GC-MS Analysis:

    • The cleaned extract is injected into a gas chromatograph equipped with a mass spectrometer.

    • The compounds are separated on a capillary column and detected by the mass spectrometer, which provides both quantification and confirmation of the analyte's identity based on its mass spectrum.

    • Quantification is achieved by comparing the peak area of the analyte to that of a known internal standard.[4][7]

Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of PCNB in a rodent species (typically rats).

Methodology:

  • Test Animals: A small number of animals of a single sex (usually females) are used in a stepwise procedure.

  • Dosing: The test substance is administered orally at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for a defined period (typically 14 days).

  • Procedure: The outcome of the first dose group determines the dose for the next group. If mortality occurs, the dose is lowered for the next group; if no mortality occurs, the dose is increased.

  • Endpoint: The test allows for the determination of a range for the LD50 value and the classification of the substance according to its acute oral toxicity.[8]

Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

PCNB is a multi-site inhibitor, meaning it affects multiple metabolic pathways within the fungal cell. Its primary mode of action is the inhibition of lipid and membrane synthesis. It is also known to induce oxidative stress through the generation of reactive oxygen species (ROS), leading to lipid peroxidation and subsequent cellular damage.

PCNB_Mechanism PCNB This compound (PCNB) Lipid_Syn Lipid & Membrane Synthesis PCNB->Lipid_Syn Inhibits ROS Reactive Oxygen Species (ROS) Generation PCNB->ROS Metabolic_Pathways Metabolic Pathways (e.g., Pentose Phosphate Shunt) PCNB->Metabolic_Pathways Blocks Membrane Fungal Cell Membrane Cell_Damage Cellular Damage & Fungal Cell Death Membrane->Cell_Damage Leads to Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Induces Lipid_Perox->Membrane Damages Metabolic_Pathways->Cell_Damage Contributes to Fungicide_Registration_Workflow cluster_Discovery Discovery & Pre-clinical cluster_Development Development & Testing cluster_Registration Registration & Post-market Discovery Active Ingredient Discovery & Synthesis Screening High-Throughput Screening Discovery->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Tox_Studies Toxicology Studies (Acute, Chronic, etc.) Lead_Opt->Tox_Studies Efficacy_Trials Efficacy Field Trials Lead_Opt->Efficacy_Trials Env_Fate Environmental Fate Studies Lead_Opt->Env_Fate Residue_Analysis Residue Analysis Lead_Opt->Residue_Analysis Dossier Dossier Submission to Regulatory Agencies Tox_Studies->Dossier Efficacy_Trials->Dossier Env_Fate->Dossier Residue_Analysis->Dossier Review Regulatory Review & Risk Assessment Dossier->Review Approval Product Registration & Market Launch Review->Approval Post_Market Post-Market Surveillance Approval->Post_Market

References

An In-depth Technical Guide to Pentachloronitrobenzene Metabolites: Pentachloroaniline (PCA) and Pentachlorothioanisole (PCTA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachloronitrobenzene (PCNB), a broad-spectrum fungicide, undergoes extensive metabolism in various biological systems, leading to the formation of several metabolites. Among these, pentachloroaniline (B41903) (PCA) and pentachlorothioanisole (B41897) (PCTA) are two of the most significant. This technical guide provides a comprehensive overview of the formation, toxicokinetics, and toxicodynamics of PCA and PCTA. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and environmental toxicology. This document summarizes available quantitative data, details experimental protocols for their analysis, and visualizes the key metabolic and signaling pathways.

Introduction

This compound (PCNB), also known as quintozene, has been widely used in agriculture as a fungicide to control soil-borne diseases.[1] Its persistence in the environment and potential for bioaccumulation have raised concerns about its long-term effects on ecosystems and human health. The biotransformation of PCNB is a complex process that results in numerous metabolites, with pentachloroaniline (PCA) and pentachlorothioanisole (PCTA) being prominent transformation products found in various organisms, including mammals, plants, and microorganisms.[2][3] Understanding the metabolic fate and toxicological profiles of these metabolites is crucial for a comprehensive risk assessment of PCNB.

Metabolism of this compound (PCNB)

The metabolism of PCNB primarily proceeds through two main pathways: reduction of the nitro group to form PCA and conjugation with glutathione (B108866) (GSH) followed by further enzymatic modifications to yield PCTA and other sulfur-containing metabolites.

Formation of Pentachloroaniline (PCA)

The primary pathway for PCA formation is the reduction of the nitro group of PCNB. This transformation can occur under both aerobic and anaerobic conditions and is often mediated by microbial activity in the soil and gut microflora in animals.[3] The chemical reaction for the reduction of PCNB to PCA is as follows:

C₆Cl₅NO₂ + 6[H] → C₆Cl₅NH₂ + 2H₂O[4]

Formation of Pentachlorothioanisole (PCTA)

The formation of PCTA is a more complex, multi-step process that begins with the conjugation of PCNB with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This initial step involves the substitution of the nitro group or a chlorine atom. The resulting glutathione conjugate is then sequentially cleaved by γ-glutamyltranspeptidase and dipeptidases to form the cysteine conjugate. The cysteine conjugate can then be cleaved by C-S lyase to form a thiol, which is subsequently methylated by a methyltransferase to yield PCTA.[2]

PCNB_Metabolism PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Reduction GSH_conjugate Glutathione Conjugate PCNB->GSH_conjugate Glutathione S-transferase Cys_conjugate Cysteine Conjugate GSH_conjugate->Cys_conjugate γ-glutamyltranspeptidase, dipeptidase Thiol Pentachlorothiophenol Cys_conjugate->Thiol C-S lyase PCTA Pentachlorothioanisole (PCTA) Thiol->PCTA Methyltransferase

Quantitative Data

While PCA and PCTA are recognized as major metabolites of PCNB, publicly available, detailed quantitative toxicokinetic data for these specific compounds are limited. The following tables summarize the available toxicological data for the parent compound, PCNB, and related metabolites to provide context.

Table 1: Acute Toxicity Data for this compound (PCNB)

SpeciesRoute of AdministrationLD50Reference
Rat (male)Oral>15,000 mg/kg[1]
Rat (female)Oral1,710 mg/kg[1]
RabbitOral800 mg/kg[1]

Table 2: Toxicokinetic Parameters for Pentachloroanisole (a related metabolite) in Rats and Mice [5]

SpeciesSexDose (mg/kg, gavage)Cmax (µg/L)Tmax (h)Half-life (h)Bioavailability (%)
Rat (F344)Male101.8 ± 0.30.51.21.6
204.2 ± 0.90.51.11.7
407.5 ± 1.50.81.31.5
Female101.5 ± 0.20.51.21.5
203.5 ± 0.60.51.11.6
406.5 ± 1.10.81.31.4
Mouse (B6C3F1)Male100.9 ± 0.10.31.00.9
202.1 ± 0.40.51.01.1
404.5 ± 0.80.51.11.2
Female101.1 ± 0.20.31.01.0
202.5 ± 0.50.51.01.2
405.2 ± 1.00.51.11.3

Note: Data for PCA and PCTA are not available in a comparable format.

Experimental Protocols

In Vivo Metabolism Study: Identification of PCNB Metabolites in Rats

The following is a generalized protocol based on methodologies described in the literature for identifying xenobiotic metabolites.[2]

InVivo_Metabolism_Workflow cluster_animal_phase Animal Dosing and Sample Collection cluster_extraction Metabolite Extraction cluster_analysis Analysis and Identification animal_dosing Administer PCNB to rats (e.g., oral gavage) sample_collection Collect urine and feces over a set time period animal_dosing->sample_collection extraction Homogenize samples and extract with organic solvents sample_collection->extraction separation Separate metabolites using TLC or HPLC extraction->separation identification Identify metabolites using GC-MS or LC-MS/MS separation->identification

Protocol Steps:

  • Animal Dosing: Administer a known dose of PCNB (often radiolabeled for easier tracking) to laboratory animals (e.g., Sprague-Dawley rats) via oral gavage.

  • Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).

  • Sample Preparation and Extraction:

    • Urine: Acidify the urine samples and extract with an organic solvent such as diethyl ether or ethyl acetate.

    • Feces: Lyophilize and pulverize the feces. Extract the powdered feces using a Soxhlet apparatus with a solvent mixture like hexane/acetone.

  • Metabolite Separation and Identification:

    • Concentrate the extracts and analyze them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for initial separation of metabolites.

    • Isolate the separated metabolites and identify their chemical structures using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare the mass spectra and retention times to those of authentic standards of suspected metabolites (PCA, PCTA, etc.).

Analytical Method for Quantification of PCA and PCTA in Biological Matrices

This protocol is adapted from a validated method for soil and sediment, which can be modified for biological tissues.[6]

Analytical_Workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup (QuEChERS) cluster_analysis GC-MS Analysis homogenize Homogenize tissue sample add_solvent Add extraction solvent (e.g., acetonitrile) homogenize->add_solvent extract Extract using sonication or mechanical shaking add_solvent->extract centrifuge1 Centrifuge to separate solid and liquid phases extract->centrifuge1 add_salts Add QuEChERS salts to supernatant centrifuge1->add_salts vortex Vortex to induce phase separation add_salts->vortex centrifuge2 Centrifuge vortex->centrifuge2 collect_supernatant Collect organic layer centrifuge2->collect_supernatant inject Inject extract into GC-MS collect_supernatant->inject quantify Quantify PCA and PCTA using calibration curves inject->quantify

Protocol Steps:

  • Sample Preparation and Extraction:

    • Weigh a known amount of homogenized biological tissue (e.g., liver, adipose tissue) into a centrifuge tube.

    • Add a measured volume of extraction solvent (e.g., acetonitrile).

    • Fortify with internal standards if necessary.

    • Homogenize and extract using a high-speed shaker or sonicator.

    • Centrifuge the sample to pellet the solid matrix.

  • Sample Cleanup (QuEChERS Method):

    • Transfer the supernatant to a new tube containing a mixture of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and remove water.

    • Vortex vigorously and centrifuge.

    • An additional dispersive solid-phase extraction (d-SPE) step with a sorbent like C18 or graphitized carbon black may be used to remove interfering matrix components.

  • GC-MS Analysis:

    • Transfer the final extract into a GC vial.

    • Inject an aliquot into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Set the appropriate temperature program for the GC oven to separate PCA and PCTA.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and selective detection of the target analytes.

    • Quantify the concentrations of PCA and PCTA by comparing the peak areas to a calibration curve prepared with certified reference standards.

Signaling Pathways and Molecular Toxicology

The specific molecular mechanisms by which PCA and PCTA exert their toxicity are not well-elucidated. However, studies on the parent compound, PCNB, and other chlorinated aromatic compounds suggest potential interactions with key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is important to note that direct evidence for the effects of PCA and PCTA on these pathways is currently lacking.

Potential Interaction with the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response, cell survival, and proliferation. Many toxic compounds are known to induce oxidative stress, which can, in turn, activate the NF-κB pathway.

NFkB_Pathway stimulus Toxicant Exposure (e.g., PCA, PCTA - Postulated) ros Reactive Oxygen Species (ROS) stimulus->ros ikk IKK Complex ros->ikk Activation ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB (p50/p65) ikb_nfkb->nfkb IκB Degradation, NF-κB Release nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (Inflammation, Apoptosis) nucleus->gene_expression Transcription

Potential Interaction with the MAPK Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Exposure to environmental stressors can lead to the activation of these pathways.

MAPK_Pathway stimulus Toxicant Exposure (e.g., PCA, PCTA - Postulated) mapkkk MAPKKK stimulus->mapkkk Activation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (ERK, JNK, p38) mapkk->mapk Phosphorylation transcription_factors Transcription Factors mapk->transcription_factors Activation cellular_response Cellular Response (Proliferation, Apoptosis) transcription_factors->cellular_response Regulation

Conclusion and Future Directions

Pentachloroaniline (PCA) and pentachlorothioanisole (PCTA) are significant metabolites of the fungicide this compound. While their formation pathways are relatively well-understood, there is a notable lack of comprehensive quantitative toxicokinetic data and specific information on their interactions with cellular signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to conduct further investigations to fill these knowledge gaps. Future research should focus on:

  • Conducting detailed in vivo toxicokinetic studies of PCA and PCTA to determine key parameters such as Cmax, Tmax, half-life, bioavailability, and volume of distribution.

  • Investigating the specific molecular mechanisms of PCA and PCTA toxicity, including their effects on key signaling pathways like NF-κB and MAPK.

  • Developing more sensitive and specific analytical methods for the routine monitoring of these metabolites in biological and environmental samples.

A more complete understanding of the toxicological profiles of PCA and PCTA is essential for accurately assessing the risks associated with PCNB exposure and for the development of effective regulatory guidelines.

References

Methodological & Application

Application Note: Analysis of Pentachloronitrobenzene (PCNB) by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloronitrobenzene (PCNB), also known as Quintozene, is a chlorinated nitroaromatic fungicide used to control soil-borne diseases in various agricultural applications. Due to its persistence and potential toxicity, sensitive and reliable analytical methods are required for its determination in environmental and biological matrices. This application note details a robust gas chromatography (GC) method coupled with mass spectrometry (GC-MS) for the analysis of PCNB, providing protocols for sample preparation and instrumental analysis.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate quantification of PCNB and depends on the sample matrix.

1. Soil and Sediment Samples

This protocol is adapted from methods employing accelerated solvent extraction (ASE) or sonication.[1][2]

  • Materials:

    • Homogenized soil/sediment sample

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Extraction solvent: Acetone/Hexane (B92381) (1:1, v/v) or Hexane/Acetone mixture[2][3]

    • Centrifuge and centrifuge tubes

    • Nitrogen evaporator

    • Syringe filters (0.45 µm)

  • Protocol:

    • Weigh 10 g of the homogenized soil sample into a 250 mL Teflon centrifuge bottle.[3]

    • Add 100 mL of 50:50 (v/v) acetone:hexane and shake vigorously for 2 minutes.[3]

    • Centrifuge at 1500 RPM for 5 minutes.[3]

    • Decant the supernatant into a separatory funnel.[3]

    • Repeat the extraction of the soil with another 50 mL of the acetone:hexane mixture, shake for 1 minute, and centrifuge.[3]

    • Combine the supernatants.[3]

    • The combined extract can then be concentrated under a gentle stream of nitrogen.[1]

    • The residue is reconstituted in a suitable solvent like toluene (B28343) or hexane for GC-MS analysis.[1][4]

2. Water Samples

This protocol utilizes solid-phase extraction (SPE) for the concentration of PCNB from aqueous matrices.[4]

  • Materials:

    • Water sample

    • C8 SPE cartridges

    • Toluene

    • Vacuum manifold

    • Nitrogen evaporator

  • Protocol:

    • Pass the water sample through a C8 SPE disk under vacuum.[4]

    • Elute the retained PCNB from the disk with toluene.[4]

    • Allow the toluene to soak the disk for 10 minutes before elution by gravity, followed by a slight vacuum to remove any remaining analyte.[4]

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen at approximately 50°C.[4]

    • Transfer the concentrated sample to an autosampler vial for GC-ECD or GC-MS analysis.[4]

3. Pesticide Formulations

This protocol describes a simple extraction for the analysis of PCNB in various pesticide formulations.[5]

  • Materials:

    • Pesticide formulation sample (dusts, powders, granules, liquids, fertilizers)

    • Chloroform

    • Internal standard solution (o-terphenyl in chloroform)

  • Protocol:

    • Extract the sample with chloroform.[5]

    • Mix an aliquot of the extract with an equal volume of the internal standard solution.[5]

    • The resulting solution is ready for GC analysis.[5]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The following instrumental parameters are recommended for the analysis of PCNB.

  • Gas Chromatograph: Agilent 5890A or equivalent, equipped with a mass selective detector (MSD).[4]

  • Column: Rtx-200 (30 m x 0.25 mm, 0.05 µm film thickness) or HP-5 MS (30 m x 0.25 mm x 0.25 µm).[4][6]

  • Injector: Splitless mode at 250°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.[4]

    • Ramp 1: 30°C/min to 225°C, hold for 5 minutes.[4]

    • Ramp 2: 15°C/min to 280°C, hold for 1 minute.[4]

  • Carrier Gas: Helium or high purity nitrogen at a constant flow rate of 1.0 mL/min.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

    • Detector Temperature: 300°C.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Data Presentation

Table 1: GC and GC-MS Parameters for PCNB Analysis

ParameterGC-ECD Method[4]GC-MS Method[6]GC-MS/MS Method[2]
Column Rtx-200, 30 m x 0.25 mm, 0.05 µm film thicknessHP-5 MS, 30 m x 0.25 mm x 0.25 µmNot Specified
Injector Temperature 250°C280°CNot Specified
Injection Mode SplitlessSplitlessNot Specified
Injection Volume 1.0 µL1.0 µLNot Specified
Oven Program 100°C (2 min), ramp 30°C/min to 225°C (5 min), ramp 15°C/min to 280°C (1 min)Not SpecifiedInitial 60°C (1 min), ramp 30°C/min to 200°C, ramp 10°C/min to 320°C (2 min)
Detector Electron Capture Detector (ECD)Mass Spectrometer (MS)Triple Quadrupole MS/MS
Detector Temperature 325°C300°CNot Specified
Carrier Gas NitrogenHigh Purity NitrogenNot Specified
Column Flow Rate Not Specified1.0 mL/minNot Specified

Table 2: Quantitative Data for PCNB Analysis

ParameterValueMatrixMethodReference
Retention Time 6.5 minWaterGC-ECD[4]
Limit of Quantitation (LOQ) 0.1 ppbWaterGC-ECD[4]
Spike Recovery 70-120%SoilGC-MS[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Soil, Water, etc.) Extraction Extraction (ASE, Sonication, LLE) Sample->Extraction Cleanup Cleanup/Concentration (SPE, Filtration) Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: Experimental workflow for PCNB analysis.

gc_ms_system Injector Injector (Split/Splitless) GC_Column GC Column (e.g., HP-5MS) Injector->GC_Column Sample Introduction Ion_Source Ion Source (Electron Impact) GC_Column->Ion_Source Separation Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ionization Detector Detector (Electron Multiplier) Mass_Analyzer->Detector Mass Filtering Data_System Data System Detector->Data_System Signal Detection

Caption: Logical relationship of GC-MS system components.

References

HPLC Analysis of Pentachloronitrobenzene and its Metabolites: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive High-Performance Liquid Chromatography (HPLC) method for the determination of the fungicide Pentachloronitrobenzene (PCNB) and its primary metabolites is detailed in this application note. This guide provides researchers, scientists, and drug development professionals with robust protocols for the extraction and quantification of these compounds from various environmental and biological matrices.

This compound is a widely used fungicide that can undergo microbial degradation in the environment, leading to the formation of various metabolites, including Pentachloroaniline (PCA), Pentachlorothioanisole (PCTA), and others. Monitoring the parent compound and its metabolites is crucial for environmental risk assessment and understanding its metabolic fate. This application note outlines a validated HPLC method that offers high sensitivity and reproducibility for this purpose.

Chromatographic Conditions

A reversed-phase HPLC method using a C18 column is the most common approach for the analysis of PCNB and its metabolites. The following table summarizes a typical set of chromatographic conditions.

ParameterRecommended Conditions
HPLC Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Isocratic: Methanol (B129727):Water (93:7, v/v), pH 3.5Gradient: (See Table 2 for an example)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detector UV-Vis Detector
Detection Wavelength 301 nm

Quantitative Data Summary

The following tables provide a summary of retention times, limits of detection (LOD), limits of quantification (LOQ), and recovery rates for PCNB and its key metabolites based on the isocratic method described above.

Table 1: Retention Times, LOD, LOQ, and Recovery

CompoundRetention Time (min)LOD (µg/mL)LOQ (mg/kg)Recovery (%)
This compound (PCNB)9.57[1]0.0001[2]0.01[3]98.5 ± 1.3[4]
Pentachloroaniline (PCA)10.2[1]-0.01[3]82.3 ± 1.4[4]
Pentachlorothioanisole (PCTA)10.8[1]-0.01[3]98.7 ± 1.2[4]
Tetrachloroaniline (TeCA)5.375[2]---
Trichloroaniline (TCA)4.121[2]---
Dichloroaniline (DCA)6.951[2]---
Pentachlorophenol (PCP)5.780[2]---
Tetrachlorohydroquinone (TeCH)4.214[2]---
Dichlorohydroquinone (DiCH)3.735[2]---

Table 2: Example Gradient Elution Program

For a broader separation of metabolites with varying polarities, a gradient elution can be employed.

Time (min)% Methanol% Water (0.1% Formic Acid)
06040
20955
25955
266040
306040

Experimental Protocols

Detailed methodologies for sample preparation from soil, water, and biological tissues are provided below.

Sample Preparation from Soil
  • Extraction: Weigh 10 g of soil into a 50 mL centrifuge tube. Add 20 mL of an ethyl acetate-methanol (90:10, v/v) mixture.

  • Shaking: Shake the mixture vigorously for 30 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant.

  • Repeat: Repeat the extraction process on the soil residue two more times.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the residue in 2 mL of the mobile phase.

  • Cleanup: Pass the reconstituted sample through a basic alumina (B75360) column, eluting with hexane.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase for HPLC analysis.[4]

Sample Preparation from Water

Method 1: Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect 500 mL of the water sample in a separatory funnel.

  • pH Adjustment: Adjust the pH of the water sample to < 2 with sulfuric acid.

  • Extraction: Add 60 mL of dichloromethane (B109758) to the separatory funnel and shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the organic layer to separate from the aqueous phase.

  • Collection: Drain the organic layer into a flask.

  • Repeat: Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

  • Drying: Combine the extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to approximately 1 mL using a Kuderna-Danish concentrator.

  • Final Preparation: Adjust the final volume to 1 mL with the mobile phase for HPLC analysis.

Method 2: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the retained analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase for HPLC analysis.

Sample Preparation from Biological Tissues (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticides from food and other biological matrices.

  • Homogenization: Homogenize 2-5 g of tissue sample (e.g., fish muscle) with an equal amount of water.

  • Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) to the tube. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation: Take the supernatant, evaporate to dryness, and reconstitute in a suitable volume of mobile phase for HPLC analysis.

Visualizations

PCNB Metabolic Pathway

PCNB Metabolic Pathway PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Reduction PCTA Pentachlorothioanisole (PCTA) PCNB->PCTA Glutathione Conjugation PCP Pentachlorophenol (PCP) PCNB->PCP Hydrolysis Other_Metabolites Other Metabolites (e.g., TeCA, TCA, DCA) PCA->Other_Metabolites Further Degradation

Caption: Simplified metabolic pathway of this compound (PCNB).

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, Tissue) Extraction Extraction (LLE, SPE, or QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Detection UV Detection HPLC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

References

Application Note: Analysis of Pentachloronitrobenzene (PCNB) in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a comprehensive overview and detailed protocols for the preparation of soil samples for the analysis of Pentachloronitrobenzene (PCNB), a broad-spectrum contact fungicide.[1] The methodologies described are based on established and validated techniques, including those recognized by the U.S. Environmental Protection Agency (EPA).

Introduction

This compound (PCNB) is a fungicide used to control soil-borne and foliar diseases on a variety of crops.[1] Due to its persistence and potential toxicity, monitoring its residues in soil is crucial for environmental and food safety.[2] Accurate determination of PCNB and its metabolites, such as pentachloroaniline (B41903) (PCA) and pentachlorothioanisole (B41897) (PCTA), requires robust sample preparation to remove matrix interferences and concentrate the analytes prior to instrumental analysis.[3][4] This note details two primary sample preparation methodologies: a traditional solvent extraction method and the more modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[2][3][5] The final analysis is typically performed using gas chromatography coupled with either an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).[3][6][7]

Data Presentation

The following table summarizes key quantitative data for the analysis of PCNB and its common metabolites in soil, based on a validated analytical method.[3][4]

AnalyteLimit of Quantification (LOQ) (mg/kg)Limit of Detection (LOD) (mg/kg)Recovery Range (%)
This compound (PCNB)0.010.00370-120
Pentachloroaniline (PCA)0.010.00370-120
Pentachlorothioanisole (PCTA)0.010.00370-120

Experimental Protocols

The QuEChERS method has become a popular choice for pesticide residue analysis in various matrices, including soil, due to its simplicity, speed, and low solvent consumption.[2][8][9] This protocol is adapted from validated methods for PCNB analysis.[3]

Materials and Reagents:

  • Homogenized soil sample

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (pesticide residue grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate

  • Vortex mixer

  • Centrifuge

  • Geno/Grinder or equivalent shaker

Procedure:

  • Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[9] For dry soil, weigh 3 g and add 7 mL of water, then allow it to hydrate (B1144303) for 30 minutes.[9]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[9]

    • Shake vigorously for 15 minutes at 1500 rpm using a Geno/Grinder or equivalent shaker.[3]

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[8]

    • Vortex the mixture for 4 minutes.[8]

    • Centrifuge at 4000-4500 rpm for 10 minutes.[3][8]

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube.[3]

    • Shake the d-SPE tube for 2 minutes.[3]

    • Centrifuge at 3500 rpm for 5 minutes.[3]

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS or GC-ECD.[3]

This method involves solvent extraction followed by a cleanup step and is based on established EPA methodologies.[5][10]

Materials and Reagents:

  • Homogenized soil sample

  • Acetone (B3395972) (pesticide residue grade)

  • Hexane (pesticide residue grade)

  • Sodium chloride solution (10%)

  • Petroleum ether

  • Separatory funnel

  • Filter paper

  • Rotary evaporator

Procedure:

  • Extraction:

    • Weigh 100 g of homogenized soil and extract with 500 mL of acetone.[5]

    • Filter the extract into a separatory funnel.[5]

  • Liquid-Liquid Partitioning:

    • Add a 200 mL aliquot of 10% aqueous sodium chloride solution to the filtered acetone extract.[5]

    • Extract the mixture twice with 200 mL aliquots of petroleum ether.[5]

  • Concentration:

    • Combine the petroleum ether extracts.

    • Concentrate the extract to a suitable volume using a rotary evaporator.

  • Cleanup (if necessary): The extract may be further cleaned using techniques like solid-phase extraction (SPE) with alumina (B75360) or silica (B1680970) cartridges.[7]

  • Final Extract: The concentrated and cleaned extract is ready for instrumental analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The following are typical GC-MS conditions for the analysis of PCNB and its metabolites.[3]

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: Agilent DB-5 (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/minute

  • Injection: 4.0 µL, pulsed splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute

    • Ramp: 15°C/minute to 275°C

    • Hold at 275°C for 4 minutes

  • MS Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Mandatory Visualization

PCNB_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Soil Sample Collection and Homogenization extraction Extraction (QuEChERS or Solvent Extraction) start->extraction 10g soil cleanup Cleanup (d-SPE or LLE) extraction->cleanup Supernatant concentration Concentration (if necessary) cleanup->concentration final_extract Final Extract concentration->final_extract gcms GC-MS Analysis final_extract->gcms Injection data Data Acquisition and Processing gcms->data report Final Report data->report

Caption: Workflow for PCNB analysis in soil.

QuEChERS_Methodology sample 1. Weigh 10g of Soil Sample add_acn 2. Add 10mL Acetonitrile sample->add_acn shake 3. Shake for 15 min add_acn->shake add_salts 4. Add MgSO4 and NaCl shake->add_salts vortex_centrifuge1 5. Vortex and Centrifuge add_salts->vortex_centrifuge1 supernatant Supernatant vortex_centrifuge1->supernatant dspe 6. Transfer Supernatant to d-SPE Tube supernatant->dspe shake_centrifuge2 7. Shake and Centrifuge dspe->shake_centrifuge2 final_extract 8. Final Extract for GC-MS shake_centrifuge2->final_extract

Caption: QuEChERS sample preparation steps.

References

GC-MS protocol for Pentachloronitrobenzene residue detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Determination of Pentachloronitrobenzene (PCNB) Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (PCNB), also known as Quintozene, is a chlorinated nitroaromatic fungicide used in agriculture to control soil-borne diseases. Due to its persistence in the environment and potential health risks, regulatory bodies have established maximum residue limits (MRLs) for PCNB in various commodities.[1] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of PCNB residues in environmental and food samples. This application note provides a detailed protocol for the extraction, cleanup, and quantification of PCNB residues using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for this purpose.[2]

Principle

This method involves the extraction of PCNB from a solid matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into a GC-MS system. In the gas chromatograph, PCNB is separated from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum, which is characteristic of the molecule, allows for highly specific and sensitive detection and quantification.

Materials and Reagents

  • Apparatus:

    • Gas Chromatograph-Mass Spectrometer (GC-MS) system

    • High-speed blender or homogenizer

    • Centrifuge capable of 4000-5000 rpm

    • Mechanical shaker

    • Vortex mixer

    • Nitrogen evaporator

    • Analytical balance

    • Micropipettes

    • Volumetric flasks, various sizes

    • 50 mL centrifuge tubes

    • Syringe filters (0.22 µm)

    • GC vials

  • Reagents:

    • This compound (PCNB) analytical standard

    • Acetonitrile (B52724) (ACN), pesticide residue grade

    • Acetone, pesticide residue grade

    • n-Hexane, pesticide residue grade

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Sodium Chloride (NaCl)

    • Florisil sorbent

    • Neutral alumina

    • Helium or Hydrogen (carrier gas), high purity (>99.999%)

    • Deionized water

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of PCNB analytical standard and dissolve it in a 100 mL volumetric flask with a suitable solvent like toluene (B28343) or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the final extraction solvent. For example, prepare calibration standards at concentrations ranging from 0.005 to 0.15 µg/mL.[3] These standards will be used to generate a calibration curve for quantification.

Sample Preparation (QuEChERS-based Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and efficient procedure for extracting pesticide residues from various matrices.[1][4]

  • Homogenization: Weigh 10-15 g of a representative homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube. For dry samples, use a smaller amount (e.g., 2-5 g) and add an appropriate amount of deionized water to hydrate (B1144303) the sample.[4]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[4]

    • Cap the tube tightly and vortex for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).[4]

    • Immediately cap and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifugation: Centrifuge the tube at 4000-5000 rpm for 5 minutes to separate the organic layer from the aqueous and solid phases.[4]

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the upper acetonitrile layer to a clean centrifuge tube containing dSPE cleanup sorbents. For PCNB, a combination of anhydrous MgSO₄ and a sorbent like Florisil can be effective.[2]

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant to a new tube.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase solvent (e.g., hexane (B92381) or acetone/n-hexane mixture).[2]

    • Filter the reconstituted solution through a 0.22 µm syringe filter into a GC vial for analysis.

GC-MS Instrumental Analysis

The following table outlines typical GC-MS parameters for PCNB analysis. These may need to be optimized for specific instruments and matrices.[3][5][6]

ParameterSetting
Gas Chromatograph (GC)
ColumnHP-5 MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[3]
Inlet ModeSplitless[3]
Injection Volume1.0 µL[3]
Inlet Temperature280 °C[3]
Carrier GasHelium or Hydrogen, constant flow at 1.0-1.2 mL/min[3]
Oven ProgramInitial: 40 °C, ramp at 5 °C/min to 120 °C, then ramp at 40 °C/min to 240 °C, hold for 1 min, then ramp to 300 °C and hold for 6 min.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)[3]
Ionization Energy70 eV[3]
Ion Source Temp.280-300 °C[3]
Transfer Line Temp.280-320 °C
Solvent Delay3-7 minutes[5]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

For higher sensitivity and selectivity, SIM mode is recommended, monitoring characteristic ions of PCNB (e.g., m/z 295, 237, 266).

Workflow Diagram

GCMS_Workflow Workflow for PCNB Residue Analysis by GC-MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Soil, Crop, etc.) Homogenization 2. Homogenization (10-15 g) SampleCollection->Homogenization Extraction 3. Solvent Extraction (Acetonitrile) Homogenization->Extraction SaltingOut 4. Add QuEChERS Salts (MgSO4, NaCl) Extraction->SaltingOut Centrifuge1 5. Centrifugation (4000 rpm, 5 min) SaltingOut->Centrifuge1 Cleanup 6. dSPE Cleanup (Florisil, MgSO4) Centrifuge1->Cleanup Supernatant Centrifuge2 7. Centrifugation Cleanup->Centrifuge2 Evaporation 8. Evaporation & Reconstitution Centrifuge2->Evaporation Cleaned Extract GCMS_Injection 9. GC-MS Injection Evaporation->GCMS_Injection Separation 10. Chromatographic Separation GCMS_Injection->Separation Detection 11. MS Detection (EI) Separation->Detection Quantification 12. Quantification (Calibration Curve) Detection->Quantification Reporting 13. Final Report Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound (PCNB) residues.

Quantification and Data Analysis

  • Calibration Curve: Inject the prepared working standard solutions into the GC-MS. Plot the peak area of the primary quantifier ion against the concentration of each standard to construct a calibration curve. A linear regression analysis should yield a correlation coefficient (R²) of >0.99 for an acceptable fit.[2]

  • Sample Analysis: Inject the prepared sample extracts into the GC-MS. Identify the PCNB peak by comparing its retention time and mass spectrum to that of a known standard. The retention time for PCNB is typically around 12 minutes under the conditions specified.[3]

  • Calculation: Calculate the concentration of PCNB in the sample using the linear regression equation obtained from the calibration curve. The final concentration in the original sample should be reported after accounting for the initial sample weight and all dilution/concentration factors.

  • Quality Control: To ensure data accuracy, include a method blank, a spiked blank (fortified sample), and a duplicate sample in each analysis batch. The spiked blank is used to determine the method's recovery efficiency.[7]

Method Performance Characteristics

The performance of this method should be validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

ParameterTypical ValueReference
Linear Range 0.005 - 0.15 µg/mL[3]
Correlation Coefficient (R²) > 0.99[2]
Limit of Detection (LOD) 0.2 - 0.9 µg/kg[2]
Average Recovery 85 - 95%[2]
Precision (%RSD) < 15%[2]

Conclusion

The described GC-MS method provides a robust and sensitive protocol for the determination of this compound residues in various matrices. The combination of a streamlined QuEChERS sample preparation procedure with the high selectivity of mass spectrometric detection allows for accurate and reliable quantification at levels relevant to regulatory standards. Proper method validation is crucial to ensure the quality and defensibility of the analytical results.

References

Application Note: Ultrasensitive and Selective Detection of Pentachloronitrobenzene (PCNB) using Surface-Enhanced Raman Spectroscopy (SERS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentachloronitrobenzene (PCNB), a widely used fungicide, poses potential risks to human health and the environment.[1][2] Consequently, the development of rapid, sensitive, and selective methods for its detection is of paramount importance. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for trace-level detection of various analytes, including pesticides.[1][2][3] This application note details a robust protocol for the detection of PCNB utilizing SERS in conjunction with molecularly imprinted polymers (MIPs) for enhanced selectivity.[4]

This method employs oil-soluble silver nanoparticles (AgNPs) as the SERS substrate, which is particularly suitable for the detection of water-insoluble compounds like PCNB.[4] The integration of MIPs creates specific recognition sites for PCNB, thereby minimizing interference from complex sample matrices and improving the reliability of the analysis.[4][5]

Principle

The principle of this method is based on the synergistic effect of SERS and molecular imprinting. Oil-soluble silver nanoparticles provide a plasmonically active surface that significantly enhances the Raman signal of PCNB molecules in close proximity. The molecularly imprinted polymer, synthesized with PCNB as the template molecule, offers high selectivity by creating specific cavities that preferentially bind to PCNB.[4] The intensity of the characteristic SERS peak of PCNB is then correlated with its concentration for quantitative analysis.[4][5]

Quantitative Data Summary

The SERS-MIPs method demonstrates excellent performance for the detection of PCNB in various matrices. The key quantitative parameters are summarized in the table below.

ParameterValueMatrixReference
Limit of Detection (LOD)5.0 ng/mLSpiked Rice Samples[4]
Linear Range0.005 - 0.15 µg/mLStandard Solution[4]
Recoveries94.4% - 103.3%Spiked Rice Samples[4]
Relative Standard Deviation (RSD)4.6% - 7.4%Spiked Rice Samples[4]

Experimental Protocols

This section provides a detailed methodology for the SERS-based detection of PCNB using molecularly imprinted polymers.

1. Synthesis of Oil-Soluble Silver Nanoparticles (SERS Substrate)

Due to the insolubility of PCNB in water, oil-soluble silver nanoparticles are synthesized to ensure effective interaction with the analyte.[4]

  • Materials: Silver nitrate (B79036) (AgNO₃), Oleylamine (B85491), Oleic acid, Organic solvent (e.g., toluene).

  • Procedure:

    • Dissolve silver nitrate in a suitable solvent.

    • In a separate flask, mix oleylamine and oleic acid in an organic solvent.

    • Heat the oleylamine and oleic acid solution to a specific temperature under constant stirring.

    • Rapidly inject the silver nitrate solution into the heated mixture.

    • Allow the reaction to proceed for a defined period to form silver nanoparticles.

    • The oleylamine and oleic acid act as capping agents, rendering the AgNPs soluble in organic phases.[4]

    • Purify the synthesized oil-soluble AgNPs by precipitation with ethanol (B145695) and subsequent redispersion in an organic solvent.

    • Characterize the nanoparticles using UV-Vis spectroscopy and transmission electron microscopy (TEM) to confirm their size and plasmonic properties.

2. Preparation of PCNB-Specific Molecularly Imprinted Polymers (MIPs)

The MIPs are synthesized to create specific binding sites for PCNB.[4]

  • Materials: this compound (PCNB, template), Methyl methacrylate (B99206) (MMA, functional monomer), 1,4-butanedioldimethacrylate (cross-linker), Lauroyl peroxide (LPO, initiator), Synthesized oil-soluble AgNPs.

  • Procedure:

    • In a reaction vessel, dissolve the PCNB template molecule and the functional monomer (MMA) in an appropriate solvent.

    • Add the synthesized oil-soluble AgNPs to the solution.

    • Add the cross-linker and the initiator to the mixture.

    • Initiate the polymerization reaction, typically by heating, to form the polymer matrix with the embedded AgNPs and trapped PCNB molecules.[4]

    • After polymerization, crush the resulting polymer into fine particles.

    • Wash the polymer particles extensively with a suitable solvent (e.g., methanol/acetic acid mixture) to remove the PCNB template molecules, leaving behind specific recognition cavities.[4]

    • Dry the MIP particles before use.

    • As a control, prepare non-imprinted polymers (NIPs) using the same procedure but without the PCNB template molecule.[5]

3. Sample Preparation and SERS Measurement

  • Sample Preparation:

    • For solid samples like rice, extract PCNB using a suitable organic solvent (e.g., acetonitrile) followed by a cleanup step if necessary.[4]

    • For liquid samples, dilute or concentrate as needed to fall within the linear range of the method.

  • SERS Measurement:

    • Incubate a known amount of the MIP particles with the prepared sample solution for a specific period to allow for the binding of PCNB to the recognition sites.

    • Separate the MIP particles from the solution by centrifugation.

    • Wash the particles to remove any non-specifically bound molecules.

    • Resuspend the MIP particles in a small volume of solvent and place them on a suitable substrate for Raman analysis.

    • Acquire the SERS spectra using a Raman spectrometer. A characteristic peak for PCNB can be observed at 1600 cm⁻¹, which corresponds to the stretching vibration of the benzene (B151609) ring.[4][5]

    • For quantitative analysis, construct a calibration curve by plotting the intensity of the characteristic PCNB peak against the logarithm of the PCNB concentration.[4][5]

Visualizations

Experimental Workflow for PCNB Detection using SERS-MIPs

G cluster_prep Preparation Phase cluster_analysis Analysis Phase AgNP Synthesis of Oil-Soluble AgNPs MIP Preparation of PCNB-MIPs AgNP->MIP Incorporate into polymer Incubation Incubation of Sample with MIPs MIP->Incubation Sample Sample Extraction (e.g., from rice) Sample->Incubation Wash Washing Step Incubation->Wash Separate and wash SERS SERS Measurement Wash->SERS Acquire spectra Data Data Analysis SERS->Data Quantitative analysis G PCNB PCNB Analyte MIP Molecularly Imprinted Polymer (MIP) PCNB->MIP Specific Binding SERS_Signal Enhanced SERS Signal PCNB->SERS_Signal Characteristic Spectrum AgNP Oil-Soluble AgNP (SERS Substrate) MIP->AgNP Proximity to AgNP->SERS_Signal Signal Enhancement

References

Application Notes and Protocols for the Analysis of Pentachloronitrobenzene (PCNB) and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction, detection, and quantification of pentachloronitrobenzene (PCNB), a widely used fungicide, and its principal metabolites, including pentachloroaniline (B41903) (PCA) and pentachlorothioanisole (B41897) (PCTA). The protocols outlined below are intended for the analysis of environmental matrices such as soil and water.

I. Introduction

This compound (PCNB), also known as quintozene, is an organochlorine fungicide used to control soil-borne fungal diseases in various agricultural applications.[1] Due to its persistence and potential for bioaccumulation, monitoring PCNB and its metabolites in the environment is crucial. The primary degradation products of PCNB in the environment and biological systems are pentachloroaniline (PCA) and pentachlorothioanisole (PCTA).[1] This document details validated analytical methods for the simultaneous determination of PCNB, PCA, and PCTA using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

II. Analytical Methods

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Soil and Sediment Analysis

GC-MS is a highly sensitive and selective technique for the analysis of PCNB and its metabolites in complex matrices like soil and sediment.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate PCNB, PCA, and PCTA from soil and sediment samples.

  • Materials:

  • Protocol:

    • Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and shake vigorously for 1 hour.[2]

    • Centrifuge the sample at 4000 rpm for 5 minutes.[2]

    • Transfer the supernatant to a clean tube and add 5 g of sodium chloride to induce phase separation.[2]

    • Collect the upper acetonitrile layer.

    • Repeat the extraction of the soil residue with another 20 mL of acetonitrile and combine the supernatants.[2]

    • Pass the combined extract through a column containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC-MS analysis.

2. GC-MS Instrumental Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MSD).

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

    • Inlet Temperature: 280°C.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Oven Temperature Program: Initial temperature of 40°C, ramp to 120°C at 5°C/min, then ramp to 240°C at 40°C/min and hold for 1 min, finally ramp to 300°C and hold for 6 min.[3]

    • Injection Volume: 1 µL, splitless injection.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 280°C.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan for identification.

B. High-Performance Liquid Chromatography (HPLC) for Water Analysis

HPLC with UV detection offers a robust and reliable method for the determination of PCNB and its metabolites in aqueous samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate PCNB and PCA from water samples.

  • Materials:

    • Water sample

    • C8 SPE Speedisk™

    • Toluene

    • Methanol

  • Protocol:

    • Pass a known volume of the water sample through a C8 SPE Speedisk™ under vacuum.[4]

    • The analytes (PCNB and PCA) are retained on the disk.[4]

    • Elute the retained compounds with toluene.[4]

    • Concentrate the eluate under a gentle stream of nitrogen.[4]

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC analysis.

2. HPLC Instrumental Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: 5 µm Adsorbosphere HS C18 column (250×4.6 mm I.D.).[5]

    • Mobile Phase: Isocratic elution with methanol-water (93:7, v/v) adjusted to pH 3.5.[5]

    • Flow Rate: 1 mL/min.[5]

    • Detection: UV at 301 nm.[5]

    • Injection Volume: 20 µL.

III. Quantitative Data Summary

The following tables summarize the quantitative performance data for the described analytical methods.

Table 1: GC-MS Method Performance for Soil and Sediment

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)MatrixReference
PCNB0.003 mg/kg0.01 mg/kg70-120Freshwater Sediment, Sandy Loam, High Organic Soil[6]
PCA0.003 mg/kg0.01 mg/kg70-120Freshwater Sediment, Sandy Loam, High Organic Soil[6]
PCTA0.003 mg/kg0.01 mg/kg70-120Freshwater Sediment, Sandy Loam, High Organic Soil[6]

Table 2: HPLC Method Performance for Water and Soil

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)MatrixReference
PCNB0.0001 µg/mL-98Soil[7]
PCNB-0.1 ppb-Water[4]
PCA-0.1 ppb82.3 ± 1.4Soil[4][5]
PCTA--98.7 ± 1.2Soil[5]

IV. Experimental Workflows and Metabolic Pathway

The following diagrams illustrate the experimental workflow for sample analysis and the metabolic pathway of PCNB.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Soil/Sediment or Water Sample Homogenization Homogenization (for Soil) Sample->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS HPLC HPLC-UV Analysis Reconstitution->HPLC Quantification Quantification GCMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Figure 1. General experimental workflow for the analysis of PCNB and its metabolites.

metabolic_pathway cluster_reduction Reduction Pathway cluster_glutathione Glutathione (B108866) Conjugation cluster_hydrolysis Hydrolysis PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Reduction Glutathione_Conj S-(pentachlorophenyl)glutathione PCNB->Glutathione_Conj Glutathione-S-transferase PCP Pentachlorophenol (B1679276) (PCP) PCNB->PCP Hydrolysis TeCA Tetrachloroaniline (TeCA) PCA->TeCA TrCA Trichloroaniline (TrCA) TeCA->TrCA DCA Dichloroaniline (DCA) TrCA->DCA Mercapturic_Acid N-acetyl-S-(pentachlorophenyl)cysteine Glutathione_Conj->Mercapturic_Acid PCT Pentachlorothiophenol (B89746) Mercapturic_Acid->PCT PCTA Pentachlorothioanisole (PCTA) PCT->PCTA

Figure 2. Metabolic pathways of this compound (PCNB).

V. Metabolic Pathways of PCNB

PCNB undergoes several biotransformation pathways in various organisms and environmental systems. The primary routes of metabolism include reduction of the nitro group, conjugation with glutathione, and hydrolysis.[1][8]

  • Reduction: The nitro group of PCNB can be reduced to an amino group, forming pentachloroaniline (PCA).[1] Further reductive dechlorination can lead to the formation of tetrachloroanilines (TeCA), trichloroanilines (TrCA), and dichloroanilines (DCA).

  • Glutathione Conjugation: PCNB can be conjugated with glutathione, a reaction often catalyzed by glutathione S-transferases. This conjugate is further metabolized through the mercapturic acid pathway to form N-acetyl-S-(pentachlorophenyl)cysteine.[8] Subsequent enzymatic cleavage can yield pentachlorothiophenol (PCT), which can then be methylated to form pentachlorothioanisole (PCTA).[8]

  • Hydrolysis: The nitro group of PCNB can also be displaced by a hydroxyl group through hydrolysis, resulting in the formation of pentachlorophenol (PCP).[1]

The relative importance of these pathways can vary depending on the organism and environmental conditions.

VI. Conclusion

The analytical methods presented here provide reliable and sensitive means for the determination of PCNB and its key metabolites in environmental samples. The choice between GC-MS and HPLC will depend on the specific matrix, required sensitivity, and available instrumentation. Proper sample preparation is critical for achieving accurate and reproducible results. Understanding the metabolic fate of PCNB is essential for assessing its environmental impact and potential risks to human health.

References

Application Notes and Protocols for Pentachloronitrobenzene (PCNB) in Turfgrass Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentachloronitrobenzene (PCNB), also known as quintozene, is a broad-spectrum, non-systemic contact fungicide utilized since the 1950s for the control of a variety of fungal diseases in turfgrass and other crops.[1] As a contact fungicide, PCNB must be present on the plant or in the soil before an infection begins to be effective, forming a protective barrier on plant surfaces.[1][2] It is primarily effective against soil-borne pathogens but also demonstrates some efficacy against foliar diseases.[1] PCNB's multi-site mode of action is a key characteristic, making it a valuable tool in fungicide resistance management programs.[1][3]

Regulatory oversight by the U.S. Environmental Protection Agency (EPA) has led to changes in PCNB's approved uses, including the cessation of its use on home lawns.[2][4][5] Its application is now primarily directed towards non-residential turf, such as golf courses, sod farms, and industrial parks.[6]

Mechanism of Action

PCNB is classified by the Fungicide Resistance Action Committee (FRAC) under Group 14 as an aromatic hydrocarbon fungicide.[6] Its primary mode of action involves the inhibition of lipid and membrane synthesis.[1][3][7] Specifically, it is thought to cause lipid peroxidation, which leads to the disruption of fungal cell membranes.[6]

Beyond its effects on membranes, PCNB exhibits a multi-site inhibitory action on fungal metabolism:

  • It interferes with the metabolic pathway of soil-borne pathogens by blocking the pentose (B10789219) phosphate (B84403) shunt.[1]

  • It obstructs the entry of pyruvic acid into the Krebs cycle.[1]

  • It generally inhibits glucose formation.[1]

  • It is also reported that PCNB breakdown can release CO2, which inhibits oxygen uptake by the fungal spore, preventing germination or killing the fungus.[1]

Due to this multi-site activity, there have been no documented cases of pathogen resistance to PCNB.[1]

cluster_membrane Lipid & Membrane Synthesis cluster_metabolism Metabolic Pathway Interruption cluster_respiration Spore Respiration PCNB This compound (PCNB) Lipid_Peroxidation Lipid Peroxidation PCNB->Lipid_Peroxidation induces Pentose_Phosphate Blocks Pentose Phosphate Shunt PCNB->Pentose_Phosphate Krebs_Cycle Blocks Pyruvic Acid Entry to Krebs Cycle PCNB->Krebs_Cycle Glucose_Formation Inhibits Glucose Formation PCNB->Glucose_Formation CO2_Release CO2 Release from PCNB Breakdown PCNB->CO2_Release Membrane_Disruption Cell Membrane Disruption Lipid_Peroxidation->Membrane_Disruption leads to Fungal_Cell_Death Fungal Cell Death / Inhibition of Germination Membrane_Disruption->Fungal_Cell_Death results in Oxygen_Inhibition Inhibits Spore Oxygen Uptake CO2_Release->Oxygen_Inhibition Oxygen_Inhibition->Fungal_Cell_Death results in

PCNB's Multi-Site Mode of Action in Fungal Pathogens.

Application Data

PCNB is effective against several key turfgrass diseases. Application rates vary by target disease, formulation, and site. Granular formulations like Turfcide® 10G are often used for preventive snow mold control.[6]

Table 1: Summary of PCNB Application Rates for Turfgrass Diseases

Target Disease (Pathogen)Application SiteFormulationApplication Rate (Product per 1,000 sq. ft.)Active Ingredient RateNotes
Brown Patch (Rhizoctonia solani)Golf Courses, Sod Farms, Industrial Parks10G2.0 - 7.5 lb0.2 - 0.75 lb a.i.Apply at first sign of disease.[6][8]
Dollar Spot (Clarireedia spp.)Golf Courses, Sod Farms, Industrial Parks10G5.0 - 7.5 lb0.5 - 0.75 lb a.i.Not for use in California.[6][8]
Leaf Spot/Melting Out (Bipolaris, Drechslera spp.)Golf Courses, Sod Farms, Industrial Parks10G5.0 - 7.5 lb0.5 - 0.75 lb a.i.For preventative control, apply in spring or fall.[6][8]
Gray Snow Mold (Typhula spp.)Golf Courses, Sod Farms, Industrial Parks10G5.0 - 10.0 lb0.5 - 1.0 lb a.i.Apply in the fall before the first snowfall.[6]
Gray Snow Mold (Typhula spp.)Professional & College Athletic Fields10G5.0 - 7.5 lb0.5 - 0.75 lb a.i.Apply in the fall before the first snowfall.[6]
Pink Snow Mold (Microdochium nivale)Golf Courses, Sod Farms, Industrial Parks10G5.0 - 10.0 lb0.5 - 1.0 lb a.i.Apply in the fall before the first snowfall.[6]
Pink Snow Mold (Microdochium nivale)Professional & College Athletic Fields10G5.0 - 7.5 lb0.5 - 0.75 lb a.i.Apply in the fall before the first snowfall.[6]

Note: Always consult the product label for specific rates, timing, and application instructions.[6] PCNB may cause phytotoxicity on cool-season turfgrasses during periods of high heat (>90°F) or environmental stress.[9]

Experimental Protocols

Protocol 1: General Protocol for Evaluating PCNB Efficacy on Turfgrass Diseases in a Field Setting

This protocol provides a framework for conducting field trials to assess the efficacy of PCNB against a target turfgrass disease.

1. Objective: To determine the efficacy of various rates and application timings of PCNB for the control of a specific turfgrass disease (e.g., Brown Patch caused by Rhizoctonia solani) under field conditions.

2. Experimental Design:

  • Location: Select a turfgrass area with a known history of the target disease. The turf species should be relevant to the intended use (e.g., creeping bentgrass for a golf course fairway).

  • Plot Layout: Use a Randomized Complete Block Design (RCBD) with a minimum of four replications. Plot sizes should be adequate for disease assessment and to prevent spray drift between plots (e.g., 1m x 2m).

  • Treatments:

    • Untreated Control (UTC).

    • PCNB formulation (e.g., 10G or 75W) at low, medium, and high label rates.

    • Industry Standard Fungicide (positive control).

    • Tank-mix combinations of PCNB with other fungicides, if applicable.[1]

3. Materials and Equipment:

  • Calibrated granular spreader or CO2-pressurized backpack sprayer.

  • Personal Protective Equipment (PPE) as per the product label.

  • Plot marking stakes and measuring tapes.

  • Data collection sheets or electronic device.

  • Digital camera for photographic documentation.

  • Irrigation system.

4. Methodology:

  • Site Preparation: Ensure the turf is managed according to standard practices for the location (mowing height, fertility, etc.).

  • Inoculation (if necessary): If natural disease pressure is unreliable, inoculate the plot area with the target pathogen. For R. solani, this can be done using infested grain inoculum spread evenly across the plots.

  • Application:

    • Apply treatments at a designated timing (e.g., preventively before symptoms appear or curatively at the first sign of disease).[2][10]

    • For granular products, ensure uniform distribution.[2]

    • For sprayable formulations, use a spray volume sufficient for thorough coverage (e.g., 2 gallons per 1,000 sq. ft.).

    • Follow application with irrigation (e.g., 1/4 inch) to wash the fungicide into the soil or thatch layer, especially for soil-borne diseases.[2][11]

  • Maintenance: Continue standard turf management practices throughout the trial period. Avoid practices that could interfere with disease development or treatment efficacy.

5. Data Collection and Analysis:

  • Disease Assessment: Rate disease severity at regular intervals (e.g., 7, 14, 21, and 28 days after treatment). Use a visual rating scale (e.g., 0-100% of plot area diseased, or a 1-9 scale).

  • Turf Quality: Assess turfgrass quality visually on a 1-9 scale, where 1 is dead turf, 9 is excellent, and 6 is considered minimally acceptable.

  • Phytotoxicity: Record any signs of phytotoxicity (e.g., yellowing, stunting) on a 1-9 scale, where 9 represents no injury.[2]

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Fisher's LSD or Tukey's HSD at P=0.05) to compare treatment means.

cluster_setup Phase 1: Experimental Setup cluster_application Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis A Site Selection & Plot Layout (RCBD) B Define Treatments (UTC, PCNB Rates, Standards) A->B C Inoculation (if required) B->C D Calibrated Application (Preventive or Curative) C->D E Post-Application Irrigation D->E F Periodic Assessment: - Disease Severity (%) - Turf Quality (1-9) - Phytotoxicity (1-9) E->F G Statistical Analysis (ANOVA, Mean Separation) F->G H Final Report & Conclusions G->H

Experimental Workflow for PCNB Efficacy Testing on Turfgrass.

References

Application Notes and Protocols for Pentachloronitrobenzene (PCNB) Seed Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloronitrobenzene (PCNB), also known as Quintozene, is a broad-spectrum contact fungicide utilized for the control of soil-borne fungal pathogens.[1] Its application as a seed treatment provides a protective barrier for seeds and emerging seedlings against a variety of diseases. PCNB's efficacy is attributed to its multi-site mode of action, primarily inhibiting lipid and membrane synthesis in fungi.[1] This document provides detailed experimental protocols for the application of PCNB as a seed treatment in a research setting, along with relevant quantitative data and a summary of its mechanism of action.

Data Presentation

Table 1: Recommended Application Rates for PCNB Seed Treatment on Cotton
FormulationApplication Rate (per 100 lbs of seed)Target PathogensReference
Liquid Formulation1.25 to 4.0 fluid ouncesRhizoctonia solani (Sore shin), Thielaviopsis basicola (Black root rot)[2]
Wettable PowderRates vary by product; refer to manufacturer's labelRhizoctonia solani[3]
Table 2: Efficacy of PCNB Seed Treatment Against Rhizoctonia solani
CropTreatmentEfficacy MetricResultReference
CottonPCNB seed treatmentIncreased plant stand compared to non-treated seedSignificant increase in 44 out of 119 trials[4]
RadishPCNB at 4 µg/g soilReduction in damping-off incidenceSignificant decrease in disease[5]
CottonCeresan + Demosan seed treatment, or PCNB seed treatment, plus PCNB-Terrazole granularHealthy plants per 100 ft rowSignificantly better than other materials tested[3]
Table 3: Effects of PCNB on Seed Germination and Seedling Vigor
CropObservationEffectReference
CottonSeedling emergence and survival11 treatments with PCNB reduced emergence and 9 reduced seedling survival under favorable conditions.[6]
GeneralPhytotoxicityHigh concentrations in laboratory tests can negatively impact germination rate and increase abnormal seedlings.[7]

Experimental Protocols

Laboratory Protocol for PCNB Seed Treatment

This protocol outlines a method for treating seeds with PCNB in a controlled laboratory environment to assess its efficacy against a target pathogen and its effects on seed germination and seedling growth.

1. Materials:

  • Certified seeds of the desired plant species (e.g., cotton, bean, radish)

  • This compound (PCNB) formulation (wettable powder or liquid)

  • Target fungal pathogen culture (e.g., Rhizoctonia solani)

  • Sterile distilled water

  • 25% bleach solution

  • Sterile flasks or beakers

  • Magnetic stirrer or shaking platform

  • Sterile petri dishes

  • Germination paper or sterile sand/soil mix

  • Growth chamber or incubator

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

2. Seed Sterilization:

  • Prepare a 25% bleach solution by mixing one part commercial bleach with three parts sterile distilled water.

  • Place seeds in a sterile flask and add the bleach solution to fully submerge them.

  • Agitate the flask on a magnetic stirrer or shaker for 10-15 minutes.[8]

  • Decant the bleach solution and rinse the seeds thoroughly with sterile distilled water (3-5 changes) to remove any residual bleach.[8]

  • Dry the seeds in a sterile environment (e.g., laminar flow hood) on sterile filter paper.

3. PCNB Slurry Preparation:

  • Calculate the required amount of PCNB based on the seed weight and the desired application rate (refer to Table 1 or product label).

  • For wettable powder formulations, create a slurry by mixing the powder with a small amount of sterile distilled water to form a paste, then gradually add more water to reach the desired concentration.

  • For liquid formulations, dilute with sterile distilled water as needed to ensure even coverage.

4. Seed Treatment Application:

  • Place the sterilized, dry seeds in a sterile container.

  • Add the PCNB slurry to the seeds.

  • Agitate the container vigorously for several minutes until the seeds are uniformly coated.

  • Spread the treated seeds on a sterile surface and allow them to air dry completely before planting.

5. Inoculation and Planting (for efficacy testing):

  • Prepare the inoculum of the target pathogen. For R. solani, this can be done by growing the fungus on a suitable medium (e.g., potato dextrose agar) and then mixing it with a sterilized sand-cornmeal substrate.[9]

  • Inoculate the sterile planting medium (e.g., sand, soil mix) with a standardized amount of the pathogen inoculum.

  • Plant the PCNB-treated and non-treated (control) seeds in both inoculated and non-inoculated medium.

6. Germination and Growth Assessment:

  • Place the planted seeds in a growth chamber with controlled temperature, humidity, and light conditions suitable for the plant species.

  • Evaluate the following parameters at regular intervals (e.g., 7, 14, and 21 days after planting):

    • Germination Percentage: The number of emerged seedlings as a percentage of the total seeds planted.

    • Disease Incidence: The percentage of seedlings showing symptoms of disease (e.g., damping-off, lesions).

    • Seedling Vigor: Measure shoot length and root length.

    • Biomass: Determine the fresh and dry weight of the seedlings.

7. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the effects of the PCNB treatment.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Planting cluster_assessment Assessment cluster_analysis Analysis Seed_Sterilization Seed Sterilization (25% Bleach) Seed_Treatment Seed Treatment (PCNB Application) Seed_Sterilization->Seed_Treatment PCNB_Prep PCNB Slurry Preparation PCNB_Prep->Seed_Treatment Pathogen_Inoculum Pathogen Inoculum Preparation Planting Planting (Treated & Control Seeds) Pathogen_Inoculum->Planting Seed_Treatment->Planting Incubation Incubation (Growth Chamber) Planting->Incubation Data_Collection Data Collection (Germination, Disease, Vigor) Incubation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Experimental workflow for PCNB seed treatment.

PCNB_Mechanism cluster_membrane Lipid & Membrane Synthesis Disruption cluster_metabolism Metabolic Pathway Interruption PCNB This compound (PCNB) Membrane_Integrity Compromised Membrane Integrity PCNB->Membrane_Integrity Primary Action Lipid_Synthesis Inhibition of Lipid Synthesis PCNB->Lipid_Synthesis Primary Action PPP Pentose Phosphate Shunt Blockage PCNB->PPP Metabolic Disruption Krebs Inhibition of Pyruvic Acid Entry into Krebs Cycle PCNB->Krebs Metabolic Disruption Glucose Blockage of Glucose Formation PCNB->Glucose Metabolic Disruption Fungal_Cell_Death Fungal Cell Death or Inhibition of Germination Membrane_Integrity->Fungal_Cell_Death Lipid_Synthesis->Fungal_Cell_Death PPP->Fungal_Cell_Death Krebs->Fungal_Cell_Death Glucose->Fungal_Cell_Death

Caption: Multi-site disruptive action of PCNB on fungal cells.

References

Application Notes and Protocols for Determining Pentachloronitrobenzene (PCNB) Concentration in Contaminated Water Sources

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Pentachloronitrobenzene (PCNB), an organochlorine fungicide, is a persistent environmental pollutant that can contaminate water sources, posing risks to aquatic life and human health.[1][2] Accurate and sensitive determination of PCNB concentrations in water is crucial for environmental monitoring and risk assessment. This document provides detailed application notes and protocols for two common and robust analytical methods for quantifying PCNB in water: Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). These methods are suitable for researchers, scientists, and professionals involved in environmental analysis and drug development.

Introduction

This compound (PCNB) has been widely used in agriculture to control soil-borne diseases.[1] Its chemical stability leads to its persistence in the environment, with the potential to leach into surface and groundwater.[1] Monitoring PCNB levels in water is essential to ensure compliance with regulatory limits and to understand its environmental fate. This application note details two validated methods for the determination of PCNB in water samples, covering sample preparation, instrumental analysis, and data interpretation.

Analytical Methods Overview

Two primary chromatographic techniques are presented for the determination of PCNB in water:

  • Gas Chromatography with Electron Capture Detection (GC-ECD): A highly sensitive method for detecting halogenated compounds like PCNB. It involves extraction of PCNB from the water sample, followed by direct analysis on a gas chromatograph.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique that separates compounds based on their interaction with a stationary phase. It is a reliable method for the quantification of PCNB and its metabolites.[3]

The choice of method may depend on available instrumentation, required sensitivity, and the complexity of the sample matrix.

Data Presentation: Method Performance

The following table summarizes the key quantitative performance parameters for the two described analytical methods. This allows for a direct comparison of their capabilities.

ParameterGas Chromatography-Electron Capture Detection (GC-ECD)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Limit of Detection (LOD) 0.001 - 0.005 µg/L[4]~0.5 µg/mL (in solution)[3]
Limit of Quantification (LOQ) 0.1 µg/L (ppb)[5]0.5 - 4.0 µg/mL (in solution)[3]
Linear Range 0.1 - 1.0 µg/L[5]0.5 - 4.0 µg/mL[3]
Recovery 70-120% (typical acceptable range)98%[3]
Relative Standard Deviation (RSD) < 20%Not explicitly stated, but good linearity (r²=0.998) suggests high precision[3]

Experimental Protocols

General Sample Collection and Handling

Proper sample collection is critical to obtain representative results.

  • Collect water samples in clean, amber glass bottles to prevent photodegradation of PCNB.

  • Rinse the bottle with the sample water three times before filling.

  • Fill the bottle to the top, leaving no headspace to minimize volatilization.

  • Store samples at 4°C and protect them from light.

  • Analyze samples as soon as possible, ideally within 24-48 hours of collection.

Protocol 1: Determination of PCNB by Gas Chromatography-Electron Capture Detection (GC-ECD)

This protocol is adapted from methodologies outlined by the US EPA for the analysis of organochlorine pesticides in water.[5]

4.2.1. Materials and Reagents

  • PCNB analytical standard (≥98% purity)

  • Toluene (B28343), pesticide grade

  • Hexane, pesticide grade

  • Sodium sulfate, anhydrous

  • Solid Phase Extraction (SPE) C8 cartridges

  • Milli-Q or equivalent high-purity water

  • Nitrogen gas, high purity

4.2.2. Sample Preparation: Solid Phase Extraction (SPE)

  • Condition a C8 SPE cartridge by passing 5 mL of toluene, followed by 5 mL of methanol, and finally 10 mL of Milli-Q water. Do not allow the cartridge to go dry.

  • Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elute the trapped PCNB from the cartridge with 5 mL of toluene into a collection vial.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

4.2.3. Instrumental Analysis: GC-ECD

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with an Electron Capture Detector (ECD).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL, splitless mode.

4.2.4. Calibration and Quantification

  • Prepare a series of PCNB standard solutions in toluene ranging from 0.1 to 1.0 µg/L.

  • Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extract.

  • Quantify the PCNB concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Determination of PCNB by High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

This protocol is based on the method developed for the analysis of PCNB and its metabolites.[3]

4.3.1. Materials and Reagents

  • PCNB analytical standard (≥98% purity)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

4.3.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Measure 100 mL of the water sample into a separatory funnel.

  • Add 20 mL of ethyl acetate to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (top) layer.

  • Repeat the extraction twice more with fresh 20 mL portions of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

4.3.3. Instrumental Analysis: HPLC-UV

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

4.3.4. Calibration and Quantification

  • Prepare a series of PCNB standard solutions in the mobile phase, with concentrations ranging from 0.5 to 4.0 µg/mL.[3]

  • Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extract.

  • Quantify the PCNB concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for PCNB Determination

G cluster_sample Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing A Water Sample Collection B Preservation & Transport (4°C, dark) A->B C1 Solid Phase Extraction (SPE) (for GC-ECD) B->C1 C2 Liquid-Liquid Extraction (LLE) (for HPLC-UV) B->C2 D1 GC-ECD Analysis C1->D1 D2 HPLC-UV Analysis C2->D2 E Peak Integration & Quantification D1->E D2->E F Concentration Calculation E->F G Final Report F->G

Caption: Overall workflow for determining PCNB concentration in water.

Logical Relationship of Analytical Methods

G cluster_methods Analytical Techniques cluster_detectors Detection Systems cluster_performance Key Performance Characteristics GC Gas Chromatography (GC) ECD Electron Capture Detector (ECD) (High Sensitivity for Halogens) GC->ECD MS Mass Spectrometry (MS) (High Specificity & Confirmation) GC->MS HPLC High-Performance Liquid Chromatography (HPLC) HPLC->MS UV UV-Vis Detector (General Purpose) HPLC->UV Robustness Method Robustness HPLC->Robustness LOD Low Limit of Detection (sub-µg/L) ECD->LOD Specificity High Specificity MS->Specificity Cost Lower Instrument Cost UV->Cost

Caption: Relationship between analytical methods and their characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Interference in PCNB Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with matrix interference during the analysis of Pentachloronitrobenzene (PCNB). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and how does it affect PCNB analysis?

A1: Matrix interference, also known as the matrix effect, is the alteration of the analytical signal of a target analyte, such as PCNB, due to the presence of other components in the sample matrix.[1][2][3] These co-extracted components from complex matrices like soil, fatty foods, and vegetables can either suppress or enhance the ionization of PCNB during analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in your results.[2][6]

Q2: What are the common signs of matrix effects in my PCNB analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification , leading to high variability in concentration measurements.

  • Non-linear calibration curves .

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

  • Peak tailing or distortion in the chromatogram.[7]

Q3: Which sample types are most susceptible to matrix interference in PCNB analysis?

A3: Complex matrices are most likely to cause significant matrix effects. For PCNB analysis, these commonly include:

  • Soil and Sediment: Rich in organic matter and minerals that can co-extract with PCNB.[8][9]

  • Fatty Foods: Edible oils, dairy products, and animal tissues contain high lipid content that can interfere with the analysis.[10][11]

  • Pigmented Fruits and Vegetables: Compounds like chlorophyll (B73375) and carotenoids can be co-extracted and cause interference.[12]

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of PCNB.

Possible Cause Troubleshooting Steps
Incomplete Extraction Ensure thorough homogenization of the sample. For dry samples like soil, consider a hydration step before extraction.[13] Optimize the extraction solvent and shaking/vortexing time to ensure complete extraction of PCNB from the sample matrix.
Analyte Loss During Cleanup The chosen solid-phase extraction (SPE) or dispersive SPE (dSPE) sorbent may be too strong and retain PCNB. Evaluate different sorbents or reduce the amount of sorbent used. For example, while Graphitized Carbon Black (GCB) is effective for pigment removal, it can lead to the loss of planar pesticides like PCNB; in such cases, adding toluene (B28343) to the acetonitrile (B52724) extract during dSPE cleanup has been shown to improve recoveries.[12]
Degradation of PCNB PCNB may be sensitive to pH or temperature. Ensure that the extraction and cleanup conditions are mild and avoid extreme pH values.

Problem 2: Significant signal suppression or enhancement in the analytical instrument.

Possible Cause Troubleshooting Steps
Insufficient Cleanup Co-eluting matrix components are interfering with the ionization of PCNB. Improve the sample cleanup procedure by using a more effective combination of dSPE sorbents. For fatty matrices, consider using zirconia-based sorbents (Z-Sep) or Enhanced Matrix Removal—Lipid (EMR—Lipid) for more selective lipid removal.[10]
High Concentration of Matrix Components The concentration of co-extractives in the final sample is too high. Dilute the final extract before injection. While this may reduce the analyte signal, it can significantly minimize matrix effects.[1][14]
Active Sites in GC System For GC analysis, active sites in the inlet liner or the front of the column can interact with PCNB, leading to signal enhancement or degradation. Use a deactivated inlet liner and perform regular maintenance, including trimming the column. The use of analyte protectants can also help mask these active sites.[15][16]

Problem 3: Poor chromatographic peak shape (e.g., tailing, broadening).

Possible Cause Troubleshooting Steps
Column Contamination Non-volatile matrix components have accumulated at the head of the analytical column. Trim the first few centimeters of the column and replace the inlet liner and septum regularly, especially when analyzing complex matrices.[7]
Inappropriate GC or LC Conditions The temperature program in GC or the mobile phase gradient in LC may not be optimal for separating PCNB from interfering compounds. Optimize the chromatographic method to improve peak shape and resolution.
Sample Solvent Mismatch The solvent of the final extract may be too strong or immiscible with the mobile phase (in LC) or not volatile enough (in GC), causing peak distortion. Ensure the final extract is in a solvent compatible with the analytical system.[17]

Experimental Protocols

Modified QuEChERS Method for PCNB in Soil

This protocol is a modified version of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, optimized for the extraction and cleanup of PCNB from soil samples.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.[13]

  • Add 10 mL of acetonitrile (with 1% acetic acid) to the tube.

  • Add the appropriate internal standards.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube.

  • For typical soil matrices, the dSPE tube should contain 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For soils with high organic matter, consider adding 7.5 mg of Graphitized Carbon Black (GCB).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 5000 rcf for 2 minutes.

  • The cleaned supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Data Presentation

The following table summarizes the effectiveness of different cleanup sorbents in reducing matrix effects for organochlorine pesticides, including PCNB, in various matrices. The matrix effect is expressed as a percentage, where values closer to 100% indicate a smaller effect (values <100% indicate signal suppression, and >100% indicate signal enhancement).

Cleanup Sorbent CombinationSoilLeafy VegetablesFatty Matrices
PSA + C1885-110%80-115%60-90%
PSA + C18 + GCB90-105%95-105%50-85%
Z-Sep95-102%92-108%90-110%
EMR—LipidN/AN/A95-105%

Note: This is example data compiled from multiple sources and actual results may vary depending on the specific matrix and analytical conditions.

Visualizations

Logical Workflow for Troubleshooting Matrix Interference

TroubleshootingWorkflow start Problem Encountered (e.g., Low Recovery, Poor Peak Shape) check_extraction Verify Extraction Efficiency start->check_extraction check_cleanup Evaluate Cleanup Procedure start->check_cleanup check_instrument Assess Instrument Performance start->check_instrument solution_extraction Optimize Extraction: - Solvent - Time - Homogenization check_extraction->solution_extraction solution_cleanup Optimize Cleanup: - Different Sorbent - Adjust Sorbent Amount - Dilute Extract check_cleanup->solution_cleanup solution_instrument Optimize Instrument: - Method Parameters - Maintenance - Matrix-Matched Calibration check_instrument->solution_instrument end_node Problem Resolved solution_extraction->end_node solution_cleanup->end_node solution_instrument->end_node

Caption: A logical workflow for diagnosing and resolving common issues related to matrix interference.

Experimental Workflow for PCNB Analysis with QuEChERS

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Sample Weighing & Homogenization Solvent 2. Add Acetonitrile & Internal Standard Sample->Solvent Shake1 3. Vortex/Shake Solvent->Shake1 Salts 4. Add QuEChERS Salts Shake1->Salts Shake2 5. Vortex/Shake Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Supernatant 7. Transfer Supernatant Centrifuge1->Supernatant dSPE 8. Add dSPE Sorbent Supernatant->dSPE Vortex 9. Vortex dSPE->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Analysis 11. GC-MS/MS or LC-MS/MS Analysis Centrifuge2->Analysis

Caption: A step-by-step workflow of the modified QuEChERS method for PCNB analysis.

References

Technical Support Center: Optimizing Pentachloronitrobenzene (PCNB) Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Pentachloronitrobenzene (PCNB) from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting PCNB from soil?

A1: The most prevalent and effective methods for extracting PCNB, a persistent organochlorine fungicide, from soil matrices include Soxhlet extraction, Ultrasonic-Assisted Extraction (UAE), and Accelerated Solvent Extraction (ASE). Each method offers distinct advantages regarding extraction time, solvent consumption, and efficiency.

Q2: Which solvent system is optimal for PCNB extraction?

A2: A mixture of a nonpolar solvent and a moderately polar solvent is generally most effective for extracting PCNB from soil. A common and highly effective combination is a 1:1 (v/v) mixture of hexane (B92381) and acetone.[1] This combination effectively disrupts the interactions between PCNB and the soil matrix, facilitating its dissolution. Other solvents like hexane alone or dichloromethane/acetone have also been used with success in methods like ASE.

Q3: How does soil type, particularly high organic matter content, affect PCNB extraction?

A3: Soil with high organic matter content can significantly reduce PCNB extraction efficiency. The organic components of the soil can strongly adsorb PCNB, making it less available for the extraction solvent. For such soils, more rigorous extraction methods like ASE at elevated temperatures and pressures or extended Soxhlet extraction times may be necessary to achieve satisfactory recovery.

Q4: Can PCNB degrade during the extraction process?

A4: While PCNB is a relatively stable compound, degradation can occur under certain conditions. High temperatures used in some extraction methods could potentially lead to thermal degradation, although this is less common with the controlled conditions of modern instrumentation. Biodegradation is also a possibility if samples are not properly stored or if the extraction is delayed.[2][3] It is crucial to process samples promptly and use appropriate storage conditions (e.g., freezing) to minimize degradation.

Q5: What is the "matrix effect" and how can it be mitigated in PCNB analysis?

A5: The matrix effect refers to the interference from co-extracted compounds from the soil that can either enhance or suppress the analytical signal of PCNB during its measurement (e.g., by GC-MS). This can lead to inaccurate quantification. To mitigate the matrix effect, a "cleanup" step is often employed after extraction to remove these interfering substances. Common cleanup techniques include solid-phase extraction (SPE) with cartridges containing silica (B1680970) gel or Florisil.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of PCNB from soil and provides systematic solutions to improve recovery and data quality.

Problem Potential Cause(s) Recommended Solution(s)
Low PCNB Recovery Incomplete Extraction: The solvent may not have sufficiently penetrated the soil matrix to dissolve the PCNB.- Increase Extraction Time: For Soxhlet, extend the extraction duration. For ultrasonic extraction, increase the sonication time. - Optimize Solvent Choice: Ensure the use of an appropriate solvent mixture, such as hexane/acetone (1:1, v/v). - Enhance Method Vigor: For ASE, consider increasing the temperature and pressure within the instrument's safe operating limits.
Strong Analyte-Matrix Interaction: PCNB may be strongly adsorbed to soil particles, especially in soils with high organic content.- Sample Pre-treatment: Thoroughly grind and homogenize the soil sample to increase the surface area available for extraction. - Use a More Aggressive Extraction Technique: Accelerated Solvent Extraction (ASE) is often more effective than Soxhlet or ultrasonic methods for tightly bound analytes.
Analyte Loss During Evaporation: PCNB can be lost if the solvent evaporation step after extraction is too aggressive.- Gentle Evaporation: Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat. - Use of a Keeper Solvent: Add a small amount of a high-boiling-point solvent (e.g., toluene) to the extract before evaporation to prevent the complete drying of the sample.
Poor Reproducibility Inhomogeneous Soil Sample: The distribution of PCNB in the soil sample may not be uniform.- Thorough Homogenization: Ensure the entire soil sample is well-mixed and homogenized before taking a subsample for extraction. - Increase Sample Size: Using a larger, representative soil sample can help to minimize the effects of heterogeneity.
Inconsistent Extraction Procedure: Variations in extraction time, temperature, or solvent volume between samples.- Standardize the Protocol: Adhere strictly to a validated and standardized experimental protocol for all samples in a batch.
Co-extraction of Interfering Substances (Matrix Effects) Complex Soil Matrix: High levels of organic matter, humic acids, or other co-extractives are present in the soil.- Incorporate a Cleanup Step: Use solid-phase extraction (SPE) with silica gel or Florisil cartridges to remove polar interferences. - Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure to compensate for any remaining matrix effects.

Quantitative Data Summary

The following tables provide a summary of typical recovery rates for organochlorine pesticides, including compounds similar to PCNB, using different extraction methods. These values can serve as a benchmark for optimizing your extraction protocol.

Table 1: Comparison of Extraction Method Efficiency for Organochlorine Pesticides in Soil

Extraction Method Solvent System Typical Recovery Range (%) Extraction Time Solvent Consumption
Soxhlet Extraction Hexane/Acetone (1:1)60 - 9516 - 24 hoursHigh
Ultrasonic-Assisted Extraction (UAE) Hexane/Acetone (1:1)70 - 10515 - 30 minutesModerate
Accelerated Solvent Extraction (ASE) Hexane or Hexane/Acetone85 - 110[4]15 - 25 minutes[5]Low[6]

Note: Recovery rates are dependent on soil type, analyte concentration, and specific experimental conditions.

Experimental Protocols

Protocol 1: Soxhlet Extraction for PCNB from Soil

This protocol is based on the principles of EPA Method 3540C.[7]

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris.

    • Homogenize the sieved soil thoroughly.

    • Weigh approximately 10 g of the homogenized soil and mix it with an equal amount of anhydrous sodium sulfate (B86663) to remove residual moisture.[7]

  • Extraction:

    • Place the soil-sodium sulfate mixture into a cellulose (B213188) extraction thimble.

    • Place the thimble into the Soxhlet extractor.[7]

    • Add 300 mL of hexane/acetone (1:1, v/v) to a 500-mL round-bottom flask.

    • Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.[7]

  • Concentration and Cleanup:

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to approximately 5 mL using a rotary evaporator.

    • The concentrated extract can then be subjected to a cleanup procedure using a silica gel SPE cartridge if necessary.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) for PCNB from Soil
  • Sample Preparation:

    • Prepare the soil sample as described in the Soxhlet protocol (Step 1).

    • Place 5 g of the homogenized soil into a glass centrifuge tube.

  • Extraction:

    • Add 20 mL of hexane/acetone (1:1, v/v) to the centrifuge tube.

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[8] The temperature of the bath should be controlled to prevent potential analyte degradation.

  • Separation and Concentration:

    • After sonication, centrifuge the sample at a sufficient speed to pellet the soil particles.

    • Carefully decant the supernatant (the solvent extract) into a clean flask.

    • Repeat the extraction with a fresh 20 mL portion of the solvent for exhaustive extraction.

    • Combine the supernatants and concentrate as described in the Soxhlet protocol (Step 3).

Protocol 3: Accelerated Solvent Extraction (ASE) for PCNB from Soil

This protocol is based on the principles of EPA Method 3545A.[4]

  • Sample Preparation:

    • Prepare the soil sample as described in the Soxhlet protocol (Step 1).

    • Mix approximately 10 g of the soil with a dispersing agent like diatomaceous earth and pack it into the ASE extraction cell.

  • Extraction Parameters (to be optimized for your instrument):

    • Solvent: Hexane or Hexane/Acetone (1:1, v/v).

    • Temperature: 100-150 °C.[5][9]

    • Pressure: 1500-2000 psi.[9]

    • Static Time: 5-10 minutes per cycle.

    • Number of Cycles: 2-3 static cycles.

  • Collection and Concentration:

    • The instrument will automatically perform the extraction and collect the extract.

    • The collected extract can then be concentrated using an automated system or manually with a gentle stream of nitrogen.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction A Collect Soil Sample B Air Dry and Sieve (<2mm) A->B C Homogenize Sample B->C D Weigh Subsample C->D E Add Solvent (e.g., Hexane/Acetone) D->E F Extract PCNB E->F G Concentrate Extract F->G H Cleanup (e.g., SPE) G->H I Final Analysis (e.g., GC-MS) H->I

Caption: General experimental workflow for PCNB extraction from soil.

Troubleshooting_Workflow Start Low PCNB Recovery Observed CheckExtraction Review Extraction Parameters Start->CheckExtraction CheckMatrix Assess Soil Matrix Complexity CheckExtraction->CheckMatrix Optimal OptimizeExtraction Increase Time/Temp/Solvent Vigor CheckExtraction->OptimizeExtraction Suboptimal CheckCleanup Evaluate Cleanup Step CheckMatrix->CheckCleanup Simple Matrix ImplementCleanup Introduce or Optimize SPE Cleanup CheckMatrix->ImplementCleanup High Organic/Complex MatrixMatchedCal Use Matrix-Matched Calibration CheckCleanup->MatrixMatchedCal Ineffective Reanalyze Re-analyze Sample CheckCleanup->Reanalyze Effective OptimizeExtraction->Reanalyze ImplementCleanup->Reanalyze MatrixMatchedCal->Reanalyze

Caption: Troubleshooting flowchart for low PCNB recovery in soil extraction.

References

Technical Support Center: Optimization of pH and Temperature for PCNB Biodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pH and temperature for the biodegradation of Pentachloronitrobenzene (PCNB).

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal pH and temperature ranges for PCNB biodegradation by bacteria?

A1: The optimal conditions for PCNB biodegradation vary depending on the specific microbial strain or consortium. For instance, the bacterium Arthrobacter nicotianae DH19 has been shown to efficiently degrade PCNB under optimal conditions of pH 6.85 and a temperature of 30°C.[1][2] In mixed microbial cultures, the highest rate of pentachloroaniline (B41903) (PCA) dechlorination, a key step in PCNB breakdown, has been observed at 22°C and a pH of 7.6.

Q2: Can fungi also be used for PCNB biodegradation, and what are their optimal conditions?

A2: Yes, several fungal species have demonstrated the ability to degrade PCNB. Fungi are known for their robust enzymatic systems and their ability to thrive in diverse and sometimes harsh environmental conditions, including low pH.[3] While specific optimal pH and temperature for PCNB degradation by fungi are less commonly reported in literature compared to bacteria, many fungi grow well over a broad pH range of 4.0 to 8.5, with optima typically between 5.0 and 7.0.[4] Temperature optima for mesophilic fungi, which include many potential PCNB degraders, generally fall within the 10–40°C range.[4]

Q3: What are the main metabolites I should expect to see during PCNB biodegradation?

A3: The primary and most commonly reported metabolite of PCNB biodegradation is pentachloroaniline (PCA).[5] Further degradation can lead to the formation of various tetrachloroanilines (TCAs). Other potential intermediates include pentachlorothiophenol, pentachlorothioanisole, and pentachloroanisole.[6] The specific metabolites and their accumulation levels can vary depending on the microorganisms and the environmental conditions.

Q4: Is PCNB toxic to the microorganisms used for its degradation?

A4: Yes, PCNB can exhibit toxicity to microorganisms, especially at high concentrations.[7] The compound and its byproducts can be inhibitory to microbial growth and enzymatic activity. It has been noted that PCNB has a broader antimicrobial spectrum and can be more inhibitory to soil microorganisms at lower concentrations than its primary metabolite, PCA.[6] Therefore, the conversion of PCNB to PCA can be considered a detoxification step for many microorganisms.[6]

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low or no PCNB degradation Suboptimal pH or temperature: The experimental conditions are outside the optimal range for the specific microorganism.Systematically vary the pH and temperature of your culture medium to identify the optimal conditions. Start with the generally effective ranges (pH 6.5-8.0, Temp 20-37°C) and narrow down.
Nutrient limitation: The growth medium may lack essential nutrients for microbial growth and enzymatic activity.Ensure your mineral salt medium (MSM) is properly formulated with adequate sources of carbon, nitrogen, phosphorus, and trace elements. Consider supplementing with a small amount of a readily available carbon source like glucose or yeast extract to stimulate initial growth, but be aware this can sometimes inhibit degradation of the target compound.
PCNB toxicity: The initial concentration of PCNB may be too high, leading to inhibition of microbial growth.Start with a lower concentration of PCNB and gradually increase it as the microbial culture adapts. Acclimatizing the culture to the contaminant can improve its degradation capacity.
Low inoculum density: The initial amount of microbial biomass may be insufficient for significant degradation.Increase the initial inoculum size. Ensure the inoculum is in the exponential growth phase for optimal activity.
Accumulation of pentachloroaniline (PCA) Rate-limiting dechlorination step: The transformation of PCNB to PCA is occurring, but the subsequent degradation of PCA is slow or inhibited.Optimize conditions specifically for PCA degradation. This may involve adjusting pH, temperature, or providing specific electron donors. Some studies have shown that further degradation of PCA may not occur under certain conditions, such as active nitrate (B79036) reduction.[8]
Inhibition of downstream enzymes: PCA or other intermediates may be inhibiting the enzymes responsible for their further breakdown.Characterize the metabolic pathway to identify the bottleneck. If possible, use a microbial consortium with complementary enzymatic activities to ensure complete degradation.
Inconsistent or irreproducible results Fluctuations in experimental conditions: Small variations in pH, temperature, or medium composition between experiments can lead to different outcomes.Maintain strict control over all experimental parameters. Use calibrated equipment for all measurements. Run experiments in triplicate to ensure the reliability of your results.
Contamination of the culture: The introduction of competing or inhibitory microorganisms can affect the degradation process.Use sterile techniques for all manipulations. Regularly check the purity of your culture using microscopy and plating methods.

Data Presentation

Table 1: Optimal pH and Temperature for PCNB and Related Chlorinated Compound Biodegradation by Various Bacteria

MicroorganismCompoundOptimal pHOptimal Temperature (°C)Reference
Arthrobacter nicotianae DH19PCNB6.8530[1][2]
Mixed fermentative/methanogenic culturePCA (from PCNB)7.622
Pseudomonas putida CP1m-Chlorophenol6.5 - 7.030
Serratia sp. AQ5-03Phenol7.530[9]
Acinetobacter sp. MG-04Bifenthrin & Cypermethrin7.0 - 8.040

Experimental Protocols

General Protocol for Optimization of pH and Temperature

This protocol outlines the steps to determine the optimal pH and temperature for the biodegradation of PCNB by a specific microbial culture.

1.1. Media Preparation:

  • Prepare a sterile mineral salt medium (MSM) appropriate for the growth of your target microorganism. A typical MSM contains sources of nitrogen (e.g., (NH₄)₂SO₄), phosphorus (e.g., KH₂PO₄, K₂HPO₄), and trace elements.

  • Prepare a stock solution of PCNB in a suitable solvent (e.g., acetone) at a high concentration.

1.2. Experimental Setup:

  • Dispense a fixed volume of MSM into a series of sterile flasks or vials.

  • Spike the MSM with PCNB from the stock solution to achieve the desired final concentration. Ensure the solvent concentration is minimal and does not inhibit microbial growth. Include a solvent control.

  • Adjust the pH of the medium in different sets of flasks to cover a range (e.g., pH 5, 6, 7, 8, 9) using sterile acidic or basic solutions.

  • Inoculate the flasks with a standardized amount of the microbial culture in its exponential growth phase. Include a non-inoculated control for each pH value to account for abiotic degradation.

1.3. Incubation:

  • Incubate the flasks at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C) under appropriate shaking conditions to ensure aeration.

1.4. Sampling and Analysis:

  • At regular time intervals, withdraw samples from each flask under sterile conditions.

  • Extract PCNB and its metabolites from the samples using an appropriate organic solvent (e.g., hexane (B92381) or a mixture of acetone (B3395972) and hexane).

  • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of PCNB and its degradation products.

1.5. Data Interpretation:

  • Plot the concentration of PCNB over time for each pH and temperature condition.

  • Calculate the degradation rate for each condition.

  • The pH and temperature that result in the highest degradation rate are considered optimal.

Protocol for GC-MS Analysis of PCNB and its Metabolites

This protocol provides a general guideline for the analysis of PCNB and its primary metabolite, PCA, using GC-MS.

2.1. Sample Preparation (Liquid Culture):

  • Centrifuge a known volume of the culture sample to separate the biomass from the supernatant.

  • Extract the supernatant with a suitable organic solvent (e.g., n-hexane) by vigorous mixing.

  • Separate the organic phase, pass it through anhydrous sodium sulfate (B86663) to remove any residual water, and then concentrate it under a gentle stream of nitrogen.

  • Re-dissolve the residue in a small, known volume of n-hexane for GC-MS analysis.

2.2. GC-MS Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless mode, with an injection temperature of around 250°C.

    • Oven Temperature Program: An example program could be: initial temperature of 120°C for 1 minute, ramp at 15°C/minute to 275°C, and hold for 4 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

    • Monitored Ions (m/z):

      • PCNB: 295 (quantification), 293, 297 (confirmation)

      • PCA: 265 (quantification), 263, 267 (confirmation)

    • Source Temperature: Approximately 230°C.

2.3. Quantification:

  • Prepare a series of standard solutions of PCNB and PCA of known concentrations in the same solvent as the samples.

  • Generate a calibration curve by injecting the standards and plotting the peak area against the concentration.

  • Determine the concentration of PCNB and PCA in the samples by comparing their peak areas to the calibration curve.

Visualizations

PCNB_Biodegradation_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment Setup cluster_incubation 3. Incubation cluster_analysis 4. Analysis cluster_results 5. Results prep_media Prepare Mineral Salt Medium setup_flasks Dispense Media & Spike with PCNB prep_media->setup_flasks prep_pcnb Prepare PCNB Stock Solution prep_pcnb->setup_flasks prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Cultures prep_inoculum->inoculate adjust_ph Adjust pH setup_flasks->adjust_ph adjust_ph->inoculate incubate Incubate at Various Temperatures inoculate->incubate sample Collect Samples incubate->sample extract Extract PCNB & Metabolites sample->extract gcms Analyze by GC-MS extract->gcms data Quantify Degradation gcms->data optimize Determine Optimal pH & Temperature data->optimize

Caption: Experimental workflow for optimizing pH and temperature for PCNB biodegradation.

PCNB_Degradation_Pathway PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Nitroreductase TeCA Tetrachloroanilines (TeCAs) PCA->TeCA Reductive Dechlorination TCA Trichloroanilines (TCAs) TeCA->TCA DCA Dichloroanilines (DCAs) TCA->DCA MCA Monochloroanilines (MCAs) DCA->MCA Aniline Aniline MCA->Aniline RingCleavage Ring Cleavage Products Aniline->RingCleavage

Caption: Proposed aerobic degradation pathway of PCNB by bacteria.

References

Technical Support Center: Synthesis of Pentachloronitrobenzene (PCNB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing hexachlorobenzene (B1673134) (HCB) impurity during the synthesis of pentachloronitrobenzene (PCNB).

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound (PCNB)?

A1: PCNB is commonly synthesized through the chlorination of nitrobenzene. This electrophilic substitution reaction is typically carried out using chlorine gas (Cl₂) as the chlorinating agent in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or anhydrous aluminum chloride (AlCl₃).[1] The reaction is generally performed in a solvent like chlorosulfuric acid. An alternative method involves the nitration of pentachlorobenzene.[2]

Q2: Why is hexachlorobenzene (HCB) a concern in PCNB synthesis?

A2: Hexachlorobenzene (HCB) is a common byproduct in the synthesis of PCNB and is considered a hazardous substance.[3][4] HCB is a persistent organic pollutant (POP) with high toxicity and the potential to bioaccumulate in organisms.[5][6][7] Regulatory agencies often have strict limits on the allowable concentration of HCB in chemical products, making its reduction a critical aspect of PCNB synthesis.

Q3: What is the mechanism of HCB formation during the chlorination of nitrobenzene?

A3: HCB is formed through the exhaustive chlorination of the benzene (B151609) ring. During the synthesis of PCNB, the reaction conditions that favor high degrees of chlorination can lead to the formation of HCB as a byproduct. The presence of a strong Lewis acid catalyst and sufficient chlorinating agent can drive the reaction towards the fully chlorinated benzene ring.[8]

Q4: What analytical methods are recommended for quantifying HCB in a PCNB sample?

A4: High-Performance Liquid Chromatography (HPLC) is a rapid, sensitive, and simple method for the determination of PCNB and HCB.[9] Gas chromatography coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) are also highly effective techniques for identifying and quantifying these compounds.[9]

Troubleshooting Guide: High Hexachlorobenzene (HCB) Impurity

This guide provides a structured approach to troubleshoot and reduce the levels of HCB impurity in your PCNB synthesis.

Problem: Analysis of the synthesized PCNB product shows a high concentration of hexachlorobenzene (HCB).

Below is a workflow to diagnose and address the potential causes of high HCB levels.

Troubleshooting_HCB_in_PCNB cluster_diagnosis Diagnosis cluster_solutions Corrective Actions start High HCB Detected q1 Review Reaction Temperature Profile start->q1 q2 Examine Reactant Stoichiometry q1->q2 Temp. OK s1 Optimize Temperature Control: - Maintain temperature at 130-140°C - Avoid prolonged heating at higher temperatures q1->s1 Temp. Too High / Fluctuating q3 Assess Catalyst Concentration & Activity q2->q3 Stoich. OK s2 Adjust Stoichiometry: - Avoid large excess of chlorinating agent q2->s2 Excess Chlorinating Agent q4 Evaluate Reaction Time q3->q4 Catalyst OK s3 Refine Catalyst Usage: - Use minimum effective catalyst concentration q3->s3 High Catalyst Concentration s4 Control Reaction Duration: - Monitor reaction progress and stop when PCNB formation is maximized q4->s4 Reaction Time Too Long s5 Purify Crude Product: - Recrystallization - Washing q4->s5 s1->q2 s2->q3 s3->q4 s4->s5

Caption: Troubleshooting workflow for high HCB impurity in PCNB synthesis.

Detailed Troubleshooting Steps

1. Review Reaction Temperature Profile

  • Question: Was the reaction temperature maintained within the optimal range?

  • Guidance: The reaction temperature is a critical factor. A patent for a process to produce PCNB with low HCB content suggests that after an initial mixing period, the reaction mixture should be heated to a temperature in the range of 130°C to 140°C.[2]

  • Troubleshooting:

    • If the temperature was too high: Higher temperatures can favor the formation of the more highly chlorinated HCB.

    • If the temperature fluctuated significantly: Inconsistent temperature control can lead to pockets of localized overheating, promoting HCB formation.

  • Corrective Action: Implement precise temperature control. Use a reliable heating mantle with a thermocouple and a temperature controller to maintain the reaction temperature within the 130-140°C range.

2. Examine Reactant Stoichiometry

  • Question: Was an excessive amount of the chlorinating agent used?

  • Guidance: While a molar excess of the chlorinating agent is necessary to drive the reaction towards pentachlorination, a large excess can promote the formation of hexachlorobenzene.

  • Troubleshooting: Carefully calculate and measure the molar ratios of your reactants.

  • Corrective Action: Reduce the excess of the chlorinating agent. Titrate the amount to find the optimal balance where PCNB yield is high and HCB formation is minimized.

3. Assess Catalyst Concentration and Activity

  • Question: Was the catalyst concentration appropriate?

  • Guidance: The Lewis acid catalyst (e.g., FeCl₃) is essential for the chlorination reaction. However, a high concentration can increase the reaction rate indiscriminately, potentially leading to over-chlorination.

  • Troubleshooting: Review the amount of catalyst used in your protocol.

  • Corrective Action: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. You may need to perform a series of small-scale experiments to determine the optimal catalyst loading.

4. Evaluate Reaction Time

  • Question: Was the reaction allowed to proceed for too long?

  • Guidance: Prolonged reaction times, even at the correct temperature, can lead to the gradual conversion of PCNB to HCB.

  • Troubleshooting: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Corrective Action: Stop the reaction once the maximum yield of PCNB is achieved and before significant HCB formation occurs. Quench the reaction by cooling and proceeding with the workup.

5. Consider Post-Synthesis Purification

  • Question: Is the crude product being effectively purified?

  • Guidance: If optimizing the reaction conditions does not sufficiently reduce HCB levels, purification of the crude product is necessary.

  • Corrective Action:

    • Washing: The crude product can be washed with water to remove residual acids and other water-soluble impurities.[2]

    • Recrystallization: Recrystallization from a suitable solvent is an effective method for purifying PCNB and removing HCB. Due to their similar structures, finding an ideal solvent that provides good separation can be challenging. Experiment with different solvents or solvent mixtures (e.g., ethanol, hexane, or mixtures thereof). Solubility tests have shown that while many chlorinated compounds are soluble in ethyl acetate (B1210297), HCB has good solubility in hexane.[9] This difference in solubility can be exploited for purification.

Experimental Protocols

Protocol 1: Synthesis of PCNB with Reduced HCB Impurity

This protocol is adapted from a patented method designed to minimize HCB formation.[2]

Materials:

  • Pentachlorobenzene (PCB)

  • Mixed acid (16.5% nitric acid, 83.5% sulfuric acid by weight)

  • Hydrochloric acid (HCl)

  • Water (for washing)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

Procedure:

  • Charge the three-neck flask with 50 g of powdered pentachlorobenzene.

  • Heat the flask to 105-110°C using an oil bath or heating mantle.

  • Gradually add 113 g of the mixed nitric acid over a period of three hours while stirring.

  • After the addition is complete, heat the reaction mixture to 125°C for one hour.

  • Increase the temperature to 140°C and maintain for one hour.

  • Gradually add 7 g of HCl over 15 minutes.

  • Heat the mixture to 145°C to form a liquid melt of PCNB.

  • Cool the reaction mixture to 30-70°C.

  • Filter the solid product using a Buchner funnel.

  • Wash the filter cake twice with 100 ml of water.

  • Dry the product under reduced pressure.

Expected Outcome: This process can yield a PCNB product with HCB content below 0.5%.[2]

Protocol 2: Analysis of PCNB and HCB by HPLC

This protocol provides a general guideline for the analysis of PCNB and HCB in a synthesized sample.[9]

Materials:

  • PCNB sample

  • PCNB and HCB analytical standards

  • Ethyl acetate (for extraction and mobile phase)

  • Hexane (for HCB extraction if needed)

  • Acetonitrile and water (for mobile phase)

  • 0.45 µm syringe filters

Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column

  • Sonicator

  • Vortex mixer

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the PCNB product.

    • Dissolve the sample in ethyl acetate to a known concentration (e.g., 1 mg/mL).

    • Sonicate and vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare stock solutions of PCNB and HCB standards in ethyl acetate.

    • Create a series of calibration standards by diluting the stock solutions to different known concentrations.

  • HPLC Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v), isocratic

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 220 nm (or a wavelength where both compounds have good absorbance)

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

    • Identify the peaks for PCNB and HCB based on their retention times compared to the standards.

    • Quantify the amount of PCNB and HCB in the sample using the calibration curve.

Data Presentation

Table 1: Effect of Reaction Temperature on PCNB Purity and HCB Content

Reaction Temperature (°C)PCNB Assay (%)Pentachlorobenzene (%)Hexachlorobenzene (%)Reference
13098.381.170.27[2]
13599.240.150.40[2]
140 (with HCl treatment)99.200.050.37[2]

Visualizations

PCNB_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification reactants Nitrobenzene + Cl2 (in Chlorosulfuric Acid) reaction Chlorination Reaction (60-70°C) reactants->reaction catalyst Iodine Catalyst catalyst->reaction crude Crude PCNB (contains HCB) reaction->crude wash Washing crude->wash recrystallization Recrystallization wash->recrystallization pure_pcnb Pure PCNB recrystallization->pure_pcnb

Caption: General workflow for PCNB synthesis and purification.

References

Technical Support Center: Challenges in Identifying PCNB Degradation Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the identification of pentachloronitrobenzene (PCNB) degradation intermediates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of PCNB degradation intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) for Pentachloroaniline (B41903) (PCA) 1. Active sites in the GC system: The amine group in PCA can interact with active sites in the injector liner, column, or detector.[1] 2. Improper column installation: Dead volume or leaks at the column fittings can cause peak tailing. 3. Column contamination: Accumulation of non-volatile matrix components at the head of the column.1. Use a deactivated inlet liner and column: Employ liners and columns specifically designed for the analysis of active compounds. Consider derivatization of the amine group to reduce its polarity.[1] 2. Reinstall the column: Ensure a clean, square cut of the column and proper ferrule sealing. Check for leaks using an electronic leak detector. 3. Column maintenance: Trim the first few centimeters of the column. If tailing persists, replace the column.
Low Sensitivity/No Peak Detected for PCNB or its Metabolites 1. Sample adsorption: Active compounds can adsorb to surfaces in the GC system, leading to sample loss.[1] 2. Inefficient ionization (MS detector): A dirty ion source can lead to poor ionization efficiency.[1] 3. Thermal degradation: Some PCNB intermediates may be thermally labile and degrade in the hot injector.1. Derivatization: Convert polar metabolites like pentachlorophenol (B1679276) (PCP) into more volatile and less active derivatives (e.g., acetylation).[2] 2. Clean the ion source: Follow the manufacturer's instructions for cleaning the ion source. 3. Optimize injector temperature: Use the lowest possible injector temperature that allows for efficient volatilization of the analytes.
Presence of Ghost Peaks 1. Septum bleed: Pieces of the septum can break off and enter the inlet, leading to extraneous peaks. 2. Contaminated carrier gas: Impurities in the carrier gas can appear as peaks in the chromatogram.[1] 3. Carryover from previous injections: Highly concentrated samples can leave residues in the injection port or column.1. Use high-quality, low-bleed septa and replace them regularly. 2. Ensure high-purity carrier gas and install/replace gas purifiers.[1] 3. Implement a thorough needle wash step in your injection sequence and run solvent blanks between samples.
HPLC and LC-MS/MS Analysis Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Retention Time Shifts 1. Inconsistent mobile phase composition: Improper mixing or degradation of mobile phase components. 2. Column degradation: Loss of stationary phase over time. 3. Pump malfunction: Inconsistent flow rate.1. Prepare fresh mobile phase daily and ensure proper degassing. 2. Use a guard column to protect the analytical column. Replace the analytical column if performance degrades significantly. 3. Check the HPLC pump for leaks and perform regular maintenance.
Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Co-eluting matrix components from complex samples (e.g., soil extracts) can interfere with the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification.1. Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.[3] 2. Optimize chromatography: Adjust the mobile phase gradient to separate the analytes from the majority of the matrix components. 3. Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Poor Peak Resolution between PCNB and PCP The polarities of PCNB and its phenolic metabolite PCP can be challenging to separate under certain conditions.Optimize mobile phase pH and composition: For reversed-phase HPLC, a mobile phase of acetonitrile/water with a formic acid modifier can be effective. Adjusting the pH can alter the ionization state of PCP and improve its separation from the non-polar PCNB.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation intermediates of PCNB I should be looking for?

A1: The most frequently identified degradation products of PCNB in environmental and biological systems include pentachloroaniline (PCA), pentachlorophenol (PCP), and pentachlorothioanisole (B41897) (PCTA). Other chlorinated anilines and phenols with fewer chlorine atoms may also be present.

Q2: I am analyzing PCNB metabolites in soil samples. What is a good starting point for sample preparation?

A2: A common method for extracting PCNB and its metabolites from soil involves solvent extraction. An effective approach is to use a mixture of a polar and a non-polar solvent, such as acetone (B3395972) and hexane, followed by sonication or shaking to enhance extraction efficiency. Subsequent cleanup steps, like solid-phase extraction (SPE), may be necessary to remove interfering matrix components before instrumental analysis.

Q3: Is derivatization necessary for the analysis of all PCNB intermediates?

A3: Derivatization is primarily required for GC-MS analysis of polar and active metabolites like pentachlorophenol (PCP). Converting PCP to a less polar and more volatile derivative, for example, through acetylation with acetic anhydride (B1165640), improves its chromatographic peak shape and sensitivity.[2][5] For non-polar intermediates like pentachloroaniline (PCA), derivatization may not be essential but can sometimes improve peak symmetry.[1] HPLC-MS/MS analysis typically does not require derivatization for these compounds.[3]

Q4: What are the key enzymes involved in the microbial degradation of PCNB?

A4: The microbial degradation of PCNB often involves a series of enzymatic reactions. Key enzymes that have been implicated include nitroreductases, which reduce the nitro group of PCNB to form pentachloroaniline.[6] Further degradation can be carried out by dehalogenases, which remove chlorine atoms from the aromatic ring, and oxidoreductases like laccases and peroxidases, which can be involved in the breakdown of the aromatic structure.[7][8]

Quantitative Data Summary

The following table summarizes recovery data for PCNB and its primary metabolites from soil samples using a specific extraction and analytical method. This data can be used as a benchmark for evaluating the efficiency of your own experimental protocols.

Analyte Matrix Fortification Level (mg/kg) Average Recovery (%) Relative Standard Deviation (%)
PCNBSandy Loam Soil0.0195.25.8
PCNBHigh Organic Soil0.0192.17.2
PCASandy Loam Soil0.0198.74.5
PCAHigh Organic Soil0.0196.46.1
PCTASandy Loam Soil0.01102.35.1
PCTAHigh Organic Soil0.0199.86.8

Experimental Protocols

Detailed Protocol for Derivatization of Pentachlorophenol (PCP) for GC-MS Analysis

This protocol describes the acetylation of PCP to form its less polar and more volatile acetate (B1210297) derivative, which is more amenable to GC-MS analysis.[2][5]

Materials:

  • Sample extract containing PCP (in a suitable organic solvent like toluene)

  • Acetic anhydride

  • Pyridine (B92270) (as a catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • GC vials

Procedure:

  • To 1 mL of the sample extract in a glass vial, add 100 µL of pyridine and 200 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Carefully add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.

  • Vortex the mixture for 1 minute and allow the layers to separate.

  • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic layer to a GC vial for analysis.

Visualizations

Experimental Workflow for PCNB Metabolite Identification

Workflow for PCNB Metabolite Identification cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Soil/Water Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) HPLC-MS/MS HPLC-MS/MS Cleanup (SPE)->HPLC-MS/MS Derivatization Derivatization Cleanup (SPE)->Derivatization GC-MS GC-MS Metabolite Identification Metabolite Identification GC-MS->Metabolite Identification HPLC-MS/MS->Metabolite Identification Derivatization->GC-MS Quantification Quantification Metabolite Identification->Quantification Pathway Elucidation Pathway Elucidation Quantification->Pathway Elucidation

Caption: A generalized workflow for the identification of PCNB degradation intermediates.

Microbial Degradation Pathway of PCNB

Microbial Degradation Pathway of this compound (PCNB) PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Nitroreductase PCP Pentachlorophenol (PCP) PCNB->PCP Hydrolysis TCH Tetrachlorohydroquinone PCA->TCH Dehalogenase/ Oxygenase PCP->TCH Dehalogenase/ Oxygenase RingCleavage Ring Cleavage Products TCH->RingCleavage Dioxygenase CO2 CO2 + H2O + Cl- RingCleavage->CO2 Further Degradation

Caption: A simplified proposed pathway for the microbial degradation of PCNB.

References

Technical Support Center: Pentachloronitrobenzene (PCNB) Stability in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pentachloronitrobenzene (PCNB) in various common laboratory solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound (PCNB) in common organic solvents under typical laboratory conditions?

This compound is a relatively stable compound due to its chlorinated aromatic structure.[1] However, its stability in solution can be influenced by the solvent, temperature, and light exposure. While comprehensive quantitative data on its stability in common organic solvents is limited in publicly available literature, some general observations have been made:

  • Methanol (B129727) and Hexane (B92381): In one study, PCNB dissolved in methanol or hexane showed no degradation after seven days of exposure to sunlight in July.[2] This suggests a notable stability to photolytic degradation in these solvents under these specific conditions.

  • Ethanol (B145695): PCNB can react with ethanol in the presence of a strong base like potassium hydroxide (B78521) to form pentachlorophenetole, indicating a potential for degradation under alkaline conditions.[3]

  • General Storage: For long-term storage of PCNB solutions, it is recommended to use tightly closed containers and store in a dry place.

Q2: What are the known degradation pathways for PCNB?

PCNB can degrade under specific conditions through several pathways:

  • Hydrolysis: The compound is known to be susceptible to hydrolysis under strong alkaline conditions.[4]

  • Reduction: The nitro group can be reduced to an amino group, forming pentachloroaniline (B41903) (PCA). This is a common metabolite in biological systems.[3]

  • Photodegradation: While stable in some solvents under sunlight, aqueous photolysis has been observed with reported half-lives of 2.5 days and 26.8 hours at pH 5.[2]

Q3: I am seeing unexpected peaks in my chromatogram when analyzing a PCNB standard solution. What could be the cause?

Unexpected peaks could arise from several sources. Here is a troubleshooting guide:

  • Solvent Impurities: Ensure the solvent is of high purity and suitable for your analytical method (e.g., HPLC or GC grade). Run a solvent blank to check for interfering peaks.

  • Contamination: Glassware or equipment may be contaminated. Ensure thorough cleaning procedures are in place.

  • Degradation of PCNB: Although generally stable, degradation can occur under certain conditions. Consider the following:

    • pH: If your solvent has a high pH or is mixed with alkaline reagents, hydrolysis may occur.

    • Light Exposure: If your solution has been exposed to high-intensity UV light for an extended period, photodegradation might be a factor.

    • Temperature: Elevated temperatures can accelerate degradation. Store solutions at recommended temperatures (e.g., refrigerated or at room temperature as specified on the product datasheet).

  • Reaction with Solvent: While less common for stable compounds like PCNB, reactivity with the solvent, especially under non-neutral pH or in the presence of catalysts, cannot be entirely ruled out.

Quantitative Data on PCNB Stability

Comprehensive quantitative data on the stability of PCNB in common organic solvents under controlled, non-biological conditions is limited in the available literature. The following table summarizes the available qualitative information.

SolventConditionObservationReference
Methanol7 days of July sunlightNo degradation observed[2]
Hexane7 days of July sunlightNo degradation observed[2]
EthanolPresence of potassium hydroxideReacts to form pentachlorophenetole[3]

Experimental Protocols

For researchers needing to perform their own stability studies, a general protocol for a forced degradation study is outlined below. This can be adapted to test the stability of PCNB in a specific solvent.

Objective: To determine the stability of PCNB in a selected organic solvent under various stress conditions (thermal, photolytic, and acidic/basic).

Materials:

  • This compound (PCNB) reference standard

  • High-purity organic solvent (e.g., methanol, ethanol, acetone (B3395972), hexane)

  • Volumetric flasks and pipettes

  • HPLC or GC instrument with a suitable detector (e.g., UV-Vis or MS)

  • Temperature-controlled oven or water bath

  • Photostability chamber or a light source with controlled UV and visible output

  • Acids (e.g., HCl) and bases (e.g., NaOH) for hydrolysis studies

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of PCNB in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Thermal Stress: Transfer aliquots of the stock solution into separate vials. Expose them to a higher temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). A control sample should be kept at the intended storage temperature.

    • Photolytic Stress: Expose aliquots of the stock solution to a controlled light source. The exposure should be sufficient to assess photostability (e.g., as per ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light.

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add a small volume of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Monitor the solution at different time points. Neutralize the samples before analysis.

  • Sample Analysis: At each time point, withdraw a sample from each stress condition. Analyze the samples by a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample. Calculate the percentage of PCNB remaining and identify any major degradation products.

Visualizing Experimental Workflow

The following diagram illustrates a logical workflow for assessing the stability of PCNB in a given solvent.

PCNB_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start Select Solvent prep_stock Prepare PCNB Stock Solution start->prep_stock thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo hydrolysis Acid/Base Hydrolysis prep_stock->hydrolysis analytical_method Stability-Indicating Analytical Method (HPLC/GC) thermal->analytical_method photo->analytical_method hydrolysis->analytical_method data_eval Data Evaluation analytical_method->data_eval report Stability Report data_eval->report

Caption: Workflow for PCNB stability assessment in a solvent.

References

Technical Support Center: Gas Chromatography of Pentachloronitrobenzene (PCNB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography of Pentachloronitrobenzene (PCNB).

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of PCNB that I should be aware of during GC analysis?

A1: The most commonly analyzed metabolites of PCNB that can potentially co-elute are pentachloroaniline (B41903) (PCA) and pentachlorothioanisole (B41897) (PCTA).[1] Depending on the sample matrix and environmental conditions, other degradation products may also be present.[2]

Q2: What type of GC column is recommended for PCNB analysis?

A2: A non-polar or semi-polar capillary column is typically used for the analysis of organochlorine pesticides like PCNB. Columns such as DB-5, DB-XLB, or DB-17 have been used for similar compounds.[3] The choice of column will depend on the specific separation requirements and the potential for co-eluting compounds in your sample.

Q3: What detection methods are suitable for PCNB analysis?

A3: Due to its halogenated nature, an Electron Capture Detector (ECD) is highly sensitive for PCNB analysis.[4] For greater specificity and confirmation, Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) is recommended.[5][6]

Q4: What are typical sample preparation techniques for PCNB in soil and water samples?

A4: For water samples, solid-phase extraction (SPE) using a C8 disk followed by elution with toluene (B28343) is a common method.[4] For soil and sediment samples, extraction with a solvent mixture like acetone/hexane or methylene (B1212753) chloride/acetone is often employed, which may be followed by a cleanup step using materials like Florisil or alumina (B75360).[5][7]

Troubleshooting Guide: Dealing with Co-eluting Peaks

Co-elution of peaks is a common challenge in gas chromatography that can lead to inaccurate quantification and identification of analytes.[8] This guide provides a systematic approach to troubleshooting co-elution issues in the analysis of PCNB.

Problem: Poor separation or co-elution of PCNB and other peaks.

Below is a step-by-step guide to diagnose and resolve this issue.

Step 1: Peak Identification

  • Symptom: A single peak appears broader than expected, has a shoulder, or is completely merged with another peak.[8]

  • Action:

    • Mass Spectrometry: If using a mass spectrometer, examine the mass spectra across the peak. A change in the spectral profile from the leading edge to the tailing edge indicates the presence of more than one compound.[8]

    • Reference Standards: Inject individual standards of PCNB and suspected co-eluting compounds (e.g., PCA, PCTA) to confirm their retention times under your current method.

Step 2: Method Optimization

If co-elution is confirmed, the following parameters of your GC method can be adjusted to improve separation. It is recommended to adjust one parameter at a time to observe its effect.

  • Modify the Temperature Program:

    • Action: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min).[9] A slower ramp rate increases the interaction of the analytes with the stationary phase, which can improve separation.[9]

    • Tip: Introducing a short isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.

  • Adjust the Carrier Gas Flow Rate:

    • Action: Optimize the carrier gas flow rate (or linear velocity). While a higher flow rate can shorten analysis time, an optimal flow rate will maximize column efficiency and resolution.[9]

    • Caution: Ensure the flow rate is within the optimal range for your column's internal diameter.

  • Select an Alternative GC Column:

    • Action: If method optimization on your current column is unsuccessful, consider switching to a column with a different stationary phase polarity.[8] A column with a different selectivity may alter the elution order and resolve the co-eluting peaks.

    • Example: If you are using a non-polar column (e.g., DB-5ms), you could try a slightly more polar column.

Step 3: Sample Preparation and Cleanup

Matrix effects can sometimes contribute to peak distortion and co-elution.

  • Action: If you are working with complex matrices (e.g., soil, food), consider a more rigorous sample cleanup procedure to remove interfering compounds. Techniques like solid-phase extraction (SPE) with different sorbents (e.g., Florisil, alumina) can be effective.[5][7]

Experimental Protocols

Protocol 1: Analysis of PCNB and PCA in Water by GC/ECD

This protocol is a summary of a method for the determination of PCNB and its metabolite PCA in water.[4]

  • Sample Preparation (Solid-Phase Extraction):

    • Pass the water sample through a C-8 Solid-Phase Extraction (SPE) disk under vacuum.

    • Elute the retained PCNB and PCA from the disk with toluene.

    • Concentrate the eluate under a gentle stream of nitrogen.

  • Gas Chromatography Conditions:

    • Injector: Splitless mode.

    • Column: Capillary column suitable for organochlorine pesticide analysis.

    • Carrier Gas: Helium or Nitrogen.

    • Oven Program: Optimize for separation of PCNB and PCA. A starting point could be:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp to 200°C at 30°C/min.

      • Ramp to 320°C at 10°C/min, hold for 2 min.[10]

    • Detector: Electron Capture Detector (ECD).

Protocol 2: Analysis of PCNB and its Metabolites in Ginseng by GC-MS/MS

This protocol is based on a method for determining PCNB, pentachloroaniline, and pentachlorothioanisole in ginseng.[5]

  • Sample Preparation (Matrix Solid-Phase Dispersion):

    • Mix 1g of ginseng sample with 2g of Florisil (dispersant sorbent).

    • Add 0.5g of neutral alumina as a clean-up co-sorbent.

    • Extract the mixture with 10mL of acetone-n-hexane (5:5, v/v) with sonication, and repeat with another 5mL of the solvent mixture.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Conditions:

    • Column: A low-bleed capillary column such as a TG-XLBMS is suitable.[10]

    • Carrier Gas: Helium.

    • Oven Program: A typical program could be:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp to 200°C at 30°C/min.

      • Ramp to 320°C at 10°C/min, hold for 2 min.[10]

    • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Quantitative Data Summary

The following table provides an example of the limit of quantitation (LOQ) for PCNB and its metabolites in a soil matrix. Actual LOQs may vary depending on the instrument and method used.

CompoundMatrixMethodLimit of Quantitation (LOQ)
This compound (PCNB)Soil/SedimentGC/MS0.01 mg/kg
Pentachloroaniline (PCA)Soil/SedimentGC/MS0.01 mg/kg
Pentachlorothioanisole (PCTA)Soil/SedimentGC/MS0.01 mg/kg
Data sourced from an EPA Data Evaluation Record.[1]

Visualizations

Troubleshooting_Workflow start Start: Co-eluting or Poorly Resolved Peaks Observed check_ms Examine Mass Spectra Across the Peak start->check_ms inject_standards Inject Individual Standards to Confirm Retention Times check_ms->inject_standards Ambiguous Spectra modify_temp Modify Oven Temperature Program (e.g., decrease ramp rate) check_ms->modify_temp Co-elution Confirmed inject_standards->modify_temp adjust_flow Adjust Carrier Gas Flow Rate modify_temp->adjust_flow Still Co-eluting resolved Peaks Resolved modify_temp->resolved Resolved change_column Select an Alternative GC Column (different polarity) adjust_flow->change_column Still Co-eluting adjust_flow->resolved Resolved improve_cleanup Improve Sample Cleanup Procedure change_column->improve_cleanup Still Co-eluting change_column->resolved Resolved improve_cleanup->resolved Resolved

Caption: Troubleshooting workflow for addressing co-eluting peaks in GC analysis.

GC_Analysis_Workflow sample_collection Sample Collection (e.g., Soil, Water) sample_prep Sample Preparation (Extraction & Cleanup) sample_collection->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (GC Column) gc_injection->separation detection Detection (e.g., ECD, MS, MS/MS) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

References

Technical Support Center: Enhancing the Sensitivity of PCNB Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Pentachloronitrobenzene (PCNB) detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for sensitive PCNB detection?

A1: The most common and sensitive methods for PCNB detection are gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer high selectivity and low detection limits. For rapid screening, immunoassays like Enzyme-Linked Immunosorbent Assay (ELISA) can be a valuable tool.

Q2: What is the QuEChERS method and why is it recommended for PCNB analysis in complex matrices?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has become a standard for pesticide residue analysis in food and agricultural samples. It involves a simple two-step process: an extraction/partitioning step using acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[1] This method is recommended for its simplicity, speed, low solvent consumption, and broad applicability to a wide range of pesticides, including PCNB, in diverse and complex matrices.

Q3: What are matrix effects and how can they affect PCNB analysis?

A3: Matrix effects are the alteration of an analyte's signal response by the presence of other components in the sample matrix.[2] In LC-MS/MS analysis, this can lead to ion suppression or enhancement, resulting in underestimation or overestimation of the PCNB concentration. In GC-MS, matrix components can accumulate in the injector or on the column, leading to signal enhancement or suppression. Understanding and mitigating matrix effects is crucial for accurate quantification of PCNB.

Q4: How can I minimize matrix effects in my PCNB analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: Utilize appropriate cleanup steps, such as the d-SPE stage in the QuEChERS method, with sorbents tailored to your matrix to remove interfering compounds.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

  • Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of PCNB as an internal standard. This is the most effective way to correct for matrix effects as the internal standard behaves almost identically to the analyte.

  • Chromatographic Separation: Optimize your chromatographic method to separate PCNB from co-eluting matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may also decrease the sensitivity of the assay.

Q5: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for PCNB in complex matrices?

A5: The LOD and LOQ for PCNB can vary significantly depending on the analytical method, the complexity of the matrix, and the sample preparation procedure. Generally, with modern GC-MS/MS or LC-MS/MS instrumentation and optimized methods like QuEChERS, LOQs in the range of 1 to 10 µg/kg are achievable in matrices such as soil, fruits, and vegetables.[3][4][5][6][7]

Troubleshooting Guides

GC-MS / LC-MS Analysis of PCNB
Problem Possible Cause(s) Recommended Solution(s)
Low or No PCNB Peak 1. Inefficient Extraction: PCNB is not being effectively extracted from the matrix.2. Analyte Degradation: PCNB may degrade during sample preparation or injection.3. Poor Ionization (MS): Suboptimal ion source parameters.4. Incorrect MRM Transitions (MS/MS): Wrong precursor/product ion pairs are being monitored.1. Optimize Extraction: Ensure proper homogenization of the sample. For soil, hydration may be necessary. Verify the correct solvent and salt composition for the QuEChERS method.2. Check for Degradation: PCNB can be susceptible to degradation under certain conditions. Avoid high temperatures and harsh acidic or basic conditions during sample preparation. Use analyte protectants in the GC inlet if necessary.3. Optimize MS Parameters: Tune the mass spectrometer and optimize ion source parameters (e.g., temperature, gas flows, voltage) for PCNB.4. Verify MRM Transitions: Confirm the precursor and product ions for PCNB from literature or by infusing a standard. Optimize collision energy for each transition.
Poor Peak Shape (Tailing or Fronting) 1. Active Sites in GC System: Active sites in the injector liner, column, or transfer line can cause peak tailing for polarizable compounds like PCNB.2. Column Overload: Injecting too much analyte.3. Inappropriate Column Temperature: Incorrect initial oven temperature or ramp rate.4. Matrix Effects (LC): Co-eluting matrix components can interfere with the peak shape.1. Deactivate the GC System: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Trim the front end of the column if it has become active.2. Dilute the Sample: If fronting is observed, dilute the sample extract.3. Optimize GC Method: Adjust the oven temperature program to ensure proper focusing of the analyte at the head of the column.4. Improve Cleanup (LC): Enhance the d-SPE cleanup step to remove more matrix interferences.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in solvents or reagents can contribute to high background.2. Septum Bleed (GC): Particles from the injector septum entering the system.3. Dirty Ion Source (MS): Contamination of the ion source from previous injections.1. Use High-Purity Reagents: Use high-purity solvents and reagents specifically for pesticide residue analysis.2. Use Low-Bleed Septa (GC): Use high-quality, low-bleed septa and replace them regularly.3. Clean the Ion Source (MS): Perform regular maintenance and cleaning of the mass spectrometer's ion source according to the manufacturer's instructions.
Inconsistent Results (Poor Reproducibility) 1. Inhomogeneous Sample: The subsample taken for analysis is not representative of the entire sample.2. Inconsistent Sample Preparation: Variations in extraction time, shaking intensity, or pipetting.3. Fluctuations in Instrument Performance: Drifting retention times or detector response.1. Thorough Homogenization: Ensure the entire sample is thoroughly homogenized before taking a subsample.2. Standardize Procedures: Follow a strict and consistent protocol for all sample preparation steps. Use automated shakers for consistent extraction.3. Check Instrument Stability: Run quality control standards regularly to monitor instrument performance. Perform system suitability tests before each batch of samples.
ELISA for PCNB Detection
Problem Possible Cause(s) Recommended Solution(s)
No or Weak Signal 1. Incorrect Reagent Preparation or Addition: Reagents were prepared incorrectly or added in the wrong order.2. Inactive Antibody or Conjugate: The antibody or enzyme conjugate has lost activity.3. Insufficient Incubation Times/Temperatures: Incubation steps were too short or at the wrong temperature.1. Review Protocol: Carefully review the ELISA protocol and ensure all steps are followed correctly. Prepare fresh reagents.2. Check Reagent Activity: Use positive controls to verify the activity of the antibody and conjugate.3. Optimize Incubation: Ensure that the recommended incubation times and temperatures are strictly followed.
High Background 1. Insufficient Washing: Unbound reagents are not completely removed.2. High Concentration of Detection Reagents: The concentration of the enzyme conjugate or substrate is too high.3. Non-specific Binding: Antibodies are binding to the plate surface non-specifically.1. Improve Washing: Increase the number of wash steps and ensure complete aspiration of the wash buffer after each step.2. Optimize Reagent Concentrations: Titrate the enzyme conjugate to determine the optimal concentration. Prepare the substrate solution just before use.3. Use Blocking Buffer: Ensure that a suitable blocking buffer is used to block all non-specific binding sites on the plate.
Poor Standard Curve 1. Inaccurate Standard Dilutions: Errors in preparing the standard curve.2. Improper Plate Coating: Uneven coating of the antigen or antibody on the plate.3. Matrix Effects in Standards: If using matrix-matched standards, the blank matrix may contain interfering substances.1. Prepare Fresh Standards: Carefully prepare a new set of standards. Use calibrated pipettes.2. Optimize Coating: Ensure the coating buffer and incubation conditions are optimal for immobilizing the antigen or antibody.3. Use a Clean Blank Matrix: Screen the blank matrix to ensure it is free of PCNB and interfering compounds.
Inconsistent Results Between Duplicates/Replicates 1. Pipetting Errors: Inconsistent volumes of reagents or samples added to the wells.2. Incomplete Mixing: Reagents not mixed thoroughly before addition.3. Temperature Gradients Across the Plate: Uneven temperature during incubation.1. Use Calibrated Pipettes: Ensure pipettes are calibrated and use proper pipetting techniques.2. Thoroughly Mix Reagents: Gently mix all reagents before use.3. Ensure Uniform Temperature: Incubate the plate in a temperature-controlled environment and avoid stacking plates.

Quantitative Data Summary

Table 1: Performance of QuEChERS-GC/MS and QuEChERS-LC-MS/MS for PCNB Detection in Various Matrices

MatrixAnalytical MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
SoilQuEChERS-GC-MS/MS-5-1065-116[4]
SoilQuEChERS-GC-MS1.9-95.3-103.2[8][9]
Fruits & VegetablesQuEChERS-LC-MS/MS0.02-1.901072.0-118.0[5]
Fruits & VegetablesQuEChERS-UPLC-MS/MS0.003-2.0000.01-6.6773.2-134.3[6]
StrawberriesQuEChERS-HPLC-MS/MS0.0001–0.00590.0003–0.019770-125[3]

Note: The performance data can vary based on the specific instrument, method parameters, and matrix composition.

Experimental Protocols

Detailed Methodology: QuEChERS Extraction and GC-MS/MS Analysis for PCNB in Soil

This protocol is a general guideline and may require optimization for specific soil types and instrumentation.

1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. If the soil is dry, add 10 mL of deionized water and let it hydrate (B1144303) for 30 minutes.[4] c. Add 10 mL of acetonitrile to the tube. d. Add the appropriate internal standard. e. Shake vigorously for 1 minute using a vortex mixer or mechanical shaker. f. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). g. Immediately shake vigorously for 1 minute. h. Centrifuge at ≥4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents. For many soil types, a combination of 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) is effective. For soils with high organic matter, C18 or graphitized carbon black (GCB) may be added, but note that GCB can reduce the recovery of planar pesticides. b. Vortex for 30 seconds. c. Centrifuge at ≥10,000 rpm for 2 minutes.

3. GC-MS/MS Analysis: a. Transfer the cleaned extract into an autosampler vial. b. Inject 1 µL into the GC-MS/MS system. c. GC Conditions (Example):

  • Inlet: Splitless mode, 250 °C
  • Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)
  • Oven Program: 70 °C for 2 min, ramp to 180 °C at 25 °C/min, then to 280 °C at 5 °C/min, hold for 5 min.
  • Carrier Gas: Helium, constant flow of 1.2 mL/min. d. MS/MS Conditions (Example for PCNB):
  • Ionization Mode: Electron Ionization (EI)
  • Precursor Ion: m/z 295
  • Product Ions for MRM: m/z 237, 265 (quantifier and qualifier)
  • Collision Energy: Optimize for your specific instrument, typically in the range of 10-25 eV.

Detailed Methodology: Competitive ELISA for PCNB Detection in Vegetable Extracts

This protocol is a general guideline for a competitive ELISA. Specific parameters will depend on the antibody and kit used.

1. Reagent Preparation: a. Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6). b. Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST). c. Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS. d. PCNB-HRP Conjugate: Dilute the PCNB-Horse Radish Peroxidase conjugate in blocking buffer to the optimal concentration (determined by titration). e. Anti-PCNB Antibody: Dilute the antibody in blocking buffer to the optimal concentration. f. Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) solution. g. Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure: a. Coating: Add 100 µL of anti-PCNB antibody solution to each well of a 96-well microplate. Incubate overnight at 4 °C. b. Washing: Wash the plate 3 times with wash buffer. c. Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37 °C. d. Washing: Wash the plate 3 times with wash buffer. e. Competition: Add 50 µL of the PCNB standard or sample extract to the wells, followed by 50 µL of the PCNB-HRP conjugate solution. Incubate for 1 hour at 37 °C. f. Washing: Wash the plate 5 times with wash buffer. g. Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. h. Stopping the Reaction: Add 50 µL of stop solution to each well. i. Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of PCNB in the sample.

Visualizations

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup sample 1. Weigh 10-15g of homogenized sample add_solvent 2. Add 10-15 mL acetonitrile sample->add_solvent shake1 3. Shake vigorously (1 min) add_solvent->shake1 add_salts 4. Add QuEChERS extraction salts shake1->add_salts shake2 5. Shake vigorously (1 min) add_salts->shake2 centrifuge1 6. Centrifuge (5 min) shake2->centrifuge1 transfer_supernatant 7. Transfer aliquot of upper layer centrifuge1->transfer_supernatant Acetonitrile Layer add_dspe 8. Add to d-SPE tube (MgSO4, PSA, etc.) transfer_supernatant->add_dspe vortex 9. Vortex (30 sec) add_dspe->vortex centrifuge2 10. Centrifuge (2 min) vortex->centrifuge2 final_extract Final Extract for GC/LC Analysis centrifuge2->final_extract

Caption: Workflow of the QuEChERS method for sample preparation.

Competitive_ELISA cluster_plate Microplate Well cluster_reagents Reagents Added to Well plate antibody Coated Antibody competition Competition for Antibody Binding antibody->competition pcnb_sample PCNB from Sample (Analyte) pcnb_sample->competition pcnb_conjugate PCNB-Enzyme Conjugate pcnb_conjugate->competition bound_complex Bound Complexes competition->bound_complex wash Wash Step (Removes unbound reagents) bound_complex->wash substrate Add Substrate wash->substrate color_dev Color Development (Signal is inversely proportional to PCNB concentration) substrate->color_dev

References

Technical Support Center: Troubleshooting Poor Recovery in QuEChERS Method for PCNB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor recovery of Pentachloronitrobenzene (PCNB) when using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: We are experiencing consistently low recovery of PCNB from complex matrices like spinach and soil. What are the most likely causes?

A1: Consistently low recovery of PCNB in the QuEChERS method is often attributed to a combination of its chemical properties and interactions with the sample matrix and cleanup sorbents. The primary causes include:

  • Adsorption to Graphitized Carbon Black (GCB): PCNB is a planar pesticide. Planar molecules have a strong affinity for the flat surface of GCB, a common sorbent used in the dispersive solid-phase extraction (d-SPE) cleanup step to remove pigments like chlorophyll.[1] This adsorption can lead to significant loss of the analyte and consequently, poor recovery.

  • Matrix Effects: Complex matrices, such as spinach (high in pigments) and soil (rich in organic matter), contain numerous co-extractives. These co-extracted substances can interfere with the analytical signal of PCNB, leading to ion suppression in LC-MS/MS or signal enhancement/suppression in GC-MS, which can be misinterpreted as low recovery.

  • Inadequate Extraction Efficiency: For dry or semi-dry matrices like soil, insufficient hydration prior to the addition of the extraction solvent (acetonitrile) can result in poor partitioning of PCNB from the sample matrix into the solvent.[1][2]

  • pH Sensitivity: While PCNB is generally stable, extreme pH conditions during extraction can potentially lead to its degradation. The original unbuffered QuEChERS method may not be suitable for pH-sensitive compounds.

Q2: How can we improve the recovery of PCNB when using d-SPE with Graphitized Carbon Black (GCB)?

A2: To mitigate the loss of PCNB due to adsorption on GCB, several modifications to the standard QuEChERS protocol can be implemented:

  • Toluene (B28343) Addition: The addition of a small amount of toluene to the acetonitrile (B52724) extract before the d-SPE cleanup step has been shown to significantly improve the recovery of planar pesticides. Toluene molecules compete with the planar pesticides for the active sites on the GCB surface, thereby reducing the adsorption of the target analyte. A common ratio to start with is 8:3 (v/v) of acetonitrile extract to toluene.

  • Reduce the Amount of GCB: Use the minimum amount of GCB necessary for adequate pigment removal. The optimal amount will depend on the matrix and may require some method development.

  • Alternative Sorbents: Consider using alternative sorbents to GCB that have a lower affinity for planar molecules. Some options include proprietary sorbents designed to have a modified carbon structure that is less retentive towards planar pesticides while still effectively removing pigments.

Q3: What are the best practices for the extraction step to ensure optimal PCNB recovery?

A3: The initial extraction step is critical for achieving good recovery. Here are some best practices:

  • Proper Sample Homogenization: Ensure the sample is thoroughly homogenized to have a representative portion for extraction.

  • Adequate Hydration for Dry Samples: For matrices with low moisture content, such as soil or dried herbs, it is crucial to add a sufficient amount of water and allow the sample to hydrate (B1144303) before adding acetonitrile. This helps to improve the partitioning of PCNB into the extraction solvent.[1][2]

  • Vigorous Shaking: After adding the extraction solvent and salts, shake the tube vigorously and immediately. This prevents the formation of salt agglomerates and ensures efficient partitioning of the analyte.

  • Correct Solvent-to-Sample Ratio: Using a higher solvent-to-sample ratio can enhance the extraction efficiency of lipophilic compounds like PCNB from complex matrices.[1]

Q4: Can the pH of the extraction medium affect PCNB recovery, and how can it be controlled?

A4: The pH of the extraction medium can influence the stability of certain pesticides. While specific data on the pH stability of PCNB within the QuEChERS method is not extensively documented, it is a good practice to buffer the extraction to prevent potential degradation, especially for base-sensitive compounds.

  • Buffered QuEChERS Methods: Employing buffered QuEChERS methods, such as the AOAC Official Method 2007.01 (using acetate (B1210297) buffer) or the EN 15662 method (using citrate (B86180) buffer), is recommended. These methods help to maintain a stable pH throughout the extraction process, which can improve the recovery and reproducibility for a wider range of pesticides.

Troubleshooting Guide: Summary of Poor PCNB Recovery Issues and Solutions

Problem Potential Cause Recommended Solution(s)
Low Recovery in Pigmented Matrices (e.g., Spinach) Adsorption of planar PCNB molecule to Graphitized Carbon Black (GCB) during d-SPE cleanup.1. Add toluene to the acetonitrile extract before d-SPE (e.g., 8:3 ACN:Toluene v/v).2. Reduce the amount of GCB used.3. Use an alternative sorbent with lower affinity for planar compounds.
Low Recovery in Dry/Complex Matrices (e.g., Soil) Incomplete extraction due to insufficient sample hydration and strong matrix interactions.1. Add water to the sample and allow it to hydrate before acetonitrile extraction.2. Ensure vigorous and immediate shaking after adding extraction salts.3. Optimize the solvent-to-sample ratio.
Inconsistent or Low Recovery in Various Matrices Degradation of PCNB due to pH fluctuations during extraction.1. Use a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) to maintain a stable pH.
Apparent Low Recovery (Signal Suppression) Matrix effects from co-extracted interferences suppressing the analyte signal in the detector.1. Use matrix-matched standards for calibration.2. Employ an internal standard to compensate for signal suppression.3. Optimize the d-SPE cleanup to remove more interferences (balancing with potential analyte loss).

Experimental Protocols

Standard QuEChERS Protocol (AOAC 2007.01)
  • Sample Preparation: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • d-SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18, and/or GCB).

  • Final Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Analysis: Take the supernatant for analysis by GC-MS or LC-MS/MS.

Modified QuEChERS Protocol for Planar Pesticides in Pigmented Matrices
  • Follow steps 1-4 of the Standard QuEChERS Protocol.

  • Toluene Addition: Transfer 8 mL of the acetonitrile supernatant to a clean tube. Add 3 mL of toluene and vortex to mix.

  • d-SPE Cleanup: Add the contents of a d-SPE tube containing MgSO₄ and GCB to the acetonitrile/toluene mixture.

  • Final Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Analysis: Take the supernatant for analysis.

Visual Troubleshooting Workflow

Troubleshooting_PCNB_Recovery cluster_Start Start cluster_Investigation Investigation cluster_Solutions Potential Solutions cluster_Verification Verification Start Poor PCNB Recovery MatrixType Identify Matrix Type Start->MatrixType CheckProtocol Review QuEChERS Protocol Start->CheckProtocol PigmentedMatrix Pigmented Matrix? (e.g., Spinach) MatrixType->PigmentedMatrix Yes DryMatrix Dry/Complex Matrix? (e.g., Soil) MatrixType->DryMatrix Yes GCB_Issue Using GCB in d-SPE? CheckProtocol->GCB_Issue Yes UnbufferedMethod Using Unbuffered Method? CheckProtocol->UnbufferedMethod Yes PigmentedMatrix->GCB_Issue HydrateSample Hydrate Sample Before Extraction DryMatrix->HydrateSample AddToluene Add Toluene to Extract GCB_Issue->AddToluene ReduceGCB Reduce GCB Amount GCB_Issue->ReduceGCB AltSorbent Use Alternative Sorbent GCB_Issue->AltSorbent BufferedMethod Switch to Buffered Method (AOAC or EN) UnbufferedMethod->BufferedMethod Reanalyze Re-analyze and Evaluate Recovery AddToluene->Reanalyze ReduceGCB->Reanalyze AltSorbent->Reanalyze HydrateSample->Reanalyze BufferedMethod->Reanalyze

Caption: Troubleshooting workflow for poor PCNB recovery in the QuEChERS method.

References

Validation & Comparative

Revolutionizing PCNB Residue Analysis in Food: A Comparative Guide to the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of pentachloronitrobenzene (PCNB) in food samples demonstrates its superiority over traditional extraction techniques. This guide provides a detailed comparison of QuEChERS with other methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their analytical workflows.

This compound (PCNB) is a widely used fungicide that can persist in the environment and accumulate in food chains, posing potential health risks to consumers. Accurate and efficient monitoring of PCNB residues in food is therefore crucial. The QuEChERS method has emerged as a powerful tool for this purpose, offering significant advantages in terms of speed, simplicity, and cost-effectiveness.

Performance of QuEChERS for PCNB Analysis: A Quantitative Overview

Validation studies have consistently shown that the QuEChERS method provides excellent performance for the determination of PCNB in various food matrices. Key validation parameters, including recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ), meet the stringent requirements of regulatory bodies.

While specific data for PCNB across a wide range of food matrices in a single study is limited, multi-residue analyses incorporating PCNB demonstrate the method's effectiveness. For instance, studies on various pesticides in fruits and vegetables have shown that for compounds with similar chemical properties to PCNB, the QuEChERS method consistently yields recovery rates within the acceptable range of 70-120% and RSD values below 20%.[1][2]

Table 1: Performance of QuEChERS Method for PCNB Analysis in Food Samples (Illustrative Data)

Food MatrixFortification Level (ng/g)Average Recovery (%)RSD (%)LOD (ng/g)LOQ (ng/g)
Lettuce1095815
Tomato10921125
Carrot108813210
Spinach5085915
Apple5098715

Note: This table is a composite representation based on typical performance data from multi-residue pesticide analysis studies using the QuEChERS method. Specific values can vary depending on the laboratory, instrumentation, and the specific QuEChERS protocol employed.

QuEChERS vs. Alternative Extraction Methods: A Head-to-Head Comparison

The QuEChERS method offers significant advantages over traditional extraction methods like Solid Phase Extraction (SPE). While SPE can be effective, it is often more time-consuming, labor-intensive, and requires larger volumes of organic solvents.

Table 2: Comparison of QuEChERS and Solid Phase Extraction (SPE) for PCNB Analysis

ParameterQuEChERSSolid Phase Extraction (SPE)
Sample Throughput HighLow to Medium
Solvent Consumption LowHigh
Cost per Sample LowHigh
Ease of Use EasyModerately Complex
Extraction Time Short (minutes)Long (hours)
Automation Potential HighModerate

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible results. Below are the experimental protocols for the standard QuEChERS method and a brief outline for a conventional SPE method for PCNB analysis in food samples.

QuEChERS Experimental Protocol (AOAC Official Method 2007.01)

This protocol is a widely accepted version of the QuEChERS method.

1. Sample Preparation:

  • Homogenize a representative portion of the food sample (e.g., 10-15 g) using a high-speed blender.

2. Extraction:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (B1210297) (NaOAc).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

  • The d-SPE tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent. For fatty matrices, 50 mg of C18 sorbent can also be added.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.

4. Analysis:

  • Take an aliquot of the cleaned extract for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Alternative Method: Solid Phase Extraction (SPE) Protocol (General Outline)

1. Sample Preparation and Extraction:

  • Homogenize the food sample as described for the QuEChERS method.

  • Extract a weighed portion of the homogenized sample with an organic solvent (e.g., acetonitrile or ethyl acetate) using techniques like shaking, sonication, or accelerated solvent extraction.

  • Filter or centrifuge the extract to remove solid particles.

2. SPE Cleanup:

  • Condition an appropriate SPE cartridge (e.g., C18 or Florisil) with the specified solvents.

  • Load a portion of the sample extract onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the target analyte (PCNB) with a stronger solvent.

3. Concentration and Analysis:

  • Evaporate the eluate to dryness or a small volume under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Visualizing the Workflow: The QuEChERS Advantage

The streamlined nature of the QuEChERS workflow is a key factor in its widespread adoption. The following diagram, generated using Graphviz, illustrates the logical flow of the QuEChERS experimental process.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Add_Solvent Add Acetonitrile & Internal Standard Sample->Add_Solvent Shake1 Vigorous Shaking (1 min) Add_Solvent->Shake1 Add_Salts Add MgSO4 & NaOAc Shake1->Add_Salts Shake2 Vigorous Shaking (1 min) Add_Salts->Shake2 Centrifuge1 Centrifugation Shake2->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Acetonitrile Layer dSPE_Tube d-SPE Tube (MgSO4, PSA, C18) Transfer->dSPE_Tube Vortex Vortex (30s) dSPE_Tube->Vortex Centrifuge2 Centrifugation Vortex->Centrifuge2 Final_Extract Final Clean Extract Centrifuge2->Final_Extract Analysis GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS experimental workflow for PCNB analysis in food samples.

References

A Comparative Guide to Analytical Methods for Pentachloronitrobenzene (PCNB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical methods for the determination of Pentachloronitrobenzene (PCNB), a widely used fungicide. The accurate quantification of PCNB is essential for monitoring its presence in agricultural products and the environment to ensure consumer safety and regulatory compliance. This document synthesizes experimental data from various studies to provide a comprehensive overview of method performance and detailed experimental protocols.

Comparative Performance of PCNB Analytical Methods

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key performance metrics for various methods used in the analysis of PCNB, providing a clear comparison of their capabilities.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Citation
HPLCSoil & Minimal Salt Medium0.0001 µg/mLNot Specified98Not Specified[1][2]
LC-UVSoilNot SpecifiedNot Specified98.5 ± 1.3Not Specified[3]
GC-MS/MSGinseng1 µg/kgNot Specified82.2 - 89.4< 8.6[4]
GC-MSRiceNot SpecifiedNot Specified94.8 - 96.70.97 - 1.39[5]
SERS-MIPsRice0.005 µg/mLNot Specified94.4 - 103.34.6 - 7.4[5]
GC-MSGinseng0.2 - 0.9 µg/kg0.01 - 0.10 mg/kg (fortified levels)85 - 952.5 - 11.2[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. This section provides protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography is a robust technique for the analysis of PCNB and its metabolites.[1][3]

  • Sample Preparation and Extraction:

    • For soil and minimal salt medium, extraction is performed with ethyl acetate (B1210297) or hexane, which has shown good recoveries of 98% for PCNB.[1][2]

    • An alternative method for soil involves extraction with an ethyl acetate-methanol (90:10, v/v) mixture.[3]

  • Clean-up:

    • For the ethyl acetate-methanol extract, clean-up is conducted on a basic alumina (B75360) column flushed with hexane.[3]

  • Chromatographic Conditions (LC-UV):

    • Column: 5 µm Adsorbosphere HS C18 column (250×4.6 mm I.D.).[3]

    • Mobile Phase: An isocratic mobile phase of methanol-water (93:7, v/v) at pH 3.5 is used.[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection: UV detection is performed at 301 nm.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography coupled with mass spectrometry is a highly sensitive and specific method for PCNB analysis in complex matrices.[5][6]

  • Sample Preparation and Extraction:

    • For Pesticide Formulations: Samples are extracted with chloroform, and an aliquot is mixed with an internal standard solution of o-terphenyl.[7]

    • For Ginseng (Matrix Solid-Phase Dispersion): A rapid method involves blending 1g of ginseng with 2g of florisil (B1214189) as the dispersant and 0.5g of neutral alumina as a clean-up co-sorbent. Extraction is then carried out with 10 mL of acetone-n-hexane (5:5, v/v) with sonication, followed by a second extraction with 5 mL of the same solvent mixture.[6]

    • For Rice: Crushed and screened rice is extracted with n-hexane.[5]

  • Clean-up:

    • For Rice: The n-hexane extract is purified using a silica (B1680970) and magnesium adsorbent pretreatment column, followed by concentration under nitrogen and filtration.[5]

  • Chromatographic Conditions (GC-MS for Rice):

    • Column: HP-5 MS (30 m × 0.25 mm × 0.25 µm).[5]

    • Temperatures: Inlet at 280°C and detector at 300°C.[5]

    • Carrier Gas: High-purity nitrogen at a flow rate of 1.0 mL/min.[5]

    • Injection: 1.0 µL, splitless.[5]

    • Mass Spectrometry: Ionization is by electron impact (EI) at 70 eV, with an ion source temperature of 280°C and a transmission line temperature of 280°C.[5]

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, or proficiency test, is a critical component of method validation, ensuring that a method is reliable and reproducible across different laboratories.[8][9] The following diagram outlines the typical workflow of such a study.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation and Reporting A Define Study Objectives B Select Analytical Methods A->B C Prepare Homogeneous Test Samples B->C D Establish Detailed Protocol C->D E Recruit Participating Labs D->E F Distribute Samples and Protocol E->F Initiate Study G Labs Perform Analysis F->G H Labs Submit Results G->H I Statistical Analysis of Data H->I Data Submission Deadline J Assess Laboratory Performance I->J K Issue Final Report J->K L Identify Methodological Improvements K->L

Caption: A generalized workflow for an inter-laboratory comparison study.

References

A Comparative Guide to the Biotransformation of PCNB and Hexachlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biotransformation of two organochlorine fungicides, Pentachloronitrobenzene (PCNB) and Hexachlorobenzene (B1673134) (HCB). The information presented is supported by experimental data from studies conducted on laboratory animals, primarily rats, to elucidate the metabolic pathways and excretion profiles of these compounds.

Executive Summary

Both PCNB and Hexachlorobenzene are subject to extensive metabolism in mammals, sharing common biotransformation pathways, most notably glutathione (B108866) conjugation. This initial step leads to the formation of various sulfur-containing metabolites. However, significant differences exist in their metabolic profiles, particularly in the nature and quantity of their major metabolites. While PCNB is primarily metabolized through pathways involving reduction of the nitro group and glutathione conjugation, HCB metabolism is characterized by oxidative processes and glutathione conjugation. These differences in biotransformation have implications for their toxicokinetics and potential toxicity.

Data Presentation: Comparative Metabolite Profiles

The following tables summarize the quantitative data on the major metabolites of PCNB and HCB identified in the urine and feces of rats from various studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a synthesis from multiple sources.

Table 1: Major Urinary Metabolites of PCNB and HCB in Rats

MetaboliteChemical StructurePCNB (% of Administered Dose)HCB (% of Administered Dose)
N-acetyl-S-(pentachlorophenyl)cysteineC₁₁H₈Cl₅NO₃SMajorQuantitatively most important urinary metabolite[1]
Pentachlorophenol (B1679276) (PCP)C₆HCl₅OPresent[2]Major[1]
Tetrachlorohydroquinone (B164984) (TCHQ)C₆H₂Cl₄O₂-Present[1]
Pentachloroaniline (B41903) (PCA)C₆H₂Cl₅NMajor[2]-
Pentachlorothiophenol (PCTP)C₆HCl₅SPresent[2]Present
Mercaptotetrachlorothioanisole (MTCTA)C₇H₄Cl₄S₂-Excreted as a glucuronide[1]

Data synthesized from multiple studies. Percentages represent a qualitative summary of findings and may vary based on experimental conditions.

Table 2: Major Fecal Metabolites of PCNB and HCB in Rats

MetaboliteChemical StructurePCNB (% of Administered Dose)HCB (% of Administered Dose)
Unchanged PCNBC₆Cl₅NO₂Present-
Unchanged HCBC₆Cl₆-Major
Pentachloroaniline (PCA)C₆H₂Cl₅NPresent[2]-
Pentachlorothiophenol (PCTP)C₆HCl₅SPresentPresent

Data synthesized from multiple studies. Percentages represent a qualitative summary of findings and may vary based on experimental conditions.

Metabolic Pathways

The biotransformation of both PCNB and HCB involves a series of enzymatic reactions, primarily occurring in the liver. The key pathways are glutathione conjugation and cytochrome P450-mediated oxidation.

Glutathione Conjugation Pathway

A primary detoxification route for both compounds is conjugation with glutathione (GSH), which is the initial step in the mercapturic acid pathway. This pathway ultimately leads to the formation of N-acetyl-S-(pentachlorophenyl)cysteine, a major metabolite for both PCNB and HCB.[3]

PCNB PCNB GSH_Conj S-(pentachlorophenyl)glutathione PCNB->GSH_Conj GST (-NO2) HCB HCB HCB->GSH_Conj GST (-Cl) CysG_Conj S-(pentachlorophenyl)cysteinylglycine GSH_Conj->CysG_Conj γ-Glutamyl- transpeptidase Cys_Conj S-(pentachlorophenyl)cysteine CysG_Conj->Cys_Conj Dipeptidase Mercapturate N-acetyl-S-(pentachlorophenyl)cysteine (Mercapturic Acid) Cys_Conj->Mercapturate N-acetyltransferase

Glutathione conjugation pathway for PCNB and HCB.

PCNB-Specific Biotransformation

A significant pathway for PCNB involves the reduction of its nitro group to an amino group, forming pentachloroaniline (PCA). This is a major metabolite found in the excreta of rats.[2] Further metabolism can lead to the formation of various chlorinated thiophenols and thioanisoles.[2]

PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Nitroreductases Other_Metabolites Further Metabolites (e.g., Tetrachloroaniline) PCA->Other_Metabolites

Reductive metabolism of PCNB.

HCB-Specific Biotransformation

HCB undergoes oxidative metabolism mediated by cytochrome P450 enzymes, leading to the formation of pentachlorophenol (PCP) and tetrachlorohydroquinone (TCHQ) as major urinary metabolites.[1]

HCB Hexachlorobenzene (HCB) PCP Pentachlorophenol (PCP) HCB->PCP Cytochrome P450 TCHQ Tetrachlorohydroquinone (TCHQ) HCB->TCHQ Cytochrome P450

Oxidative metabolism of HCB.

Experimental Protocols

The following sections outline generalized experimental protocols for in vivo biotransformation studies of PCNB and HCB in rats, based on common practices in published literature.

In Vivo Biotransformation Study in Rats

Objective: To determine the metabolic profile and excretion routes of PCNB and HCB.

Animal Model:

  • Species: Sprague-Dawley rats[4][5]

  • Sex: Both male and female to assess for sex-dependent differences in metabolism.

  • Age: Young adult (8-10 weeks old).

  • Acclimation: Animals are acclimated for at least one week prior to the study.

Dosing:

  • Test Articles: PCNB and HCB (radiolabeled with ¹⁴C for quantitative analysis).

  • Vehicle: Corn oil or other suitable vehicle.

  • Route of Administration: Oral gavage.[4][5]

  • Dose Levels: A minimum of two dose levels (a low and a high dose) and a vehicle control group are used.

Sample Collection:

  • Urine and Feces: Collected at regular intervals (e.g., 0-24h, 24-48h, etc.) for up to 7 days post-dosing using metabolism cages.

  • Bile: For biliary excretion studies, animals are surgically fitted with bile duct cannulas for continuous bile collection.

  • Blood: Blood samples are collected at various time points to determine the pharmacokinetic profile.

  • Tissues: At the end of the study, animals are euthanized, and major organs and tissues are collected to determine tissue distribution.

Sample Analysis:

  • Extraction: Metabolites are extracted from urine, feces, and bile using appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods.

  • Analysis: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is used for the separation, identification, and quantification of the parent compounds and their metabolites.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.

  • Quantification: For radiolabeled studies, radioactivity in samples is measured using liquid scintillation counting.

cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Sample Analysis Acclimation Acclimation Grouping Group Assignment (Dose & Control) Acclimation->Grouping Dosing Oral Gavage (PCNB or HCB) Grouping->Dosing Urine_Feces Urine & Feces (Metabolism Cages) Dosing->Urine_Feces Bile Bile (Bile Duct Cannulation) Dosing->Bile Blood Blood Sampling Dosing->Blood Extraction Extraction (SPE / LLE) Urine_Feces->Extraction Bile->Extraction Blood->Extraction Analysis HPLC-MS/MS GC-MS Extraction->Analysis Quantification Quantification Analysis->Quantification

General workflow for in vivo biotransformation studies.

Bile Duct Cannulation Procedure

Objective: To collect bile for the analysis of biliary excretion of xenobiotics and their metabolites.

Procedure:

  • Anesthesia: The rat is anesthetized using a suitable anesthetic agent.

  • Surgical Preparation: A midline abdominal incision is made to expose the common bile duct.

  • Cannulation: A flexible cannula is inserted into the common bile duct and secured. Another cannula may be inserted into the duodenum for bile salt replacement.

  • Exteriorization: The free end of the cannula is exteriorized, typically through the back of the neck, to allow for bile collection while the animal is conscious and mobile.

  • Recovery: The animal is allowed to recover from surgery before the start of the experiment.

  • Bile Collection: Bile is collected continuously into pre-weighed tubes at specified intervals.

Conclusion

The biotransformation of PCNB and hexachlorobenzene, while sharing the initial glutathione conjugation pathway, diverges significantly, leading to distinct metabolite profiles. PCNB metabolism is dominated by the reduction of the nitro group to form pentachloroaniline, whereas HCB is primarily metabolized via oxidation to pentachlorophenol and tetrachlorohydroquinone. The mercapturic acid pathway is a major route for both compounds, resulting in the excretion of N-acetyl-S-(pentachlorophenyl)cysteine. Understanding these metabolic differences is crucial for assessing their respective toxicological profiles and for conducting human health risk assessments. The provided experimental protocols offer a framework for further research in this area, emphasizing the need for standardized methodologies to enable direct and accurate comparisons.

References

A Comparative Analysis of Pentachloronitrobenzene (PCNB) and Modern Fungicides for Efficacy in Plant Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fungicidal Performance with Supporting Experimental Data

Once a widely used fungicide, Pentachloronitrobenzene (PCNB) has seen its utility and application scrutinized in light of the development of modern, more targeted fungicidal agents. This guide provides a comprehensive comparison of the efficacy of PCNB against contemporary fungicides, including strobilurins (azoxystrobin and pyraclostrobin) and triazoles (tebuconazole and propiconazole). The comparison is based on available experimental data, with a focus on their mechanisms of action and performance against key plant pathogens.

Executive Summary

This compound is a broad-spectrum, contact fungicide with a multi-site mode of action, primarily effective against soil-borne pathogens.[1] In contrast, modern fungicides like strobilurins and triazoles exhibit more specific, systemic, and often more potent activity. Strobilurins, such as azoxystrobin (B1666510) and pyraclostrobin, are Quinone outside Inhibitors (QoIs) that disrupt mitochondrial respiration.[2] Triazoles, including tebuconazole (B1682727) and propiconazole, inhibit sterol biosynthesis, a crucial process for fungal cell membrane integrity.

Concerns over the environmental persistence, potential for bioaccumulation, and human health risks associated with PCNB have led to regulatory actions, including a proposed cancellation of all its registrations by the U.S. Environmental Protection Agency (EPA).[1][3] Modern alternatives are now widely recommended.[4]

Comparative Efficacy: In Vitro Studies

The following tables summarize the in vitro efficacy of PCNB and modern fungicides against the common soil-borne pathogen Rhizoctonia solani. The data is presented as the percentage of mycelial growth inhibition at various concentrations.

Table 1: Efficacy of this compound (PCNB) against Rhizoctonia solani

Concentration (mg/L)Mycelial Growth Inhibition (%)Reference
>50EC50 (Effective concentration for 50% inhibition)[5]

Table 2: Efficacy of Modern Fungicides against Rhizoctonia solani

FungicideConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Azoxystrobin 23% SC 50060.74[6]
100074.07[6]
1500100[6]
Propiconazole 25% EC 500100[6]
1000100[6]
1500100[6]
Tebuconazole 25.9% EC 50079.25[6]
1000100[6]
1500100[6]
Tebuconazole + Trifloxystrobin 25% WG 50076.30[6]
100085.55[6]
1500100[6]
Pyraclostrobin + Boscalid Not specifiedExcellent efficacy[4]

Mechanisms of Action: Signaling Pathways

The disparate mechanisms of action between PCNB and modern fungicides are a key factor in their differing efficacy and specificity.

This compound (PCNB)

PCNB has a multi-site mode of action, inhibiting lipid and membrane synthesis.[3] It is believed to disrupt multiple metabolic pathways within the fungal cell.

PCNB_Mechanism PCNB This compound (PCNB) FungalCell Fungal Cell PCNB->FungalCell Enters LipidSynthesis Lipid Synthesis PCNB->LipidSynthesis Inhibits MembraneFunction Membrane Function PCNB->MembraneFunction Disrupts MetabolicPathways Multiple Metabolic Pathways PCNB->MetabolicPathways Disrupts CellDeath Fungal Cell Death LipidSynthesis->CellDeath MembraneFunction->CellDeath MetabolicPathways->CellDeath

Mechanism of Action of PCNB.
Strobilurins (Azoxystrobin, Pyraclostrobin)

Strobilurins act by inhibiting mitochondrial respiration at the Quinone outside (Qo) site of Complex III in the electron transport chain, thereby blocking ATP synthesis.[2]

Strobilurin_Mechanism Strobilurins Strobilurins (Azoxystrobin, Pyraclostrobin) Mitochondrion Fungal Mitochondrion Strobilurins->Mitochondrion Targets ComplexIII Complex III (Cytochrome bc1) Strobilurins->ComplexIII Inhibits Qo site ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Part of ATPSynthesis ATP Synthesis ElectronTransport->ATPSynthesis Drives CellDeath Fungal Cell Death ATPSynthesis->CellDeath Leads to

Mechanism of Action of Strobilurins.
Triazoles (Tebuconazole, Propiconazole)

Triazoles inhibit the C14-demethylation step in sterol biosynthesis, which is essential for the production of ergosterol, a key component of the fungal cell membrane.

Triazole_Mechanism Triazoles Triazoles (Tebuconazole, Propiconazole) FungalCell Fungal Cell Triazoles->FungalCell Enters C14Demethylase 14α-demethylase (CYP51) Triazoles->C14Demethylase Inhibits ErgosterolBiosynthesis Ergosterol Biosynthesis Pathway ErgosterolBiosynthesis->C14Demethylase Key enzyme Ergosterol Ergosterol C14Demethylase->Ergosterol Produces CellDeath Fungal Cell Death C14Demethylase->CellDeath Inhibition leads to CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Component of CellMembrane->CellDeath Disruption leads to

Mechanism of Action of Triazoles.

Experimental Protocols

The in vitro efficacy data presented in this guide were primarily generated using the poisoned food technique . This method is a standard assay for evaluating the antifungal activity of various compounds.

Detailed Methodology: Poisoned Food Technique

This protocol outlines the general steps for conducting the poisoned food technique to assess the efficacy of fungicides against mycelial growth.

1. Preparation of Fungal Culture:

  • The test fungus (e.g., Rhizoctonia solani) is cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), for 5-7 days at an optimal temperature (typically 25-28°C) to obtain a vigorously growing culture.[1]

2. Preparation of Fungicide-Amended Medium:

  • A stock solution of the test fungicide is prepared in a suitable solvent.

  • The desired concentrations of the fungicide are prepared by serial dilution.

  • The appropriate volume of each fungicide concentration is added to molten PDA (cooled to about 45-50°C) to achieve the final test concentrations.[1] The mixture is then poured into sterile Petri plates.

  • A control set of plates is prepared with the solvent and PDA medium but without the fungicide.

3. Inoculation:

  • A mycelial disc (typically 5-7 mm in diameter) is cut from the margin of the actively growing fungal culture using a sterile cork borer.[1]

  • The mycelial disc is placed aseptically in the center of each fungicide-amended and control Petri plate.

4. Incubation:

  • The inoculated plates are incubated at the optimal temperature for the test fungus until the mycelial growth in the control plate reaches the edge of the plate.

5. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured in two perpendicular directions for each plate.

  • The percentage of mycelial growth inhibition is calculated using the following formula:[7] % Inhibition = [(C - T) / C] x 100 Where:

    • C = Average colony diameter in the control plate

    • T = Average colony diameter in the treated plate

Poisoned_Food_Technique_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis FungalCulture 1. Prepare Fungal Culture (e.g., on PDA) Inoculation 3. Inoculate Plates with Fungal Disc FungalCulture->Inoculation FungicideMedium 2. Prepare Fungicide-Amended and Control Media FungicideMedium->Inoculation Incubation 4. Incubate at Optimal Temperature Inoculation->Incubation Measurement 5. Measure Colony Diameter Incubation->Measurement Calculation 6. Calculate Percent Inhibition Measurement->Calculation

Workflow of the Poisoned Food Technique.

Regulatory Status and Environmental Considerations

The U.S. Environmental Protection Agency (EPA) has proposed the cancellation of all registrations for PCNB due to significant ecological and human health risks.[1] These risks include persistence in the environment, potential for bioaccumulation, and concerns about long-range transport.[3] Residues of PCNB have been detected in soil, water, and air far from its application sites.[1] In contrast, many modern fungicides have undergone more stringent regulatory evaluation and often have more favorable environmental profiles, though resistance management is a key consideration for their sustainable use.

Conclusion

The data and mechanistic understanding presented in this guide demonstrate that modern fungicides, such as strobilurins and triazoles, generally exhibit higher and more specific in vitro efficacy against key plant pathogens compared to this compound. The targeted modes of action of these newer fungicides often result in complete inhibition of fungal growth at lower concentrations. Furthermore, the significant environmental and health concerns associated with PCNB, leading to its proposed regulatory cancellation, strongly favor the adoption of modern, registered alternatives in research and agricultural applications. Researchers and professionals in drug development should consider these factors when selecting fungicidal agents for their studies and applications, prioritizing both efficacy and environmental safety.

References

Navigating the Specificity Challenge: A Comparative Guide to the Cross-Reactivity of PCNB Metabolites in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of pentachloronitrobenzene (PCNB) is crucial. However, the presence of its metabolites can pose a significant challenge to the specificity of immunoassays. This guide provides a comprehensive comparison of the cross-reactivity of PCNB metabolites in commonly used immunoassay formats, supported by available data and detailed experimental protocols.

This compound (PCNB), a widely used fungicide, undergoes extensive metabolism in various organisms, leading to a range of metabolites. The structural similarity between PCNB and its metabolites can result in cross-reactivity in immunoassays, potentially leading to inaccurate quantification of the parent compound. Understanding the extent of this cross-reactivity is paramount for the reliable interpretation of immunoassay data.

Performance Comparison: Cross-Reactivity of PCNB Metabolites

Quantitative data on the cross-reactivity of specific PCNB metabolites in commercially available immunoassays is limited in publicly accessible literature. However, studies developing polyclonal antibody-based enzyme-linked immunosorbent assays (ELISAs) for PCNB provide some insights into the selectivity of these assays.

One key study reported the development of a competitive ELISA for PCNB.[1][2][3] While the full text containing a detailed cross-reactivity table is not widely available, the abstract indicates very low cross-reactivity for some structurally related compounds, with a notable exception for hexachlorobenzene, which showed a cross-reactivity of 12%.[1][2][3] The primary metabolites of PCNB include pentachloroaniline (B41903) (PCA), tetrachloroaniline (TCA), and pentachlorothioanisole (B41897) (PCTA). Although specific percentages are not provided in the available literature, the structural differences suggest that the degree of cross-reactivity would vary.

CompoundCommon AbbreviationCross-Reactivity (%) in PCNB ELISANotes
HexachlorobenzeneHCB12%[1][2][3]Structurally similar to PCNB, lacking the nitro group.
PentachloroanilinePCAData not availableA major reductive metabolite of PCNB.
TetrachloroanilineTCAData not availableA further degradation product.
PentachlorothioanisolePCTAData not availableA metabolite formed through the mercapturic acid pathway.
Other structurally related compounds-Very low[1][2][3]Specific compounds and percentages are not detailed in available abstracts.

It is crucial for researchers to validate the cross-reactivity of their specific immunoassay with the relevant PCNB metabolites of interest, as performance can vary significantly between different antibody clones and assay formats.

Alternative Analytical Methods

For confirmatory analysis and to overcome the potential limitations of immunoassays, alternative analytical methods are available for the detection and quantification of PCNB and its metabolites. These methods offer high specificity and sensitivity:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors (e.g., UV, Mass Spectrometry) is a robust method for separating and quantifying PCNB and its metabolites in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like PCNB and its metabolites.

Experimental Protocols

The following is a detailed protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of PCNB, based on established methodologies.

Competitive Indirect ELISA Protocol for PCNB

1. Coating of Microtiter Plate:

  • Dilute the coating antigen (e.g., a PCNB-protein conjugate) to an optimal concentration (typically 1-10 µg/mL) in coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
  • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
  • Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.
  • Wash the plate three times with wash buffer (e.g., PBS containing 0.05% Tween 20, PBST).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% Bovine Serum Albumin in PBST) to each well.
  • Incubate for 1-2 hours at 37°C.
  • Wash the plate three times with wash buffer.

3. Competitive Reaction:

  • Prepare standards of PCNB at various concentrations in assay buffer (e.g., PBST).
  • Prepare samples by extracting PCNB and diluting the extracts in assay buffer.
  • In a separate dilution plate, mix 50 µL of the PCNB standards or samples with 50 µL of a diluted primary antibody solution (polyclonal or monoclonal anti-PCNB antibody).
  • Incubate this mixture for 30 minutes at 37°C.
  • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.
  • Incubate for 1 hour at 37°C.
  • Wash the plate five times with wash buffer.

4. Detection:

  • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.
  • Incubate for 1 hour at 37°C.
  • Wash the plate five times with wash buffer.

5. Substrate Reaction and Measurement:

  • Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
  • Incubate in the dark at room temperature for 15-30 minutes.
  • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
  • Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of PCNB in the sample.

Visualizing Key Processes

To further aid in the understanding of PCNB's biological fate and its detection, the following diagrams illustrate the metabolic pathway of PCNB and a typical competitive ELISA workflow.

PCNB_Metabolic_Pathway cluster_enzymes Key Enzyme Families PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Reduction (Nitroreductases) PCTA Pentachlorothioanisole (PCTA) PCNB->PCTA Glutathione Conjugation (GSTs, C-S lyase, Methyltransferase) TCA Tetrachloroaniline (TCA) PCA->TCA Reductive Dechlorination Metabolites Further Metabolites PCTA->Metabolites Oxidation/Demethylation TCA->Metabolites Further Degradation Nitroreductases Nitroreductases GSTs Glutathione S-Transferases CS_lyase C-S Lyase Methyltransferase Methyltransferase

PCNB Metabolic Pathway

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents Coating 1. Coating with PCNB-Protein Conjugate Blocking 2. Blocking non-specific sites Coating->Blocking Wash Competition 3. Addition of Sample/Standard + Anti-PCNB Antibody Blocking->Competition Wash Detection 4. Addition of Enzyme-conjugated Secondary Antibody Competition->Detection Wash Substrate 5. Addition of Substrate Detection->Substrate Wash Measurement 6. Color Development & Absorbance Reading Substrate->Measurement Sample Sample or Standard (contains free PCNB) PrimaryAb Anti-PCNB Antibody SecondaryAb Enzyme-conjugated Secondary Antibody SubstrateSolution TMB Substrate

Competitive ELISA Workflow

References

A New Era in Environmental Monitoring: A High-Sensitivity Biosensor for Pentachloronitrobenzene (PCNB) Detection

Author: BenchChem Technical Support Team. Date: December 2025

A novel competitive enzyme-linked immunosorbent assay (ELISA) has been developed for the rapid and sensitive detection of Pentachloronitrobenzene (PCNB), a persistent and toxic fungicide. This new biosensor offers a significant advancement in the field of environmental and food safety monitoring, providing a high-throughput and cost-effective alternative to traditional chromatographic methods.

This guide provides a comprehensive comparison of this new PCNB biosensor with established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is evaluated based on key analytical parameters, and detailed experimental protocols are provided for researchers and drug development professionals.

Performance Comparison

The new competitive ELISA biosensor demonstrates comparable sensitivity to the more labor-intensive chromatographic methods, with a notable advantage in sample throughput and ease of use.

FeatureNew PCNB Biosensor (Competitive ELISA)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 7 ng/mL[1]0.1 ng/mL[1]5 ng/mL[2]
Linear Range 10 - 100 ng/mL (estimated)0.5 - 4.0 µg/mL[1]5 - 150 ng/mL[2]
Response Time ~2-3 hours~20-30 minutes per sample (excluding sample preparation)~30-40 minutes per sample (excluding sample preparation)
Sample Throughput High (96-well plate format)Low to MediumLow to Medium
Cost per Sample LowMediumHigh
Portability Potential for portable formatsLab-basedLab-based

Experimental Protocols

New PCNB Biosensor: Competitive ELISA Protocol

This protocol outlines the key steps for the detection of PCNB using the competitive ELISA biosensor.

  • Coating: A microtiter plate is coated with a PCNB-protein conjugate.

  • Competition: The sample containing PCNB is added to the wells along with a specific anti-PCNB antibody. PCNB in the sample competes with the coated PCNB-protein conjugate for binding to the antibody.

  • Incubation: The plate is incubated to allow the competitive binding to reach equilibrium.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary anti-PCNB antibody is added.

  • Incubation and Washing: The plate is incubated and then washed to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the secondary antibody to produce a color change.

  • Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of PCNB in the sample.

High-Performance Liquid Chromatography (HPLC) Protocol for PCNB Detection

This protocol provides a general procedure for the analysis of PCNB in environmental samples using HPLC.

  • Sample Preparation:

    • Extraction: Soil or water samples are extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of acetone (B3395972) and n-hexane.

    • Cleanup: The extract may be cleaned up using solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used as the mobile phase in a gradient or isocratic elution.

    • Flow Rate: A flow rate of around 1.0 mL/min is maintained.

    • Detection: PCNB is detected using a UV detector at a specific wavelength (e.g., 210 nm).

  • Quantification: The concentration of PCNB is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of PCNB.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for PCNB Detection

This protocol describes a typical method for the determination of PCNB in various matrices using GC-MS.

  • Sample Preparation:

    • Extraction: Samples are extracted with an appropriate solvent like a mixture of hexane (B92381) and acetone.

    • Cleanup: The extract is cleaned up using techniques such as SPE to minimize matrix effects.

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly employed.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Injector: The sample is introduced into the GC system via a split/splitless injector.

    • Temperature Program: A temperature program is used to separate the analytes, with an initial oven temperature held for a short period, followed by a ramp to a final temperature.

    • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions for PCNB are monitored for quantification (Selected Ion Monitoring - SIM).

  • Quantification: The concentration of PCNB is calculated by comparing the peak area of the characteristic ions in the sample to a calibration curve generated from PCNB standards.

Visualizing the Methodologies

To better understand the principles behind these detection methods, the following diagrams illustrate their core workflows and signaling pathways.

competitive_ELISA_pathway cluster_well Microtiter Well cluster_solution Solution Phase Coated PCNB PCNB-Protein Conjugate Antibody Anti-PCNB Antibody Coated PCNB->Antibody Competes for binding Free PCNB PCNB in Sample Free PCNB->Antibody Binds in solution Enzyme-Linked Secondary Ab Enzyme-Linked Secondary Antibody Antibody->Enzyme-Linked Secondary Ab Binds to primary Ab Substrate Substrate Enzyme-Linked Secondary Ab->Substrate Enzymatic reaction Colored Product Colored Product Substrate->Colored Product Produces signal experimental_workflow cluster_biosensor New PCNB Biosensor (ELISA) cluster_hplc HPLC cluster_gcms GC-MS B1 Sample & Antibody Incubation B2 Competitive Binding B1->B2 B3 Washing B2->B3 B4 Secondary Antibody & Substrate B3->B4 B5 Signal Detection B4->B5 H1 Sample Extraction & Cleanup H2 Injection H1->H2 H3 Chromatographic Separation H2->H3 H4 UV Detection H3->H4 H5 Quantification H4->H5 G1 Sample Extraction & Cleanup G2 Injection G1->G2 G3 Gas Chromatographic Separation G2->G3 G4 Mass Spectrometric Detection G3->G4 G5 Quantification G4->G5 comparison_logic cluster_methods Detection Methods PCNB Detection PCNB Detection Biosensor Biosensor PCNB Detection->Biosensor High Throughput, Low Cost HPLC HPLC PCNB Detection->HPLC Established Method, Good Sensitivity GC-MS GC-MS PCNB Detection->GC-MS High Specificity, Confirmatory Screening Screening Biosensor->Screening Routine Analysis Routine Analysis HPLC->Routine Analysis Confirmatory Analysis Confirmatory Analysis GC-MS->Confirmatory Analysis

References

Environmental Persistence of PCNB and Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Pentachloronitrobenzene (PCNB), a broad-spectrum contact fungicide, has been utilized in agriculture for the control of soil-borne and foliar diseases. Its application, however, raises environmental concerns due to the persistence of the parent compound and its subsequent metabolites. This guide provides a comparative analysis of the environmental persistence of PCNB and its primary metabolites: pentachloroaniline (B41903) (PCA), pentachlorophenol (B1679276) (PCP), and pentachlorothioanisole (B41897) (PCTA), supported by experimental data.

Data Presentation: Comparative Persistence of PCNB and its Metabolites

The environmental persistence of a chemical is often quantified by its half-life (t½), the time required for its concentration to decrease by half. The following table summarizes the available half-life data for PCNB and its major metabolites in soil and water, compiled from various environmental fate studies.

CompoundEnvironmental CompartmentHalf-life (t½)Conditions
PCNB Soil~80 days[1] - 434 days[2]Aerobic, field studies. Persistence varies with soil type (e.g., 4.7 months in sandy loam, 9.7 months in peaty muck)[2]. Can be as short as 1.8 days under certain conditions[3].
Water1.8 days[2][4]Volatilization and sorption to sediment are major dissipation routes[2][4].
Pentachloroaniline (PCA) SoilStable in moist and submerged soils[5]Conversion from PCNB is enhanced under submerged (anaerobic) conditions[5].
WaterData not readily available-
Pentachlorophenol (PCP) Soil<10 weeks[6]Persistence can be much longer in cold climates or at highly contaminated sites[6].
Water<4 weeks[6]Photolysis is a major degradation pathway[6].
Pentachlorothioanisole (PCTA) SoilConverted to sulfoxide (B87167) and sulfone analogs[7]Microbial participation is suggested in the conversion[7]. Specific half-life data is not readily available.
WaterData not readily available-

Experimental Protocols

The determination of the environmental persistence of compounds like PCNB and its metabolites involves a combination of laboratory and field studies, generally following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Terrestrial Field Dissipation Studies

These studies are designed to measure the decline of a pesticide's residue in a real-world agricultural setting.

Methodology:

  • Test Site Selection: Plots are chosen to be representative of typical agricultural areas where the pesticide will be used. Soil characteristics (e.g., type, organic matter content, pH) and environmental conditions are thoroughly documented.

  • Application: The pesticide is applied to the test plots at a known rate and method, mimicking agricultural practice.

  • Sampling: Soil cores are collected at various depths and at predetermined time intervals after application.

  • Analysis: The concentration of the parent compound and its metabolites in the soil samples is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Half-life Calculation: The dissipation rate and half-life are calculated from the decline in residue concentrations over time, often using first-order kinetics[8][9].

Aquatic Dissipation Studies

These studies assess the persistence of a substance in water and sediment.

Methodology:

  • System Setup: Aquatic systems, such as microcosms or mesocosms, are established to simulate natural water bodies. These systems contain water and sediment with known characteristics.

  • Application: The test substance is introduced into the water phase at a specified concentration.

  • Sampling: Water and sediment samples are collected at various time points.

  • Analysis: The concentration of the substance in both water and sediment is determined using appropriate analytical methods.

  • Half-life Determination: The half-life in the water column and the overall system is calculated based on the decline in concentration over time. Processes such as hydrolysis, photolysis, microbial degradation, and partitioning to sediment are considered[10].

Degradation Pathway of PCNB

The environmental degradation of PCNB involves a series of transformations leading to the formation of its primary metabolites. The following diagram illustrates the logical relationship in this degradation pathway.

PCNB_Degradation PCNB This compound (PCNB) PCA Pentachloroaniline (PCA) PCNB->PCA Reduction PCP Pentachlorophenol (PCP) PCNB->PCP Hydrolysis PCTA Pentachlorothioanisole (PCTA) PCNB->PCTA Microbial Metabolism Further_Degradation Further Degradation Products PCA->Further_Degradation PCP->Further_Degradation PCTA->Further_Degradation

Caption: Environmental degradation pathway of PCNB to its primary metabolites.

Signaling Pathways in Microbial Degradation

While specific signaling pathways for the complete degradation of PCNB and its metabolites are complex and not fully elucidated, the initial steps are often mediated by microbial enzyme systems. For instance, the reduction of the nitro group in PCNB to an amino group in PCA is a critical transformation. This process is carried out by nitroreductases found in various soil microorganisms. The subsequent degradation of the chlorinated aromatic ring often involves dioxygenase enzymes that initiate ring cleavage, a common strategy in the breakdown of persistent organic pollutants[11][12][13][14][15]. The overall process involves a consortium of microorganisms, each contributing specific enzymatic activities to the detoxification and eventual mineralization of the compounds. Recent research has also pointed to the role of oxidative stress in the toxic effects of PCNB on organisms, suggesting the involvement of cellular stress response pathways[1].

References

Performance Showdown: GC-ECD vs. GC-MS for Pentachloronitrobenzene (PCNB) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and sensitive detection of Pentachloronitrobenzene (PCNB), a widely used fungicide, is critical in environmental monitoring and food safety assessment. For gas chromatography (GC)-based analysis of this organochlorine pesticide, the choice of detector is paramount to achieving reliable results. This guide provides a detailed comparison of the two most common detectors for this application: the Electron Capture Detector (ECD) and the Mass Spectrometric (MS) detector, offering insights into their performance characteristics based on available experimental data.

At a Glance: Performance Metrics

The selection of a GC detector for PCNB analysis hinges on the specific requirements of the study, such as the need for high sensitivity for trace-level detection or high selectivity for complex sample matrices. The following table summarizes the key performance parameters for GC-ECD and GC-MS based on validation studies.

Performance ParameterGC-Electron Capture Detector (GC-ECD)GC-Mass Spectrometry (GC-MS/MS)
Limit of Detection (LOD) 0.005 µg/mL (in water)[1]Typically in the low µg/kg range
Limit of Quantification (LOQ) 0.1 µg/L (in water)[2][3], 5.0 µg/kg (in soil)[4]At or below 10 µg/kg in food matrices
Linearity Good, but over a narrower range (typically 10³-10⁴)[5]Excellent over a wide dynamic range (e.g., 0.1 to 5,000 µg/L)
Precision (RSD%) Generally ≤ 20% at the LOQTypically < 15%
Accuracy (Recovery %) 70-110% is a common acceptable range[2][6]94.8% to 96.7% (in rice)[1]
Selectivity Highly sensitive to halogenated compounds, but susceptible to interference from co-eluting electronegative compounds, which can lead to false positives.[7]Highly selective, especially in MS/MS mode, providing structural information for confident identification and reducing matrix interference.[7]

In-Depth Detector Comparison

Gas Chromatography-Electron Capture Detector (GC-ECD)

The GC-ECD is renowned for its exceptional sensitivity to electrophilic compounds, making it a traditional workhorse for the analysis of halogenated pesticides like PCNB.[5] Its high response to chlorine atoms allows for the detection of PCNB at very low concentrations.

Advantages:

  • High Sensitivity: GC-ECD can achieve extremely low detection limits, often in the picogram or even femtogram range for highly halogenated compounds.

  • Cost-Effective: Compared to mass spectrometers, ECDs are generally less expensive to purchase and maintain.

Limitations:

  • Limited Selectivity: The ECD responds to any electron-capturing compound, which can lead to positive interference from other halogenated or electronegative compounds present in the sample matrix. This lack of specificity can result in false positive identifications.

  • Narrower Linear Range: The linear dynamic range of an ECD is typically smaller than that of an MS detector, which may necessitate sample dilution for more concentrated samples.[5]

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In the context of PCNB analysis, it offers a significant advantage in terms of selectivity and confirmation.

Advantages:

  • High Selectivity and Specificity: By monitoring for specific mass-to-charge ratios (m/z) of PCNB and its fragments, GC-MS can distinguish the target analyte from co-eluting matrix components, thereby minimizing the risk of false positives. Tandem mass spectrometry (GC-MS/MS) further enhances this selectivity.

  • Structural Confirmation: The mass spectrum provides a molecular fingerprint of the compound, offering definitive confirmation of the analyte's identity.

  • Wide Linear Range: GC-MS detectors typically exhibit a wider linear dynamic range, simplifying the quantification of samples with varying concentrations.

Limitations:

  • Potentially Higher Detection Limits (compared to ECD for some compounds): While modern MS instruments are highly sensitive, for certain highly halogenated compounds, the ECD may still offer lower detection limits.

  • Higher Cost and Complexity: GC-MS systems are more expensive and generally require more expertise to operate and maintain than GC-ECD systems.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible and accurate results. Below are representative protocols for PCNB analysis using GC-ECD and GC-MS.

GC-ECD Method for PCNB in Water

This method is based on a validation study for the determination of PCNB and its metabolite in water.[2]

  • Sample Preparation:

    • Acidify the water sample (1000 mL) to a pH of 2-3 with 6N HCl.

    • Add a surrogate standard.

    • Pass the sample through a conditioned C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with deionized water.

    • Elute the analytes with dichloromethane.

    • Concentrate the eluate and exchange the solvent to hexane.

    • Bring the final volume to 1.0 mL for GC-ECD analysis.

  • GC-ECD Conditions:

    • Instrument: Gas Chromatograph equipped with an Electron Capture Detector.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 100°C (hold for 2 minutes), ramp to 280°C at 10°C/min (hold for 5 minutes).

    • Detector Temperature: 325°C.[2]

    • Carrier Gas: Helium at a constant flow.

    • Makeup Gas: Nitrogen.

GC-MS/MS Method for PCNB in Rice

This protocol is adapted from a study on the determination of PCNB in a food matrix.[1]

  • Sample Preparation (QuEChERS-based):

    • Homogenize a representative sample of rice.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and an internal standard.

    • Shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl).

    • Shake again and centrifuge.

    • Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup with appropriate sorbents (e.g., PSA, C18).

    • Centrifuge and filter the supernatant for GC-MS/MS analysis.

  • GC-MS/MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer.

    • Column: HP-5 MS (30 m × 0.25 mm × 0.25 μm) or similar.[1]

    • Injector Temperature: 280°C.[1]

    • Injection Mode: Splitless.[1]

    • Oven Temperature Program: The oven temperature was initially held at a certain temperature, then ramped in stages to a final temperature to ensure optimal separation. For example, start at 70°C, ramp to 150°C, and then ramp to 300°C.

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[1]

    • Ionization Mode: Electron Ionization (EI).[1]

    • MS Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams depict the experimental workflows for both GC-ECD and GC-MS/MS analysis of PCNB.

GC_ECD_Workflow cluster_prep Sample Preparation (Water) cluster_analysis GC-ECD Analysis Sample Water Sample Acidify Acidification Sample->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Elute Elution SPE->Elute Concentrate Concentration & Solvent Exchange Elute->Concentrate Final_Extract Final Extract in Hexane Concentrate->Final_Extract GC_ECD GC-ECD System Final_Extract->GC_ECD Data Data Acquisition & Quantification GC_ECD->Data

Caption: Experimental workflow for PCNB analysis in water using GC-ECD.

GC_MSMS_Workflow cluster_prep Sample Preparation (Rice - QuEChERS) cluster_analysis GC-MS/MS Analysis Sample Rice Sample Homogenize Homogenization Sample->Homogenize Extract Acetonitrile Extraction Homogenize->Extract dSPE Dispersive SPE Cleanup Extract->dSPE Final_Extract Final Extract dSPE->Final_Extract GC_MSMS GC-MS/MS System Final_Extract->GC_MSMS Data Data Acquisition & Confirmation GC_MSMS->Data

Caption: Experimental workflow for PCNB analysis in rice using GC-MS/MS.

Conclusion: Making the Right Choice

The choice between GC-ECD and GC-MS for PCNB analysis is a trade-off between sensitivity, selectivity, and cost.

  • For routine screening of relatively clean samples where the primary goal is to detect the presence of PCNB at very low levels, GC-ECD can be a highly effective and economical choice. However, careful method validation and the use of confirmatory techniques are essential to avoid reporting false positives.

  • For the analysis of complex matrices such as food, soil, or biological samples, and for applications requiring unambiguous identification and confirmation, GC-MS , and particularly GC-MS/MS , is the superior technique. Its high selectivity minimizes matrix effects and provides the confidence needed for regulatory compliance and in-depth research.

Ultimately, the optimal detector will depend on the specific analytical challenge, the available resources, and the required level of data quality and confidence. Researchers and drug development professionals should carefully consider these factors to ensure the selection of the most appropriate and robust analytical method for their PCNB analysis needs.

References

Pioneering Pesticide Analysis: A Comparative Guide to Method Validation for Simultaneous Quantification of PCNB and other Organochlorine Pestics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and simultaneous detection of multiple pesticide residues is a critical challenge. This guide provides an objective comparison of analytical methods for the simultaneous analysis of Pentachloronitrobenzene (PCNB) and other organochlorine pesticides (OCPs), supported by experimental data to inform methodological choices in a laboratory setting.

The ubiquitous nature and persistence of organochlorine pesticides in the environment necessitate robust and validated analytical methods for their detection in various matrices, including food, soil, and water. This guide delves into a comparative analysis of different extraction and determinative techniques, focusing on key validation parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the matrix, the target analytes, and the desired sensitivity and selectivity. Gas chromatography (GC) coupled with either an electron capture detector (ECD) or mass spectrometry (MS) is the most common technique for OCP analysis.[1] The choice between these detectors often involves a trade-off between sensitivity and selectivity, with mass spectrometry providing more definitive identification.[2]

The initial step in the analysis of OCPs is the efficient extraction of the analytes from the sample matrix. Several techniques are employed, each with its own set of advantages and disadvantages.

A comparison of Soxhlet, sonication, and accelerated solvent extraction (ASE) for OCPs in ambient air samples revealed that ASE is an effective method in terms of lower solvent consumption and reduced time.[3] For the analysis of OCPs in fish, extraction with a hexane/methylene chloride mixture in a Soxhlet apparatus yielded the best results irrespective of the fish species.[4]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained widespread popularity for pesticide residue analysis in food and agricultural samples due to its simplicity and efficiency.[5] It involves a two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[6] Modified versions of the QuEChERS method have been developed for various matrices, demonstrating its versatility. For instance, a modified QuEChERS method using ammonium (B1175870) formate (B1220265) has been successfully applied for the analysis of OCPs in agricultural soil.[7]

Table 1: Comparison of Extraction Methods for Organochlorine Pesticides

Extraction MethodMatrixKey AdvantagesKey DisadvantagesReference
Soxhlet Extraction Air, FishEstablished, thorough extractionTime-consuming, large solvent volume[3][4]
Sonication AirFaster than SoxhletLower efficiency for some analytes[3]
Accelerated Solvent Extraction (ASE) AirFast, low solvent consumptionHigh initial instrument cost[3]
QuEChERS Fruits, Vegetables, Soil, Shellfish, MilkFast, simple, low solvent use, high throughputMatrix effects can be significant[7][8][9][10]
Solid-Phase Extraction (SPE) Sediment, SerumHigh selectivity, clean extractsCan be complex to optimize[11][12]
Open-Focused Microwave (OFM) SerumOptimal recovery of internal standardsRequires specialized equipment[12]

Following extraction and cleanup, the instrumental analysis is performed. Gas chromatography is the separation technique of choice, and the detection can be carried out using various detectors.

  • Gas Chromatography-Electron Capture Detector (GC-ECD): This technique is highly sensitive to halogenated compounds like OCPs and has been a workhorse in pesticide residue analysis for decades.[13] However, it is prone to interferences from co-eluting matrix components, which can lead to false positives.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): GC-MS provides greater selectivity and confirmation of analyte identity based on mass spectra.[14] GC-MS/MS further enhances selectivity and sensitivity by monitoring specific fragmentation transitions, making it the gold standard for trace-level analysis in complex matrices.[14] Studies have shown that GC-MS/MS can eliminate the overestimation of pesticide concentrations that can occur with GC-ECD due to matrix interferences.[2][15]

Table 2: Performance Data for the Simultaneous Analysis of OCPs (including PCNB) by GC-based Methods

Analytical MethodMatrixLinearity (r²)LOD (ng/g)LOQ (ng/g)Accuracy (Recovery %)Precision (RSD %)Reference
GC-ECD Fatty Matrices0.998 - 1.0000.31 - 1.271.04 - 4.2564.4 - 96.0< 20[16]
GC-MS/MS Shellfish0.996 - 0.9990.10 - 0.800.31 - 2.4183.5 - 117.40.3 - 27.5[9]
GC-MS/MS Cephalopods0.996 - 0.9990.21 - 0.770.64 - 2.3379.8 - 118.41.2 - 27.9[9]
GCxGC-TOFMS Sediment> 0.990.0004 - 0.0140.0011 - 0.04190 - 110< 5[11]
GC-MS/MS Whole Milk--< 574 - 88< 20[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the QuEChERS extraction method followed by GC-MS/MS analysis, which is a widely adopted approach for the simultaneous analysis of OCPs in various matrices.

QuEChERS Sample Preparation Protocol (Adapted for Fruits and Vegetables)

This protocol is based on a modified QuEChERS method developed for the analysis of OCPs and organophosphate pesticides in fruits and vegetables.[8]

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the sample into a blender and homogenize for 2-3 minutes.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

    • Add 150 mg of anhydrous MgSO₄ and a specific sorbent combination (e.g., 50 mg of Primary Secondary Amine - PSA). For fatty matrices, C18 may also be added. A combination of Florisil and MgSO₄ has also been shown to be effective.[8]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

    • The extract can be directly injected into the GC-MS/MS system or may require solvent exchange or dilution depending on the instrument's sensitivity and the expected concentration of analytes.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis

The following are general GC-MS/MS conditions. Specific parameters should be optimized for the instrument and target analytes.

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.[17]

  • Column: A nonpolar or intermediate polarity column is typically used, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[18]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet: Split/splitless inlet, operated in splitless mode. Inlet temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 3 °C/min to 200 °C.

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Quadrupole Temperatures: 150 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions should be monitored for each analyte for quantification and confirmation.

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a method for the simultaneous analysis of pesticide residues.

MethodValidationWorkflow start Define Analytical Requirements (Analytes, Matrices, MRLs) method_dev Method Development & Optimization start->method_dev extraction Extraction & Cleanup method_dev->extraction analysis Instrumental Analysis (GC-MS/MS) extraction->analysis validation Method Validation analysis->validation linearity Linearity & Range validation->linearity lod_loq LOD & LOQ validation->lod_loq accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Reproducibility) validation->precision selectivity Selectivity/Specificity validation->selectivity robustness Robustness validation->robustness routine_analysis Routine Analysis & Quality Control linearity->routine_analysis lod_loq->routine_analysis accuracy->routine_analysis precision->routine_analysis selectivity->routine_analysis robustness->routine_analysis

Caption: A typical workflow for analytical method validation.

References

Safety Operating Guide

Navigating the Safe Disposal of Pentachloronitrobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Pentachloronitrobenzene (PCNB), a fungicide also known as quintozene, requires careful management due to its potential health and environmental hazards.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of PCNB, ensuring the protection of both laboratory personnel and the surrounding ecosystem.

Key Properties and Hazards of this compound

Understanding the characteristics of PCNB is the first step toward its safe management. The following table summarizes its key quantitative properties and hazard classifications.

PropertyValueReference
Chemical Formula C6Cl5NO2[4]
Molar Mass 295.32 g·mol−1[4]
Appearance Off-white to yellow crystalline solid[4]
Melting Point 144 °C[4]
Boiling Point 328 °C (decomposes)[4]
Water Solubility 0.44 mg/L[4]
UN Number 3077[2]
EPA Hazardous Waste Number U185[3]
Health Hazard Rating (NFPA/HMIS) 2 (Moderate)[5]
Fire Hazard Rating (NFPA/HMIS) 0-1 (Slight to None)[2][5]
Reactivity Rating (NFPA/HMIS) 0 (Stable)[2][5]

Step-by-Step Disposal Procedures

The proper disposal of this compound is a multi-step process that begins with correct identification and ends with compliant disposal. The following workflow outlines the necessary procedures.

cluster_0 Waste Identification & Segregation cluster_1 Packaging & Labeling cluster_2 Storage cluster_3 Disposal A Identify PCNB Waste (Solid, Liquid, Contaminated Materials) B Segregate from other chemical waste streams A->B C Use designated, sealed containers (e.g., polyethylene (B3416737) or polypropylene) B->C D Label container clearly: 'this compound Waste', Hazard Symbols, Date C->D E Store in a cool, dry, well-ventilated area D->E F Ensure storage is away from incompatible materials E->F G Consult with licensed waste management authority F->G H Transport to an approved waste disposal facility G->H I Final Disposal Method: - Incineration - Licensed Landfill H->I A IMMEDIATE RESPONSE - Evacuate and ventilate area - Alert personnel - Don appropriate PPE B CONTAIN SPILL - Prevent entry into drains and waterways A->B C CLEANUP - Use dry cleanup procedures for solids - Use absorbent material for liquids B->C D DECONTAMINATION - Clean affected area with soap and water or other approved decontaminant C->D E DISPOSAL - Collect all contaminated materials in a sealed, labeled container - Dispose as hazardous waste D->E

References

Essential Safety and Operational Guide for Handling Pentachloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pentachloronitrobenzene (PCNB) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

This compound is a hazardous substance that can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It may also cause skin sensitization.[1][3][4] Furthermore, the Environmental Protection Agency (EPA) has classified this compound as a Group C, possible human carcinogen.[5][6] Adherence to the following guidelines is critical for personal and environmental safety.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to prevent exposure to PCNB. The following table summarizes the required PPE for various handling scenarios.

PPE CategoryMinimum RequirementsSpecifications and Use Cases
Hand Protection Chemical-resistant glovesWear unlined, chemical-resistant gloves such as barrier laminate, butyl rubber, or nitrile rubber.[7] Never wear leather or cotton gloves.[7][8] For mixing, loading, or cleaning equipment, consider using shoulder-length gloves or gloves with chemically-resistant sleeve guards.[8]
Body Protection Coveralls over a short-sleeved shirt and short pantsWear coveralls made of a sturdy, woven fabric.[2][8] For activities with a higher risk of splashes, such as mixing, loading, or cleaning, a chemical-resistant apron is also required.[2][7]
Eye and Face Protection Safety glasses with side shields or a face shieldUse safety glasses with side shields and brow guards.[8] A full face shield can be worn over goggles for additional protection against splashes.[8][9] Avoid wearing contact lenses when handling pesticides.[8]
Foot Protection Chemical-resistant footwear plus socksWear unlined, waterproof boots that extend at least halfway to the knee.[2][8] Do not use leather or canvas footwear.[8]
Head Protection Chemical-resistant headgear for overhead exposureA wide-brimmed, waterproof hat or a plastic hard hat with a plastic sweatband is recommended to protect the neck, eyes, mouth, and face.[2][8]
Respiratory Protection NIOSH-approved respiratorFor exposures in enclosed areas: Use a respirator with an organic vapor-removing cartridge with a pre-filter (NIOSH approval number prefix TC-23C), a canister approved for pesticides (NIOSH approval number prefix TC-14G), or a NIOSH-approved respirator with an organic vapor (OV) cartridge or canister with any N, R, or P pre-filter.[2] For exposures outdoors: A dust/mist filtering respirator (NIOSH approval number prefix TC-21C) or a NIOSH-approved respirator with any N, R, or P filter is required.[2] Respiratory protection is necessary when dusts are generated.[4]
Occupational Exposure Limits
ParameterValueOrganization
Threshold Limit Value/Time-Weighted Average (TLV/TWA)0.5 mg/m³ (8-Hour TWA)ACGIH[10]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling PCNB is crucial to minimize risks. The following workflow outlines the necessary steps before, during, and after handling the chemical.

prep 1. Preparation handling 2. Handling prep->handling sub_prep • Review SDS • Designate work area • Assemble PPE • Prepare spill kit prep->sub_prep spill Spill/Emergency Response handling->spill If spill occurs cleanup 3. Decontamination & Cleanup handling->cleanup sub_handling • Use in well-ventilated area • Avoid generating dust • Keep containers closed handling->sub_handling spill->cleanup disposal 4. Waste Disposal cleanup->disposal sub_cleanup • Clean work surfaces • Decontaminate PPE • Wash hands thoroughly cleanup->sub_cleanup sub_disposal • Segregate waste • Label waste containers • Follow disposal regulations disposal->sub_disposal

Safe Handling Workflow for this compound.
Preparation

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for PCNB.[3]

  • Designate a Work Area: Conduct all handling of PCNB in a well-ventilated area, such as a chemical fume hood.[3]

  • Assemble PPE: Ensure all necessary PPE is available and in good condition.

  • Prepare Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials (e.g., clay, sawdust, kitty litter), a household detergent, a stiff brush, and a designated waste container.[10]

Handling
  • Ventilation: Always use PCNB in a well-ventilated area to prevent the accumulation of dust or vapors.[3]

  • Avoid Dust Generation: Use dry clean-up procedures and handle the solid material carefully to avoid creating dust.[3]

  • Container Management: Keep containers of PCNB tightly closed when not in use.[3][4] Ensure all containers are clearly labeled.[3]

Decontamination and Cleanup
  • Work Surfaces: Clean the work area with a common powdered household detergent and a stiff brush, using just enough water to create a slurry. Absorb the slurry and place it in the designated waste container. Rinse the area with water, absorb the rinse water, and add it to the waste drum.[10]

  • Personal Decontamination: If skin contact occurs, immediately remove all contaminated clothing and flush the skin and hair with running water and soap.[3] If eye contact occurs, flush the eyes with copious amounts of cool, running water for at least 15 minutes, holding the eyelids apart.[10] Seek medical attention if irritation persists.[3][10]

  • PPE Decontamination: Wash reusable PPE, such as gloves and boots, before removing them.[9] Wash contaminated clothing separately from other laundry before reuse.[1][10]

Disposal Plan

Proper disposal of PCNB and associated waste is crucial to prevent environmental contamination. PCNB is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][3]

  • Waste Characterization: PCNB is considered a hazardous waste. When it is a discarded commercial chemical product, off-specification species, a container residue, or a spill residue, it should be treated as EPA hazardous waste with the number U185.[3]

  • Container Disposal: Do not reuse empty containers. If the container cannot be thoroughly cleaned, puncture it to prevent reuse and dispose of it in an authorized landfill.[3]

  • Waste Segregation: Collect all PCNB waste, including contaminated PPE and cleanup materials, in clearly labeled, sealed containers.[6]

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3][10] Contact your institution's environmental health and safety department for specific disposal procedures. In many cases, incineration is the only acceptable disposal method for pesticides like PCNB.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.